molecular formula C7H3ClN2O2S B578431 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid CAS No. 1269667-57-3

4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid

Cat. No.: B578431
CAS No.: 1269667-57-3
M. Wt: 214.623
InChI Key: DTARXUPVWGNDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid (CAS 1269667-57-3) is a high-value heterocyclic building block in medicinal chemistry and organic synthesis. It serves as a versatile precursor for the development of thieno[3,2-d]pyrimidine derivatives, a scaffold recognized as a privileged structure in drug discovery due to its diverse biological activities . The reactive 4-chloro and 7-carboxylic acid groups allow for sequential functionalization, enabling the construction of compound libraries for high-throughput screening . This compound is a critical intermediate in synthesizing potential therapeutic agents. Research applications include the development of protein kinase inhibitors , potent antitumor agents , and diacylglycerol acyltransferase 1 (DGAT-1) inhibitors for metabolic diseases like obesity and type 2 diabetes . The compound's key synthetic value lies in its use as an advanced intermediate, often circumventing the need for harsh chlorination reagents in later stages of synthesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTARXUPVWGNDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=NC=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic Acid (CAS No. 1269667-57-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid is a specialized heterocyclic compound identified by the CAS number 1269667-57-3.[1] Structurally, it features a fused thieno[3,2-d]pyrimidine core, which is a recognized pharmacophore in medicinal chemistry, derivatized with a chlorine atom at the 4-position and a carboxylic acid group at the 7-position. This compound is commercially available and is categorized as a "Protein Degrader Building Block".[2] This classification strongly suggests its utility as a chemical intermediate in the synthesis of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

It is crucial to distinguish this compound from its isomer, 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (CAS No. 875515-76-7), for which significantly more public-domain research and experimental data are available. This guide will focus exclusively on the 7-carboxylic acid isomer.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. This data is compiled from commercially available sources.

PropertyValueReference
CAS Number 1269667-57-3[1]
Molecular Formula C₇H₃ClN₂O₂S[1]
Molecular Weight 214.62 g/mol
Purity ≥97%[2]
Appearance Solid (presumed)
Storage Room temperature[2]

Synthesis and Experimental Protocols

As of the latest literature review, detailed, publicly accessible experimental protocols for the specific synthesis of this compound are not available. Chemical suppliers list the compound, indicating that a synthetic route has been established, but the specifics of this process are likely proprietary.

For the closely related isomer, the 6-carboxylic acid, a common synthetic route involves the carboxylation of 4-chlorothieno[3,2-d]pyrimidine.[3] It is plausible that a similar strategy, perhaps involving regioselective lithiation or other directed metallation followed by quenching with carbon dioxide, could be employed for the synthesis of the 7-carboxylic acid isomer. However, without specific literature validation, this remains speculative.

Application in Targeted Protein Degradation

The designation of this compound as a "Protein Degrader Building Block" points to its intended use in constructing bifunctional molecules for targeted protein degradation.[2] In this context, the carboxylic acid moiety can serve as a handle for linker attachment, which in turn connects to a ligand for a target protein of interest (a "warhead") and a ligand for an E3 ubiquitin ligase.

Logical Workflow for Application in PROTAC Synthesis

The following diagram illustrates the logical workflow for incorporating this compound into a PROTAC.

PROTAC_Synthesis_Workflow A 4-Chlorothieno[3,2-d]pyrimidine- 7-carboxylic acid C Amide Bond Formation (e.g., EDC, HATU coupling) A->C B Linker with Amine Terminus B->C D Thienopyrimidine-Linker Intermediate C->D F Nucleophilic Aromatic Substitution (SNAr) D->F E Warhead (Ligand for Protein of Interest) E->F G Final PROTAC Molecule F->G

Caption: Logical workflow for the synthesis of a PROTAC using the title compound.

In this proposed workflow, the carboxylic acid of the thienopyrimidine core would be activated and coupled with an amine-terminated linker to form a stable amide bond. The chloro-substituent at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution, providing a site for the attachment of a warhead that contains a suitable nucleophile (e.g., an amine or thiol).

Signaling Pathways and Biological Activity

Currently, there is no publicly available data on the specific biological activity of this compound itself, nor are there any elucidated signaling pathways in which it is directly involved. Its role is primarily that of a synthetic building block. The biological activity and the affected signaling pathways would be determined by the final PROTAC molecule it is used to construct, specifically by the choice of the "warhead" that directs the PROTAC to a particular protein of interest for degradation.

General Mechanism of PROTAC Action

The intended downstream effect of a PROTAC synthesized from this building block would follow the general mechanism of targeted protein degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (Target) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Ub_POI Polyubiquitinated POI Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: General signaling pathway for PROTAC-mediated protein degradation.

Conclusion

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its thienopyrimidine core is a key structural motif in various biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its biological relevance, particularly as a scaffold for sirtuin inhibitors. All quantitative data are presented in structured tables for clarity, and logical workflows are visualized using diagrams.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimentally determined data for this compound is limited in publicly accessible literature, a combination of supplier information and predicted values provides a foundational understanding of its characteristics.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃ClN₂O₂SMultiple Chemical Suppliers[1][2]
Molecular Weight 214.62 g/mol Multiple Chemical Suppliers[2][3]
CAS Number 1269667-57-3Vulcanchem[4]
Predicted pKa 1.5 - 2.5Smolecule[5]
Aqueous Solubility LimitedSmolecule[5]
Organic Solvent Solubility Good solubility in DMSOSmolecule[5]

Note: Much of the available data is predicted. Experimental validation is crucial for drug development applications.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties requires robust experimental protocols. The following sections outline standard methodologies applicable to this compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of a molecule's acidity. For a carboxylic acid like the target compound, potentiometric titration is a standard method.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., DMSO) if necessary, due to its limited aqueous solubility. Dilute with deionized water to a known concentration.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Determination of a Lipophilicity (logP) by Shake-Flask Method

The partition coefficient (logP) between octanol and water is a key indicator of a drug's lipophilicity.

Methodology:

  • System Preparation: Prepare a solution of this compound in either water or n-octanol. Pre-saturate the n-octanol with water and the water with n-octanol.

  • Partitioning: Add a known volume of the prepared solution to a flask containing a known volume of the other solvent.

  • Equilibration: Shake the flask for a set period to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical method like HPLC-UV.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Relevance and Activity

Thienopyrimidine derivatives are known for their wide range of biological activities. Notably, a structurally related compound, 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide, has been identified as a crucial building block in the synthesis of potent pan-inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3)[6]. Sirtuins are a class of NAD⁺-dependent deacetylases that play critical roles in various cellular processes.

Sirtuin Inhibition Signaling Pathway

The inhibition of sirtuins can impact numerous downstream cellular processes. A generalized pathway illustrating the mechanism of sirtuin inhibition is presented below. Sirtuins deacetylate a wide range of protein substrates, including histones and transcription factors, thereby modulating gene expression, apoptosis, inflammation, and metabolic pathways. Inhibitors of sirtuins block this deacetylation activity.

Sirtuin_Inhibition_Pathway Inhibitor 4-Chlorothieno[3,2-d]pyrimidine -based Inhibitor Sirtuin Sirtuin (SIRT1/2/3) Inhibitor->Sirtuin Inhibition Substrate_DeAc Deacetylated Substrate Sirtuin->Substrate_DeAc Deacetylation NAM Nicotinamide Sirtuin->NAM Substrate_Ac Acetylated Substrate (e.g., Histones, p53, NF-κB) Substrate_Ac->Sirtuin Binding Downstream Downstream Cellular Effects (Gene Expression, Apoptosis, Metabolism) Substrate_DeAc->Downstream Modulation NAD NAD+ NAD->Sirtuin Co-substrate

Caption: Generalized Sirtuin Inhibition Pathway.

Synthesis Workflow for Sirtuin Inhibitor Precursor

The synthesis of the related sirtuin inhibitor precursor, 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, provides a relevant experimental workflow. This multi-step synthesis highlights the utility of the thienopyrimidine scaffold.

Synthesis_Workflow Start 4-Chlorothieno[3,2-d]pyrimidine Reagent1 1. 2,2,6,6-Tetramethylpiperidine, n-BuLi, THF, -78°C 2. Dry Ice (CO2) Start->Reagent1 Product1 4-Chlorothieno[3,2-d]pyrimidine -6-carboxylic acid Reagent1->Product1 Reagent2 Oxalyl chloride, DMF, CH2Cl2 Product1->Reagent2 Product2 Acid Chloride Intermediate Reagent2->Product2 Reagent3 Ammonia in dioxane Product2->Reagent3 FinalProduct 4-Chlorothieno[3,2-d]pyrimidine -6-carboxamide Reagent3->FinalProduct

Caption: Synthesis of a Sirtuin Inhibitor Precursor.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutics, particularly in the area of sirtuin inhibition. While a complete experimental physicochemical profile is not yet publicly available, the predicted properties and the established biological relevance of related structures underscore the importance of further investigation. The experimental protocols detailed in this guide provide a framework for the systematic characterization of this and similar compounds, which is an essential step in advancing from a promising lead compound to a viable drug candidate.

References

An In-Depth Technical Guide to 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid. Due to the limited publicly available experimental data for this specific isomer, this guide also includes information on closely related compounds and the broader thieno[3,2-d]pyrimidine scaffold to provide a thorough understanding of its potential applications in research and drug development.

Molecular Structure and Chemical Properties

This compound is a heterocyclic organic compound featuring a fused thieno[3,2-d]pyrimidine core. This core structure is of significant interest in medicinal chemistry due to its structural analogy to purines, which are fundamental components of nucleic acids. The presence of a chlorine atom at the 4-position and a carboxylic acid group at the 7-position provides reactive handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.[1]

Below is a table summarizing the key chemical identifiers and properties of this compound.

PropertyValueReference
Molecular Formula C₇H₃ClN₂O₂S[1][2]
Molecular Weight 214.62 g/mol [1]
CAS Number 1269667-57-3[1][2]
SMILES String O=C(O)c1sc2c(c1)c(Cl)ncn2[2]
InChI Key InChI=1S/C7H3ClN2O2S/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)[2]
Purity Typically ≥97% from commercial suppliers[1]
Physical Form Solid (predicted)
Storage Room temperature[1]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound:

A potential synthetic approach could start from a 7-unsubstituted or 7-bromo-4-chlorothieno[3,2-d]pyrimidine precursor. The introduction of the carboxylic acid group at the 7-position could be achieved through several methods, including:

  • Directed ortho-metalation followed by carboxylation: This would involve the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the 7-position, followed by quenching with carbon dioxide.

  • Halogen-metal exchange followed by carboxylation: If a 7-bromo precursor is used, a halogen-metal exchange with an organolithium reagent, followed by the addition of carbon dioxide, could yield the desired product.

  • Palladium-catalyzed carbonylation: A palladium-catalyzed carbonylation of a 7-halo-thieno[3,2-d]pyrimidine with carbon monoxide is another viable strategy.

A generalized experimental workflow for a directed ortho-metalation approach is presented below. Note: This is a proposed protocol and would require optimization.

G cluster_0 Preparation of Precursor cluster_1 Directed ortho-Metalation and Carboxylation cluster_2 Workup and Purification start Start with 4-Chlorothieno[3,2-d]pyrimidine dissolve Dissolve precursor in anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_lda Add LDA dropwise cool->add_lda stir Stir for 1-2 hours add_lda->stir add_co2 Quench with dry CO2 stir->add_co2 warm Warm to room temperature add_co2->warm quench_acid Quench with dilute HCl warm->quench_acid extract Extract with an organic solvent (e.g., EtOAc) quench_acid->extract dry Dry organic layer (e.g., over Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end Obtain pure This compound purify->end

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Data

At the time of this writing, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in publicly accessible databases. Researchers are encouraged to perform their own analytical characterization upon synthesis.

Biological Activity and Potential Signaling Pathways

The thieno[3,2-d]pyrimidine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[4] Notably, many thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[5]

Given the structural features of this compound, it is plausible that it may also function as a kinase inhibitor. Kinase inhibitors often exert their anti-cancer effects by inducing apoptosis (programmed cell death). Several studies on related thieno[3,2-d]pyrimidines have demonstrated their ability to induce apoptosis in cancer cell lines.[6]

A probable mechanism of action for a thienopyrimidine-based kinase inhibitor involves the inhibition of a key signaling pathway that promotes cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. Inhibition of a kinase in this pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately resulting in apoptosis.

The following diagram illustrates a simplified, representative signaling pathway that could be targeted by a thieno[3,2-d]pyrimidine-based kinase inhibitor to induce apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Apoptosis Apoptosis mTOR->Apoptosis inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits CytochromeC Cytochrome c release Bax->CytochromeC Thienopyrimidine 4-Chlorothieno[3,2-d]pyrimidine (Putative Kinase Inhibitor) Thienopyrimidine->Akt inhibits Caspases Caspase Activation CytochromeC->Caspases Caspases->Apoptosis

References

Spectroscopic and Synthetic Insights into 4-Chlorothieno[3,2-d]pyrimidine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 4-chlorothieno[3,2-d]pyrimidine carboxylic acids. While comprehensive experimental data for 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid is not publicly available, this document presents the known properties of this compound and offers a thorough analysis of its close structural isomer, 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, for which detailed spectroscopic data and a synthetic protocol have been published. This comparative approach offers valuable insights for researchers working with this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties for both this compound and its 6-carboxylic acid isomer is presented below.

PropertyThis compound4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
CAS Number 1269667-57-3[1][2]875515-76-7[3]
Molecular Formula C₇H₃ClN₂O₂S[1][2]C₇H₃ClN₂O₂S[3]
Molecular Weight 214.62 g/mol [2]214.63 g/mol [3]
Purity ≥97% (Commercially available)[2]Not specified

Spectroscopic Data: A Comparative Analysis

Due to the absence of published spectroscopic data for this compound, we present the available ¹H NMR data for the isomeric 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid to serve as a reference.

Table 2: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ)MultiplicityIntegrationAssignment
4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acidDMSO-d₆14.5br s1H-COOH
9.16s1HH-2
8.27s1HH-7

Data for this compound is not available in the public domain.

Experimental Protocols: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid

The following is a detailed experimental protocol for the synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid. This methodology can serve as a foundational procedure for the prospective synthesis of the 7-carboxylic acid isomer, with appropriate modifications.

Reaction Scheme:

G cluster_0 Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid start 4-Chlorothieno[3,2-d]pyrimidine reagents 1. 2,2,6,6-tetramethylpiperidine, n-BuLi, THF, -78 °C 2. Dry Ice (CO₂), -78 °C to rt start->reagents Carboxylation product 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid reagents->product

Caption: Synthetic pathway for 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.

Materials:

  • 4-Chlorothieno[3,2-d]pyrimidine

  • 2,2,6,6-tetramethylpiperidine

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Ethyl acetate (EtOAc)

  • 0.1 M Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas (N₂)

Procedure:

  • A solution of 2,2,6,6-tetramethylpiperidine (1.484 mL, 8.79 mmol) in anhydrous THF (15 mL) is cooled to 0 °C under a nitrogen atmosphere.

  • To this stirring solution, 2.5 M n-BuLi in hexanes (3.52 mL, 8.79 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes.

  • In a separate flask, a solution of 4-chlorothieno[3,2-d]pyrimidine (1.00 g, 5.86 mmol) in anhydrous THF (15 mL) is cooled to -78 °C.

  • The prepared lithium diisopropylamide (LDA) solution from step 2 is added dropwise to the solution from step 3 over a period of 30 minutes at -78 °C.

  • The reaction is stirred at -78 °C for 1 hour.

  • Dry ice (2.58 g, 58.6 mmol) is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature over a period of 2 hours.

  • The reaction mixture is diluted with EtOAc (100 mL) and washed with 0.1 M HCl.

  • The organic layer is separated, dried over MgSO₄, and evaporated to dryness to yield 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of novel thienopyrimidine derivatives, which would be applicable to the study of this compound.

G cluster_workflow General Experimental Workflow cluster_characterization Analytical Techniques synthesis Synthesis of Target Compound workup Reaction Work-up and Extraction synthesis->workup 1. Reaction purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification 2. Crude Product structure_elucidation Structural Characterization purification->structure_elucidation 3. Purified Compound NMR ¹H and ¹³C NMR structure_elucidation->NMR 4. Analysis MS Mass Spectrometry structure_elucidation->MS 4. Analysis IR Infrared Spectroscopy structure_elucidation->IR 4. Analysis purity Purity Analysis (e.g., HPLC) structure_elucidation->purity 4. Analysis

Caption: General workflow for synthesis and characterization of thienopyrimidines.

This guide provides a foundational understanding of 4-chlorothieno[3,2-d]pyrimidine carboxylic acids, leveraging available data for a key isomer to inform future research and development efforts. As new data becomes available for the 7-carboxylic acid derivative, this document will be updated accordingly.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in the analytical characterization of this heterocyclic compound.

Chemical Structure

Figure 1: Chemical Structure of this compound.

Caption: Chemical structure of the title compound.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by three distinct signals in deuterated dimethyl sulfoxide (DMSO-d₆). The data presented in Table 1 is based on reported values for the analogous "4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid," which, based on its synthesis from 4-chlorothieno[3,2-d]pyrimidine, corresponds to the 7-carboxylic acid derivative under standard IUPAC nomenclature.[1]

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~14.5Broad Singlet1HCOOH
9.16Singlet1HH-2
8.27Singlet1HH-6

Solvent: DMSO-d₆

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~162C=O
~161C-4
~155C-2
~154C-7a
~151C-5a
~131C-7
~125C-6

Solvent: DMSO-d₆

Experimental Protocols

The following provides a general yet detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a standard 5 mm NMR tube.

  • The sample is vortexed to ensure homogeneity.

NMR Data Acquisition:

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is utilized for spectral acquisition.

  • ¹H NMR:

    • The probe is tuned and matched for the proton frequency.

    • The magnetic field is shimmed to optimize resolution.

    • A standard single-pulse experiment is performed.

    • Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • The probe is tuned and matched for the carbon frequency.

    • A proton-decoupled ¹³C NMR experiment is conducted.

    • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C, with a relaxation delay of 2-5 seconds.

  • Data Processing:

    • The acquired Free Induction Decays (FIDs) are Fourier transformed.

    • Phase and baseline corrections are applied to the resulting spectra.

    • Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation for the NMR analysis of this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Weigh Weigh Compound Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_Acq 1H NMR Acquisition Transfer->H1_Acq C13_Acq 13C NMR Acquisition Transfer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Correction Phase & Baseline Correction FT->Correction Reference Reference to Solvent Correction->Reference Assign_H1 Assign 1H Signals Reference->Assign_H1 Assign_C13 Assign 13C Signals Reference->Assign_C13 Structure_Confirm Structure Confirmation Assign_H1->Structure_Confirm Assign_C13->Structure_Confirm

Caption: NMR analysis workflow.

Signaling Pathway of NMR Data to Structure

The relationship between the observed NMR signals and the chemical structure of this compound is depicted in the diagram below.

signaling cluster_H1 1H NMR Signals cluster_C13 13C NMR Signals Structure Molecular Structure H_COOH ~14.5 ppm (COOH) Structure->H_COOH H_Pyrimidine 9.16 ppm (H-2) Structure->H_Pyrimidine H_Thiophene 8.27 ppm (H-6) Structure->H_Thiophene C_COOH ~162 ppm (C=O) Structure->C_COOH C_Aromatic ~125-161 ppm (Aromatic C) Structure->C_Aromatic

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. This document outlines detailed experimental protocols, data presentation, and visual workflows to facilitate a deeper understanding of its analytical characterization.

Compound Profile

This compound is a small molecule with the following key identifiers:

PropertyValue
CAS Number 1269667-57-3[1][2]
Molecular Formula C₇H₃ClN₂O₂S[1][2]
Molecular Weight 214.62 g/mol [2]
Canonical SMILES C1=C(C2=C(S1)C(=NC=N2)Cl)C(=O)O[1]
InChI Key DTARXUPVWGNDNT-UHFFFAOYSA-N[1]

Mass Spectrometry Analysis

Mass spectrometry is a critical analytical technique for the characterization of this compound, enabling the determination of its molecular weight and structural elucidation through fragmentation analysis. Both low-resolution and high-resolution mass spectrometry are valuable in this context.

Predicted Mass Spectrometry Data

The following table summarizes the expected quantitative data from the mass spectrometric analysis of this compound.

Ion TypePredicted m/z (Monoisotopic)Ion FormulaNotes
[M+H]⁺ 214.9700C₇H₄ClN₂O₂S⁺Protonated molecule, expected in positive ion mode ESI.
[M-H]⁻ 212.9562C₇H₂ClN₂O₂S⁻Deprotonated molecule, expected in negative ion mode ESI.
[M-COOH]⁺ / [M-H-CO₂]⁺ 169.9806C₆H₃ClN₂S⁺Loss of the carboxylic acid group (45 Da), a common fragmentation pathway.
[M-Cl]⁺ 179.0015C₇H₄N₂O₂S⁺Loss of the chlorine atom (35 Da).
[M-H-Cl-CO]⁻ 148.9862C₆H₂N₂OS⁻Potential fragmentation in negative ion mode involving loss of chlorine and carbon monoxide.
Experimental Protocols

The following protocols are adapted from methodologies used for similar compounds, such as 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide, and represent a robust starting point for the analysis of the title compound.[3]

2.2.1. Sample Preparation

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2.2.2. Low-Resolution Mass Spectrometry (LRMS)

  • Instrumentation: An Agilent 1100 series LC/MSD single quadrupole mass spectrometer or equivalent.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative ion modes.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 70 V (can be optimized).

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 35 psig.

  • Scan Range: m/z 50-500.

2.2.3. High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A Waters Q-TOF Premiere mass spectrometer or a similar high-resolution instrument.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive ion mode.

  • Capillary Voltage: 3000 V.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy: Ramped from 10 to 40 eV for fragmentation data (MS/MS).

  • Analyzer Mode: TOF MS.

  • Calibration: Use a suitable calibrant, such as sodium formate, to ensure high mass accuracy.

2.2.4. Liquid Chromatography (for LC-MS)

  • Column: A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.5 µm, 4.6 mm × 100 mm).[3]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient could be 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of a small molecule like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing stock Stock Solution (1 mg/mL in DMSO) working Working Solution (1-10 µg/mL) stock->working lc_ms LC-MS Analysis working->lc_ms hrms HRMS (Q-TOF) lc_ms->hrms lrms LRMS (Single Quad) lc_ms->lrms data_acq Data Acquisition hrms->data_acq lrms->data_acq spec_interp Spectral Interpretation data_acq->spec_interp frag_analysis Fragmentation Analysis spec_interp->frag_analysis

Experimental workflow for mass spectrometry analysis.
Hypothesized Fragmentation Pathway

The fragmentation of this compound in positive ion mode ESI-MS/MS is likely initiated by the loss of the carboxylic acid group. The following diagram illustrates a plausible fragmentation pathway.

fragmentation_pathway parent [M+H]⁺ m/z = 214.97 frag1 [M+H - HCOOH]⁺ m/z = 169.98 parent->frag1 - HCOOH (46 Da) frag2 [M+H - Cl]⁺ m/z = 179.00 parent->frag2 - Cl (35 Da) frag3 Further Fragmentation frag1->frag3 frag2->frag3

Hypothesized ESI-MS/MS fragmentation pathway.
Application in Drug Discovery: Inhibitor Screening Workflow

Given that related thienopyrimidine compounds have been investigated as enzyme inhibitors, a potential application for this compound is in drug discovery screening campaigns.[3] The following diagram outlines a general workflow for such a process where mass spectrometry is a key detection method.

inhibitor_screening_workflow cluster_assay_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis enzyme Target Enzyme incubation Incubation enzyme->incubation substrate Substrate substrate->incubation compound Test Compound (this compound) compound->incubation quenching Reaction Quenching incubation->quenching ms_analysis Mass Spectrometry Analysis (Quantify Substrate/Product) quenching->ms_analysis data_analysis Data Analysis (Determine IC₅₀) ms_analysis->data_analysis

General workflow for inhibitor screening using mass spectrometry.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. While the provided protocols and fragmentation pathways are based on established methods for similar molecules, empirical optimization is crucial for achieving the highest quality data for this specific compound. The versatility of mass spectrometry makes it an indispensable tool for the structural confirmation, purity assessment, and potential bioactivity screening of novel chemical entities like this compound in the field of drug discovery and development.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, fused-ring structure, derived from a thienopyrimidine core, provides a versatile scaffold for designing targeted therapeutics. Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation and quality control of such molecules. This guide provides a detailed overview of the expected Fourier-transform infrared (FTIR) spectrum of this compound, a comprehensive experimental protocol for its analysis, and a logical workflow for spectral interpretation.

While specific experimental data for this exact molecule is not publicly available, this guide presents a predicted spectrum based on the well-established characteristic absorption frequencies of its constituent functional groups. This predictive analysis serves as a robust reference for researchers undertaking the synthesis and characterization of this compound and its derivatives.

Predicted Infrared Spectrum

The infrared spectrum of this compound is dominated by the vibrational modes of its carboxylic acid group and the fused aromatic thienopyrimidine ring system. The presence of a chlorine substituent also imparts a characteristic absorption. The following table summarizes the predicted vibrational frequencies, their expected intensities, and the corresponding assignments.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode Assignment
3300 - 2500Broad, StrongO-H Stretch (Carboxylic Acid Dimer) : This very broad and intense absorption is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer and is often superimposed on C-H stretching bands.[1][2][3][4]
~3100 - 3000MediumAromatic C-H Stretch : Arises from the C-H bond on the thiophene ring. These stretches typically occur at slightly higher wavenumbers than aliphatic C-H stretches.[5][6]
1730 - 1680StrongC=O Stretch (Carboxylic Acid) : A very strong and sharp absorption due to the carbonyl group. Its position can be influenced by conjugation with the aromatic ring system and hydrogen bonding, typically appearing towards the lower end of this range for aromatic acids.[1][2][4]
1600 - 1450MediumAromatic C=C and C=N Ring Stretching : Multiple bands arising from the stretching vibrations within the fused thieno[3,2-d]pyrimidine ring system. These are characteristic of the aromatic nature of the heterocyclic core.[7][8][9][10]
1440 - 1395MediumO-H In-Plane Bend : This bending vibration of the carboxylic acid's hydroxyl group is often coupled with C-H bending modes in the same region.[2]
1320 - 1210StrongC-O Stretch (Carboxylic Acid) : A strong band associated with the stretching of the carbon-oxygen single bond of the carboxylic acid, often coupled with the O-H in-plane bend.[1][2]
~1250 - 1000Weak-MediumC-H In-Plane Bending : Weak to medium intensity bands resulting from the in-plane bending of the C-H bond on the thiophene ring.[5][6][9]
~950 - 910Broad, MediumO-H Out-of-Plane Bend : A characteristic broad band for carboxylic acid dimers resulting from the out-of-plane bending of the hydroxyl group.[1][2]
~800 - 600StrongC-Cl Stretch : The stretching vibration of the carbon-chlorine bond. The exact position depends on the electronic environment of the pyrimidine ring.[11]
~900 - 700StrongC-H Out-of-Plane Bending : Strong bands resulting from the out-of-plane "wagging" of the aromatic C-H bond. The exact position can be indicative of the substitution pattern.[5][12]
~700 - 650Weak-MediumC-S Stretch : Vibrations involving the carbon-sulfur bond within the thiophene ring.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol describes a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using an ATR accessory, which is common in modern spectroscopy labs.

1. Objective: To obtain the infrared spectrum of solid this compound in the range of 4000-400 cm⁻¹ for structural verification.

2. Materials and Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • ATR Accessory with a diamond or germanium crystal

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free laboratory wipes (e.g., Kimwipes)

  • Sample of this compound (approx. 1-2 mg, in fine powder form)

3. Procedure:

  • 3.1. Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines (typically 15-30 minutes).

    • Purge the sample compartment with dry air or nitrogen, if available, to minimize interference from atmospheric water and carbon dioxide.

  • 3.2. Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Lower the ATR anvil or press to ensure no sample is present.

    • Using the spectrometer's software, acquire a background spectrum. This scan measures the ambient conditions (atmosphere and crystal) and will be automatically subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • 3.3. Sample Preparation and Loading:

    • Raise the ATR anvil.

    • Using a clean spatula, place a small amount (1-2 mg) of the powdered this compound onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure using the built-in pressure clamp. Sufficient pressure is critical to ensure good contact between the sample and the crystal surface, which is necessary for a strong signal.

  • 3.4. Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 16-32 scans, 4 cm⁻¹ resolution).

    • The software will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.

  • 3.5. Data Processing and Cleaning:

    • After the scan is complete, raise the anvil and carefully remove the sample powder from the crystal using a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with isopropanol to remove any residual sample.

    • If necessary, use the software to perform an ATR correction to account for the variation in the depth of penetration of the IR beam at different wavelengths. A baseline correction may also be applied to level the spectrum.

    • Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of this compound, from sample handling to final structural confirmation.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Spectral Analysis cluster_confirm 4. Confirmation Sample Sample Retrieval (Solid Powder) Instrument Instrument Setup (FTIR with ATR) Background Acquire Background Spectrum Load Load Sample on ATR Crystal Background->Load Scan Acquire Sample Spectrum Process Data Processing (Baseline & ATR Correction) Scan->Process Peak Peak Identification (Wavenumber cm⁻¹) Assign Assign Vibrational Modes (Functional Groups) Compare Compare with Predicted Spectrum/Reference Data Assign->Compare Confirm Structural Confirmation

Caption: Workflow for FTIR analysis of this compound.

References

An In-depth Technical Guide on the Solubility Profile of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct quantitative solubility data for this specific molecule, this guide leverages data from closely related analogs and parent compounds to provide a robust predictive profile. It also includes detailed experimental protocols for solubility determination and synthesis, alongside a visualization of a relevant biological signaling pathway.

Introduction

This compound belongs to the thienopyrimidine class of compounds, which are known to exhibit a wide range of biological activities and are often investigated as inhibitors of various signaling pathways implicated in diseases such as cancer.[1][2] The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Understanding the solubility in various organic solvents is paramount for designing and executing biological assays, purification processes, and formulation studies.

Predicted Solubility Profile

It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate to low solubility in polar protic solvents like methanol and ethanol. Its solubility in nonpolar solvents is expected to be poor.

For a quantitative reference, the solubility of the parent compound, 4-Chlorothieno[3,2-d]pyrimidine, in DMSO has been reported to be 34.12 mg/mL (199.99 mM).[3] It is important to note that the addition of a carboxylic acid group at the 7-position will likely alter this solubility profile.

Table 1: Predicted and Reference Solubility Data

SolventSolvent TypePredicted Solubility of this compoundReference Solubility of 4-Chlorothieno[3,2-d]pyrimidine in DMSO[3]
Dimethyl sulfoxide (DMSO)Polar AproticGood34.12 mg/mL
N,N-Dimethylformamide (DMF)Polar AproticGoodNot Available
Tetrahydrofuran (THF)Polar AproticModerateNot Available
Acetonitrile (ACN)Polar AproticModerate to LowNot Available
Methanol (MeOH)Polar ProticModerate to LowNot Available
Ethanol (EtOH)Polar ProticLowNot Available
Dichloromethane (DCM)NonpolarPoorNot Available
HexaneNonpolarPoorNot Available

Experimental Protocols

This section outlines detailed methodologies for the synthesis of a related compound and for the determination of solubility, which can be adapted for this compound.

This protocol for the synthesis of the 6-carboxylic acid isomer can be adapted for the synthesis of the target 7-carboxylic acid isomer, likely by starting with a different isomer of the precursor.

Workflow for Synthesis

A Start: 4-Chlorothieno[3,2-d]pyrimidine B Dissolve in anhydrous THF A->B C Cool to -78 °C B->C D Add 2,2,6,6-tetramethylpiperidine and n-BuLi C->D E Stir for 1 hour D->E F Add dry ice (CO2) E->F G Warm to room temperature F->G H Dilute with EtOAc and wash with 0.1 M HCl G->H I Dry organic layer over MgSO4 H->I J Evaporate solvent to obtain product I->J

Caption: Synthetic workflow for a thienopyrimidine carboxylic acid.

Materials:

  • 4-Chlorothieno[3,2-d]pyrimidine

  • 2,2,6,6-Tetramethylpiperidine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Ethyl acetate (EtOAc)

  • 0.1 M Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirring solution of 2,2,6,6-tetramethylpiperidine in anhydrous THF at 0 °C under a nitrogen atmosphere, add n-BuLi dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve 4-chlorothieno[3,2-d]pyrimidine in anhydrous THF and cool the solution to -78 °C.

  • Add the n-BuLi/tetramethylpiperidine mixture to the solution of 4-chlorothieno[3,2-d]pyrimidine dropwise over 30 minutes at -78 °C.

  • Stir the reaction at -78 °C for 1 hour.

  • To the reaction mixture, add an excess of crushed dry ice.

  • Allow the reaction to warm to room temperature over a period of 2 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with 0.1 M HCl.

  • Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4] The concentration of the dissolved compound can then be quantified using UV-Vis spectroscopy.

Workflow for Solubility Determination

A Add excess solid to solvent B Agitate at constant temperature (e.g., 24h) A->B C Allow to equilibrate B->C D Filter to remove undissolved solid C->D E Dilute filtrate if necessary D->E F Measure absorbance using UV-Vis E->F G Calculate concentration from calibration curve F->G

Caption: Shake-flask method for solubility determination.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, Methanol, Acetonitrile)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath

  • Syringe filters (e.g., 0.22 µm)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of the compound in the chosen solvent at a known concentration.

    • Perform serial dilutions to create a set of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Solubility Measurement:

    • Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

    • Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a constant temperature bath (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the samples to stand undisturbed for a period to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles.

    • Dilute the filtrate with the same solvent as necessary to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted filtrate using the UV-Vis spectrophotometer at the λmax.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of the dissolved compound in the diluted filtrate.

    • Calculate the solubility of the compound in the original undiluted sample, taking into account the dilution factor.

Biological Context: Thienopyrimidines as Signaling Pathway Inhibitors

Thienopyrimidine derivatives are frequently investigated for their potential to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the most prominent pathways targeted by this class of compounds is the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway, which is often dysregulated in cancer.[1][2]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Thieno Thienopyrimidine Inhibitor Thieno->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of thienopyrimidines.

This diagram illustrates how growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K. PI3K then phosphorylates PIP2 to form PIP3, which in turn activates downstream effectors like AKT and mTORC1, leading to cellular responses such as proliferation, survival, and growth. Thienopyrimidine derivatives can act as inhibitors of PI3K, thereby blocking this signaling cascade.

Conclusion

While direct quantitative solubility data for this compound remains to be experimentally determined, this guide provides a strong predictive framework based on the properties of closely related compounds. The detailed experimental protocols for synthesis and solubility determination offer a practical starting point for researchers. Furthermore, the visualization of the PI3K/AKT/mTOR signaling pathway highlights a key biological context in which this class of compounds is actively being investigated. This comprehensive guide serves as a valuable resource for scientists and professionals in the field of drug development, facilitating further research and application of this compound.

References

Aqueous Solubility of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid (CAS No. 1269667-57-3). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative descriptions, physicochemical properties relevant to solubility, and a detailed, generalized experimental protocol for determining aqueous solubility applicable to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its solubility characteristics.

PropertyValueSource
CAS Number 1269667-57-3[1][2]
Molecular Formula C7H3ClN2O2S[1][2]
Molecular Weight 214.623 g/mol [1]
Appearance Solid[3]

Aqueous Solubility Profile

The thienopyrimidine core is aromatic and, along with the chlorine substituent, contributes to the molecule's hydrophobicity, which is expected to limit its aqueous solubility. Conversely, the carboxylic acid group provides a site for hydrogen bonding and can ionize to form a carboxylate, which would enhance solubility, particularly in neutral to alkaline solutions. The overall aqueous solubility is therefore expected to be limited but pH-dependent.

Experimental Protocol for Aqueous Solubility Determination

The following is a detailed, generalized experimental protocol based on the widely accepted shake-flask method, which is suitable for determining the aqueous solubility of compounds like this compound.[4] This method is designed to determine the equilibrium solubility.[5]

Objective: To determine the equilibrium aqueous solubility of this compound at a specific temperature (e.g., 25°C or 37°C).

Materials:

  • This compound

  • Purified water (e.g., Milli-Q or equivalent)

  • pH meter

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Buffer solutions (for pH-dependent solubility studies)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of purified water in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Place the container in a thermostatically controlled shaker set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, although preliminary experiments may be needed to determine the optimal equilibration time.[6]

  • Phase Separation:

    • After equilibration, allow the suspension to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

    • To completely separate the solid from the liquid phase, centrifuge the samples at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • To remove any remaining solid particles, filter the supernatant through a syringe filter. It is important to discard the initial portion of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the aqueous solubility in appropriate units, such as mg/mL or mol/L.

    • Report the temperature and, if applicable, the pH at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the aqueous solubility of a compound using the shake-flask method.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess compound to aqueous medium B Equilibrate in thermostatic shaker A->B C Centrifuge to settle excess solid B->C D Filter supernatant C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E F Determine solubility from calibration curve E->F

Caption: Workflow for Aqueous Solubility Determination.

Potential Signaling Pathway Involvement

While there is no direct evidence in the literature of this compound being an active modulator of specific signaling pathways, it is utilized as a key building block in the synthesis of more complex molecules with biological activity. For instance, it has been used in the creation of potent inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3).[7] Sirtuins are a class of proteins that play crucial roles in various cellular processes, including metabolism, DNA repair, and inflammation. Therefore, derivatives of this compound may be relevant to research in these areas.

The diagram below illustrates a simplified, hypothetical signaling pathway involving sirtuin inhibition, for which derivatives of the title compound could be synthesized.

G A Derivative of 4-Chlorothieno[3,2-d]pyrimidine- 7-carboxylic acid B Sirtuin (e.g., SIRT1, SIRT2, SIRT3) A->B Inhibits C Downstream Cellular Processes (Metabolism, DNA Repair, etc.) B->C Regulates

Caption: Hypothetical Sirtuin Inhibition Pathway.

References

Thermal Stability and Decomposition of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid is a key intermediate in the synthesis of a variety of pharmacologically active compounds, particularly kinase inhibitors. Despite its importance, a comprehensive search of publicly available scientific literature and safety data reveals a significant lack of specific data regarding its thermal stability and decomposition profile. No detailed experimental studies employing techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) have been published for this specific molecule. This guide summarizes the currently available information and provides a general overview of the stability of the thieno[3,2-d]pyrimidine scaffold based on related compounds.

Introduction

General Stability of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine ring system is generally considered to be exceptionally stable under physiological conditions[2]. This inherent stability is a desirable characteristic for pharmaceutical ingredients. However, thermal stability under non-physiological conditions, particularly at elevated temperatures, cannot be directly inferred from this.

Potential Thermal Decomposition Pathways

In the absence of specific experimental data for this compound, potential thermal decomposition pathways can be hypothesized based on the functional groups present in the molecule. Thermal decomposition is a process that is initiated by heat, and it can lead to the breakdown of a compound into its constituent elements or simpler molecules[3][4].

For this compound, potential decomposition events could include:

  • Decarboxylation: The carboxylic acid group (-COOH) is susceptible to thermal decarboxylation, which would result in the loss of carbon dioxide (CO2) and the formation of 4-chlorothieno[3,2-d]pyrimidine.

  • Dechlorination: The chloro-substituent on the pyrimidine ring could be cleaved at high temperatures.

  • Ring Fragmentation: At very high temperatures, the fused thienopyrimidine ring system would likely fragment into smaller, more volatile molecules.

It is important to emphasize that these are hypothetical pathways and require experimental validation.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition of this compound, the following experimental techniques would be essential:

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique would provide precise information on the decomposition temperature range and any mass loss events associated with the degradation of the compound.

A general TGA experimental protocol would involve:

  • Accurately weighing a small sample (typically 5-10 mg) of this compound into a TGA pan.

  • Placing the pan in the TGA furnace.

  • Heating the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Recording the mass of the sample as a function of temperature.

  • The resulting TGA curve would show the onset temperature of decomposition and the percentage of weight loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This technique can be used to determine the melting point, heat of fusion, and any other thermal transitions, such as decomposition.

A general DSC experimental protocol would involve:

  • Accurately weighing a small sample (typically 2-5 mg) of this compound into a DSC pan.

  • Sealing the pan and placing it in the DSC cell, alongside an empty reference pan.

  • Heating the sample and reference at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

  • Recording the heat flow to the sample relative to the reference.

  • The resulting DSC thermogram would show endothermic peaks for melting and potentially exothermic peaks for decomposition.

Visualization of a Generic Thermal Analysis Workflow

The logical workflow for assessing the thermal stability of a chemical compound like this compound is depicted below.

Thermal_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 4-Chlorothieno[3,2-d]pyrimidine- 7-carboxylic acid Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Heating DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heating Decomposition_Temp Decomposition Temperature TGA->Decomposition_Temp Mass_Loss Mass Loss (%) TGA->Mass_Loss Decomposition_Products Identification of Decomposition Products (e.g., TGA-MS) TGA->Decomposition_Products Coupled Technique Melting_Point Melting Point DSC->Melting_Point

Caption: A generalized workflow for the thermal analysis of a chemical compound.

Conclusion

While this compound is a valuable synthetic intermediate, there is a clear gap in the publicly available data regarding its thermal stability and decomposition. The information provided in this guide is based on general chemical principles and data for related compounds. For any application where the thermal behavior of this compound is critical, it is strongly recommended that experimental thermal analysis, such as TGA and DSC, be performed to obtain precise and reliable data. This will ensure safe handling, inform reaction optimization, and contribute to a more complete understanding of this important molecule.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to Thieno[3,2-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its structural similarity to purines and its ability to interact with a wide array of biological targets. This technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies of thieno[3,2-d]pyrimidine compounds. It details key experimental protocols, summarizes significant quantitative biological data, and visualizes the intricate signaling pathways modulated by this versatile class of molecules. This document serves as an in-depth resource for researchers engaged in the discovery and development of novel therapeutics based on the thieno[3,2-d]pyrimidine framework.

A Historical Perspective: From Synthesis to Biological Significance

The journey of thieno[3,2-d]pyrimidine compounds from a synthetic curiosity to a cornerstone of modern drug discovery is a testament to the synergistic advancements in organic synthesis and chemical biology.

The Genesis: Laying the Synthetic Foundation

The story of thieno[3,2-d]pyrimidines is intrinsically linked to the development of efficient methods for constructing the prerequisite substituted aminothiophenes. A pivotal moment in this endeavor was the discovery of the Gewald reaction in 1966 by Karl Gewald. This multicomponent reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base, provided a versatile and straightforward route to polysubstituted 2-aminothiophenes. These 2-aminothiophenes are the quintessential precursors for the annulation of the pyrimidine ring to form the thieno[2,3-d]pyrimidine system, a close isomer of the [3,2-d] scaffold.

While early work in the broader field of thienopyrimidines was underway, the specific exploration of the thieno[3,2-d]pyrimidine ring system gained significant traction in the 1980s. Researchers, including R.S. Klein and his collaborators , were instrumental in developing synthetic routes to thieno[3,2-d]pyrimidines, particularly in the context of creating nucleoside isosteres[1]. Their work laid the groundwork for the synthesis of a variety of substituted thieno[3,2-d]pyrimidines and was among the first to investigate their potential as therapeutic agents. A 1986 publication in the Journal of Heterocyclic Chemistry by Ren, Rao, and Klein detailed a convenient synthesis of substituted 3-aminothiophene-2-carbonitriles and their subsequent conversion to thieno[3,2-d]pyrimidines, showcasing a key advancement in accessing this scaffold.

Early Biological Investigations: The Dawn of a Privileged Scaffold

The initial interest in thieno[3,2-d]pyrimidines was largely driven by their structural analogy to purines, the fundamental components of nucleic acids. This similarity suggested that these compounds could act as antimetabolites, interfering with the synthesis or function of DNA and RNA. Indeed, the early work by Klein and his team explored the potential of thieno[3,2-d]pyrimidine nucleoside isosteres as antiproliferative agents for cancer therapy[1]. These pioneering studies demonstrated that compounds bearing the thieno[3,2-d]pyrimidine moiety exhibited moderate activity against tumor cell proliferation in vitro, thereby validating the scaffold as a promising starting point for the development of novel anticancer drugs[1].

The Modern Era: An Explosion of Therapeutic Targets

The turn of the 21st century witnessed a surge in research surrounding thieno[3,2-d]pyrimidines, with the scaffold being identified as a potent inhibitor for a diverse range of biological targets. This expansion was fueled by advancements in high-throughput screening, computational chemistry, and a deeper understanding of disease biology. Today, thieno[3,2-d]pyrimidine derivatives have been developed as inhibitors of:

  • Kinases: Including Cyclin-Dependent Kinase 7 (CDK7), Phosphoinositide 3-Kinases (PI3K), and Receptor Interacting Serine/Threonine Kinase 2 (RIPK2), which are critical regulators of cell cycle progression, cell signaling, and inflammation.

  • Sirtuins: Specifically SIRT1, SIRT2, and SIRT3, which are NAD-dependent deacetylases involved in metabolism, aging, and cellular stress responses.

  • Other Enzymes: Such as 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) for osteoporosis and Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases) for thrombotic disorders.

  • Microtubules: With derivatives showing potent tubulin polymerization inhibitory activity in cancer cells.

  • Mycobacterial Targets: Including cytochrome bd oxidase, a key component of the respiratory chain in Mycobacterium tuberculosis.

This broad spectrum of activity has solidified the thieno[3,2-d]pyrimidine core as a true "privileged scaffold" in medicinal chemistry, offering a versatile template for the design of highly specific and potent therapeutic agents.

Evolution of Synthetic Methodologies

The synthesis of the thieno[3,2-d]pyrimidine core has evolved significantly from the early methods, with a focus on improving efficiency, yield, and the diversity of accessible derivatives. The most common strategies involve the construction of a substituted 3-aminothiophene-2-carboxylate or carboxamide, followed by the annulation of the pyrimidine ring.

Foundational Synthesis: From 3-Aminothiophenes to the Fused Ring System

The classical approach to the thieno[3,2-d]pyrimidine scaffold begins with a suitably substituted 3-aminothiophene-2-carboxylate or a related synthon. The pyrimidine ring is then constructed in a subsequent step.

This protocol is adapted from the work of Perspicace et al. and represents a common method for the synthesis of the thieno[3,2-d]pyrimidin-4-one core[2].

  • Step 1: Synthesis of the 3-Aminothiophene Precursor. The synthesis of the starting 3-amino-5-arylthiophene amides is typically achieved through a multi-step procedure, often beginning with a Gewald-type reaction or a variation thereof.

  • Step 2: Cyclization with Formic Acid. The 3-amino-5-arylthiophene amide (1 equivalent) is suspended in formic acid (excess). The mixture is then subjected to microwave irradiation at a specified temperature and power (e.g., 95 °C, 80 W) for a short duration (e.g., 20 minutes).

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude thieno[3,2-d]pyrimidin-4-one. Further purification can be achieved by recrystallization or column chromatography.

Modern Synthetic Approaches

Contemporary synthetic chemistry has introduced a variety of more sophisticated and efficient methods for the construction and derivatization of the thieno[3,2-d]pyrimidine scaffold.

A significant advancement in the functionalization of the thieno[3,2-d]pyrimidine core has been the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This allows for the introduction of a wide range of aryl and heteroaryl substituents at specific positions of the heterocyclic system, which is crucial for optimizing the pharmacological properties of the compounds.

This protocol is a generalized representation based on modern synthetic approaches.

  • Starting Material: A 7-halo (e.g., bromo or chloro) substituted thieno[3,2-d]pyrimidine derivative.

  • Reaction Setup: To a solution of the 7-halothieno[3,2-d]pyrimidine (1 equivalent) and the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents) in a suitable solvent system (e.g., a mixture of dioxane and water) is added a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

A powerful strategy for the synthesis of diversely substituted thieno[3,2-d]pyrimidines involves a sequence of nucleophilic aromatic substitution (SNAr) followed by a cross-coupling reaction. This approach allows for the introduction of different substituents at multiple positions of the scaffold in a controlled manner.

G start Dihalogenated Thieno[3,2-d]pyrimidine snar S_NAr Reaction (e.g., with an amine) start->snar intermediate Mono-substituted Intermediate snar->intermediate suzuki Suzuki Coupling (with a boronic acid) intermediate->suzuki product Disubstituted Thieno[3,2-d]pyrimidine suzuki->product

Caption: Sequential SNAr and Suzuki reactions for diversification.

Biological Activities and Signaling Pathways

The therapeutic potential of thieno[3,2-d]pyrimidine compounds stems from their ability to modulate the activity of key proteins involved in various disease processes.

Anticancer Activity

A significant portion of the research on thieno[3,2-d]pyrimidines has focused on their application as anticancer agents. These compounds have been shown to inhibit several critical signaling pathways that are often dysregulated in cancer.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Thieno Thieno[3,2-d]pyrimidine Inhibitor Thieno->PI3K PIP2 PIP2 PIP2->PIP3 phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

CDKs are a family of protein kinases that control the progression of the cell cycle. Thieno[3,2-d]pyrimidine-based compounds have been identified as potent inhibitors of CDK7, a key regulator of both the cell cycle and transcription. Inhibition of CDK7 leads to cell cycle arrest and apoptosis in cancer cells.

Compound ClassTargetCancer Cell LineIC₅₀ (nM)Reference
Thieno[3,2-d]pyrimidine-6-carboxamidesSIRT1/2/3-3.6 / 2.7 / 4.0[3]
Fused PyrimidinesTubulinSKOV3~1[4]
Substituted Thieno[3,2-d]pyrimidinesCDK7MDA-MB-453Potent Inhibition[5]
Halogenated Thieno[3,2-d]pyrimidines-L1210-[6]
4-Aminothieno[3,2-d]pyrimidines-MCF-72.04[2]
Tricyclic Thieno[3,2-d]pyrimidinesCDKsHeLa, HT-29High Inhibition[7]

Note: This table presents a selection of reported data and is not exhaustive.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Thieno[3,2-d]pyrimidines have shown promise as anti-inflammatory agents through the inhibition of key inflammatory mediators.

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a crucial mediator of innate immune signaling pathways, particularly those initiated by NOD-like receptors. Overactivation of RIPK2 is implicated in various inflammatory diseases. Thieno[3,2-d]pyrimidine derivatives have been developed as potent and selective inhibitors of RIPK2, demonstrating significant anti-inflammatory effects in preclinical models.

RIPK2_Pathway NOD NOD1/2 RIPK2 RIPK2 NOD->RIPK2 TAK1 TAK1 RIPK2->TAK1 Thieno Thieno[3,2-d]pyrimidine Inhibitor Thieno->RIPK2 NFkB NF-κB Activation TAK1->NFkB MAPK MAPK Activation TAK1->MAPK Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation MAPK->Inflammation

Caption: Inhibition of the RIPK2-mediated inflammatory pathway.

Compound ClassTargetBiological ActivityIC₅₀ (µM)Reference
Thieno[3,2-d]pyrimidinones17β-HSD2Enzyme Inhibition-[2]
Thieno[3,2-d]pyrimidinesh-NTPDase1Enzyme Inhibition0.62[8]
Thieno[3,2-d]pyrimidinesh-NTPDase3Enzyme Inhibition0.13[8]

Note: This table presents a selection of reported data and is not exhaustive.

Conclusion and Future Directions

The thieno[3,2-d]pyrimidine scaffold has firmly established its position as a versatile and valuable framework in the pursuit of novel therapeutic agents. Its rich history, from its synthetic origins rooted in the Gewald reaction to its current status as a modulator of a multitude of biological targets, underscores its significance in medicinal chemistry. The evolution of synthetic methodologies has enabled the creation of vast libraries of derivatives, each with the potential for tailored activity and selectivity.

Future research in this area will likely focus on several key aspects:

  • Target Selectivity: Fine-tuning the substituents on the thieno[3,2-d]pyrimidine core to achieve even greater selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects and improving the therapeutic index.

  • Novel Biological Targets: The continued application of high-throughput screening and chemical proteomics will undoubtedly uncover new biological targets for this privileged scaffold, further expanding its therapeutic potential.

  • Drug Delivery and Formulation: As lead compounds progress through the drug development pipeline, a greater emphasis will be placed on optimizing their pharmacokinetic and pharmacodynamic properties through advanced formulation and drug delivery strategies.

  • Combination Therapies: Exploring the synergistic effects of thieno[3,2-d]pyrimidine-based inhibitors with other therapeutic agents to overcome drug resistance and enhance treatment efficacy, particularly in the context of cancer.

References

Biological Activity Screening of Novel Thienopyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Thienopyrimidines, heterocyclic compounds featuring a thiophene ring fused to a pyrimidine ring, represent a "privileged scaffold" in medicinal chemistry.[1] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, making them a focal point for drug discovery.[2][3] Thienopyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][4][5][6] This guide provides an in-depth overview of the key biological activities of novel thienopyrimidine derivatives, detailed experimental protocols for their screening, and insights into their mechanisms of action, tailored for researchers and drug development professionals.

Major Biological Activities and Data

The versatility of the thienopyrimidine core allows for structural modifications that yield derivatives with potent and selective biological activities.

Anticancer Activity

Thienopyrimidine derivatives are extensively evaluated for their anticancer properties, demonstrating cytotoxicity against a wide range of human cancer cell lines.[7][8] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[4][9]

Table 1: Anticancer Activity of Selected Thienopyrimidine Derivatives

Compound ID Cancer Cell Line Activity Metric (IC₅₀ in µM) Reference
5b PC-3 (Prostate) <10 µM (More potent than Doxorubicin) [7]
5d HCT-116 (Colon) <10 µM (1.3-fold more potent than Doxorubicin) [7]
5f MCF-7 (Breast) 0.98 ± 0.05 [9]
9a A549 (Lung) 11.30 ± 1.19 [10]
9a MCF-7 (Breast) 9.80 ± 0.93 [10]
6j HCT116 (Colon) 0.6 - 1.2 µM [4]
6j LN-229 (Glioblastoma) 0.6 - 1.2 µM [4]
12e SU-DHL-6 (Lymphoma) 0.55 [11]
12e K562 (Leukemia) 1.68 [11]

| 9a | HepG-2 (Liver) | 1.27 |[12] |

Kinase Inhibitory Activity

A primary mechanism for the anticancer effects of thienopyrimidines is the inhibition of protein kinases, which are critical regulators of cellular signal transduction.[1][2] Dysregulation of kinase activity is a hallmark of many cancers. Thienopyrimidine derivatives have been successfully designed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[3][9][10]

Table 2: Kinase Inhibitory Activity of Selected Thienopyrimidine Derivatives

Compound ID Target Kinase Activity Metric (IC₅₀ in µM) Reference
5f EGFR 0.11 ± 0.01 [9]
5f VEGFR-2 1.23 ± 0.13 [9]
9a PI3Kα 9.47 ± 0.63 [10]
6g PI3Kα 0.00028 [13]
9a EGFR (Wild Type) 0.021 [12]

| 9a | EGFR (L858R Mutant) | 0.053 |[12] |

The inhibition of receptor tyrosine kinases like EGFR blocks downstream signaling cascades, such as the PI3K/AKT pathway, which are essential for cell proliferation and survival.

EGFR_Pathway EGFR Signaling Pathway Inhibition EGF Growth Factor (EGF) EGFR EGFR Receptor EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Thieno Thienopyrimidine Derivative Thieno->EGFR Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes

Caption: Inhibition of the EGFR signaling cascade by thienopyrimidine derivatives.

Antimicrobial Activity

Several novel thienopyrimidine derivatives have been synthesized and screened for their activity against various pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][14][15] Their broad-spectrum potential makes them attractive candidates for the development of new anti-infective agents.[15][16]

Table 3: Antimicrobial Activity of Selected Thienopyrimidine Derivatives

Compound ID Microorganism Activity Metric (MIC in µg/mL) Reference
8 Bacillus cereus 19 mm (Inhibition Zone) [5]
8 E. coli 17 mm (Inhibition Zone) [5]
9a S. aureus 4 [12]
9b B. subtilis 4 [12]
6c E. coli 8 [12]
8b S. typhimurium 8 [12]
5a B. cereus 4 [17]

| 3a | C. albicans | 8 |[17] |

Anti-inflammatory Activity

Thienopyrimidines have also been investigated for their anti-inflammatory properties.[6][18][19] In vivo studies, such as the carrageenan-induced paw edema model in rats, have demonstrated their ability to significantly reduce inflammation.[6] The mechanism often involves the inhibition of inflammatory mediators like prostaglandin E2 (PGE2).[6]

Table 4: Anti-inflammatory Activity of Selected Thienopyrimidine Derivatives

Compound ID Assay Activity Metric Reference
4c Carrageenan-induced paw edema (3h) 42% Protection [6]
4c Serum PGE2 Level 19 pg/mL (vs. 12 pg/mL for Diclofenac) [6]
4f Carrageenan-induced paw edema (4h) 71% of Diclofenac activity [6]
8a Bovine serum albumin denaturation Potent (IC₅₀ not specified) [19]

| 4, 9, 10, 13 | (Method not specified) | Highest anti-inflammatory effect |[18] |

Inflammation_Pathway Anti-inflammatory Mechanism Stimulus Inflammatory Stimulus COX Cyclooxygenase (COX) Stimulus->COX Activates PG Prostaglandins (e.g., PGE2) COX->PG Produces Thieno Thienopyrimidine Derivative Thieno->COX Inhibits Inflammation Inflammation (Edema, Pain) PG->Inflammation Mediates

Caption: Inhibition of prostaglandin synthesis by thienopyrimidine derivatives.

Key Experimental Protocols

This section provides detailed methodologies for common assays used in the biological screening of thienopyrimidine derivatives.

In Vitro Anticancer Screening: Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and sensitive method for determining cell density, based on the measurement of cellular protein content, and is widely used for cytotoxicity screening.[7]

Protocol:

  • Cell Plating: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with the thienopyrimidine derivatives at five different concentrations (e.g., 0, 5, 12.5, 25, 50 µg/ml) for a specified period (typically 48-72 hours).

  • Cell Fixation: Discard the media and fix the cells by adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water to remove TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

SRB_Workflow SRB Assay Workflow A 1. Plate Cells (10^4 cells/well) B 2. Add Thienopyrimidine Derivatives (24h post-plating) A->B C 3. Incubate (48-72 hours) B->C D 4. Fix with Cold TCA C->D E 5. Wash and Stain with SRB Solution D->E F 6. Wash and Solubilize with Tris Base E->F G 7. Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: A generalized workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Antimicrobial Susceptibility: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform a two-fold serial dilution of the thienopyrimidine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A standard antibiotic (e.g., Amoxicillin) is used as a reference.[12]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

MIC_Workflow Broth Microdilution (MIC) Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A 1. Prepare Serial Dilutions of Compound in 96-well Plate C 3. Inoculate Wells with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate Plate (37°C, 18-24h) C->D E 5. Visually Inspect for Turbidity (Growth) D->E F 6. Determine MIC Value E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Anti-inflammatory Screening: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[6]

Protocol:

  • Animal Acclimatization: Acclimate rats or mice for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Divide animals into groups (e.g., control, standard drug, test compounds). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the thienopyrimidine derivatives orally or intraperitoneally to the test groups. The control group receives the vehicle, and the standard group receives a reference drug like Diclofenac.

  • Induction of Edema: After a set time (e.g., 1 hour) post-compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Edema_Workflow Carrageenan-Induced Paw Edema Workflow A 1. Group and Fast Animals B 2. Administer Test Compound / Vehicle / Standard Drug A->B C 3. Inject Carrageenan into Paw (1h post-administration) B->C D 4. Measure Initial Paw Volume (t=0) C->D E 5. Measure Paw Volume at 1, 2, 3, 4 hours D->E F 6. Calculate % Inhibition of Edema E->F

Caption: Experimental workflow for the in vivo paw edema anti-inflammatory model.

References

Potential Therapeutic Targets of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid is a versatile heterocyclic compound that serves as a crucial scaffold in the development of a diverse range of pharmacologically active agents. While direct therapeutic applications of this specific molecule are not extensively documented, its derivatives have shown significant promise in modulating a variety of key biological targets implicated in cancer, inflammatory diseases, and metabolic disorders. This technical guide provides an in-depth overview of the potential therapeutic targets of compounds derived from the 4-chlorothieno[3,2-d]pyrimidine core, supported by available quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Introduction

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide array of biological targets with high affinity and selectivity. The presence of a chlorine atom at the 4-position and a carboxylic acid at the 7-position on this scaffold, as in this compound, provides convenient handles for synthetic modification, allowing for the generation of extensive compound libraries for drug discovery campaigns. This document will explore the key therapeutic targets that have been successfully modulated by derivatives of this core structure, highlighting the potential of this chemical series in modern drug development.

Potential Therapeutic Targets

Derivatives of the thieno[3,2-d]pyrimidine nucleus have demonstrated inhibitory activity against several important enzyme families. These findings suggest that this compound is a valuable starting point for the design of inhibitors targeting these key proteins.

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K family of lipid kinases plays a central role in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and is a critical regulator of cell proliferation, survival, and metabolism.

  • PI3Kα and PI3Kδ: Derivatives of thieno[3,2-d]pyrimidine have been identified as potent inhibitors of PI3Kα and PI3Kδ.[1][2] For instance, certain derivatives have shown strong anti-proliferative activities in cancer cell lines by inhibiting this pathway.[1] Bifunctional inhibitors targeting both PI3Kδ and Bromodomain and Extra-Terminal (BET) proteins have also been developed from this scaffold, demonstrating efficacy in diffuse large B-cell lymphoma (DLBCL) models.[2]

Enhancer of Zeste Homolog 2 (EZH2)

EZH2 is a histone methyltransferase that is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its dysregulation is linked to the development and progression of various cancers.

  • EZH2 Inhibition: Novel thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors.[3][4] These compounds have demonstrated potent anti-proliferative activity against lymphoma and other cancer cell lines, inducing apoptosis and inhibiting cell migration.[3][4]

Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent deacetylases that are involved in a wide range of cellular processes, including metabolism, DNA repair, and inflammation.

  • SIRT1, SIRT2, and SIRT3 Inhibition: The 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide scaffold, a close analog of the title compound, has been used to develop potent inhibitors of SIRT1, SIRT2, and SIRT3.[5]

17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2)

17β-HSD2 is an enzyme that catalyzes the oxidation of potent estrogens and androgens into their less active forms. Inhibition of this enzyme is a potential therapeutic strategy for osteoporosis.

  • 17β-HSD2 Inhibition: A series of conformationally restricted thieno[3,2-d]pyrimidinones and thieno[3,2-d]pyrimidines have been designed and synthesized as inhibitors of 17β-HSD2.[6]

Quantitative Data

The following table summarizes the reported inhibitory activities of various thieno[3,2-d]pyrimidine derivatives against their respective targets.

Compound ClassTargetIC50 / ActivityReference
Thieno[3,2-d]pyrimidine DerivativesPI3KδIC50 = 112 ± 8 nM (for compound 10b)[2]
Thieno[3,2-d]pyrimidine DerivativesBRD4-BD1IC50 = 19 ± 1 nM (for compound 10b)[2]
Thieno[3,2-d]pyrimidine DerivativesSU-DHL-6 (Cell Line)IC50 = 0.55 µM (for compound 12e)[3][4]
Thieno[3,2-d]pyrimidine DerivativesWSU-DLCL-2 (Cell Line)IC50 = 0.95 µM (for compound 12e)[3][4]
Thieno[3,2-d]pyrimidine DerivativesK562 (Cell Line)IC50 = 1.68 µM (for compound 12e)[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of thieno[3,2-d]pyrimidine derivatives.

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

A common synthetic route to generate derivatives from the 4-chlorothieno[3,2-d]pyrimidine core involves nucleophilic aromatic substitution at the C4 position.

  • General Procedure for Nucleophilic Aromatic Substitution: To a solution of the 4-chlorothieno[3,2-d]pyrimidine derivative in a suitable solvent (e.g., DMF, EtOH), the desired nucleophile (e.g., an amine or an alcohol with a base like sodium hydride) is added. The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, as monitored by TLC or LC-MS. The product is then isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.[6][7]

In Vitro Kinase Inhibition Assays (e.g., PI3K)

The inhibitory activity of compounds against kinases is typically determined using in vitro enzymatic assays.

  • Protocol Outline: The kinase, substrate (e.g., ATP), and the test compound are incubated in a buffer solution. The reaction is initiated and allowed to proceed for a defined period. The amount of product formed (or substrate consumed) is then quantified, often using methods like fluorescence, luminescence, or radioactivity. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from a dose-response curve.

Cell-Based Proliferation Assays

The anti-proliferative effects of the compounds on cancer cell lines are evaluated to determine their cellular efficacy.

  • MTT or MTS Assay Protocol: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours). A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is then added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured using a microplate reader, and the IC50 values for cell growth inhibition are calculated.

Visualizations

Diagrams illustrating key concepts and workflows aid in the understanding of complex biological and chemical processes.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Thieno_derivative Thieno[3,2-d]pyrimidine Derivative Thieno_derivative->PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.

Experimental_Workflow Start Start: 4-Chlorothieno[3,2-d]pyrimidine -7-carboxylic acid Synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) Start->Synthesis Library Library of Thieno[3,2-d]pyrimidine Derivatives Synthesis->Library In_Vitro In Vitro Screening (e.g., Kinase Assays) Library->In_Vitro Cell_Based Cell-Based Assays (e.g., Proliferation) In_Vitro->Cell_Based Lead_ID Lead Identification & Optimization Cell_Based->Lead_ID End Preclinical Development Lead_ID->End

Caption: A generalized workflow for the discovery of drugs based on the thieno[3,2-d]pyrimidine scaffold.

Conclusion

This compound represents a highly valuable starting point for the development of potent and selective modulators of several key therapeutic targets. The demonstrated success of its derivatives against targets such as PI3Ks, EZH2, sirtuins, and 17β-HSD2 underscores the significant potential of this chemical class in addressing unmet medical needs in oncology, inflammatory disorders, and beyond. Further exploration and optimization of this scaffold are warranted to unlock its full therapeutic potential.

References

Methodological & Application

Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid, a key intermediate in the development of various therapeutic agents. The described synthetic route is a robust three-stage process commencing from readily available starting materials. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and adaptation in a research and development setting.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-stage sequence:

  • Stage 1: Synthesis of Ethyl 3-aminothiophene-4-carboxylate. This initial step involves the construction of the core thiophene ring with the required amino and ester functionalities at positions 3 and 4, respectively. This is achieved via a modified Gewald reaction.

  • Stage 2: Cyclization to 7-Hydroxythieno[3,2-d]pyrimidine-7-carboxylic acid. The aminothiophene intermediate is then cyclized with formamide to form the fused pyrimidinone ring system.

  • Stage 3: Chlorination to this compound. The final step is the conversion of the hydroxyl group on the pyrimidinone ring to a chlorine atom using a suitable chlorinating agent.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_stage1 Stage 1: Thiophene Formation cluster_stage2 Stage 2: Pyrimidinone Ring Formation cluster_stage3 Stage 3: Chlorination Starting Materials Starting Materials Ethyl 3-aminothiophene-4-carboxylate Ethyl 3-aminothiophene-4-carboxylate Starting Materials->Ethyl 3-aminothiophene-4-carboxylate Gewald Reaction Thieno[3,2-d]pyrimidin-4(3H)-one-7-carboxylic acid Thieno[3,2-d]pyrimidin-4(3H)-one-7-carboxylic acid Ethyl 3-aminothiophene-4-carboxylate->Thieno[3,2-d]pyrimidin-4(3H)-one-7-carboxylic acid Cyclization with Formamide This compound This compound Thieno[3,2-d]pyrimidin-4(3H)-one-7-carboxylic acid->this compound Chlorination with POCl3

Figure 1. Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the synthesis. These values are based on literature precedents for similar transformations and may vary depending on experimental conditions.

StepProductStarting MaterialsReagentsSolventReaction TimeTemperature (°C)Yield (%)
1Ethyl 3-aminothiophene-4-carboxylateEthyl cyanoacetate, Diethyl ketone, SulfurMorpholineMethanol3.5 h45~70-85
2Thieno[3,2-d]pyrimidin-4(3H)-one-7-carboxylic acidEthyl 3-aminothiophene-4-carboxylateFormamideN/A4 h180-190~60-70
3This compoundThieno[3,2-d]pyrimidin-4(3H)-one-7-carboxylic acidPOCl₃, N,N-dimethylanilineAcetonitrile18 h80-85~90-95

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 3-aminothiophene-4-carboxylate

This procedure is adapted from a modified Gewald reaction for the synthesis of substituted 2-aminothiophenes.[1]

Materials:

  • Ethyl cyanoacetate (0.1 mol)

  • Diethyl ketone (0.1 mol)

  • Elemental sulfur (0.1 mol)

  • Morpholine (0.1 mol)

  • Methanol (150 mL)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (0.1 mol), diethyl ketone (0.1 mol), and elemental sulfur (0.1 mol) in methanol (100 mL).

  • Slowly add morpholine (0.1 mol) to the mixture over a period of 30 minutes while stirring at room temperature.

  • Heat the reaction mixture to 45 °C and stir for 3 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the precipitate by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 3-aminothiophene-4-carboxylate.

Stage 2: Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one-7-carboxylic acid

This protocol is based on the cyclization of aminothiophene derivatives with formamide to form the pyrimidinone ring.[2]

Materials:

  • Ethyl 3-aminothiophene-4-carboxylate (0.05 mol)

  • Formamide (100 mL)

Procedure:

  • In a 250 mL round-bottom flask, add ethyl 3-aminothiophene-4-carboxylate (0.05 mol) to formamide (100 mL).

  • Heat the mixture to 180-190 °C and reflux for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice water (200 mL) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield thieno[3,2-d]pyrimidin-4(3H)-one-7-carboxylic acid.

Stage 3: Chlorination to this compound

This procedure utilizes phosphorus oxychloride for the chlorination of the pyrimidinone intermediate.[3]

Materials:

  • Thieno[3,2-d]pyrimidin-4(3H)-one-7-carboxylic acid (0.01 mol)

  • Phosphorus oxychloride (POCl₃) (0.055 mol)

  • N,N-dimethylaniline (0.007 mol)

  • Acetonitrile (150 mL)

Procedure:

  • To a stirred solution of thieno[3,2-d]pyrimidin-4(3H)-one-7-carboxylic acid (0.01 mol) and N,N-dimethylaniline (0.007 mol) in acetonitrile (150 mL) at 0 °C, slowly add phosphorus oxychloride (0.055 mol).

  • After the addition is complete, heat the mixture to 80-85 °C and stir for 18 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 40 °C and carefully quench by pouring it into ice water (400 mL).

  • Stir the mixture for 2 hours, and the product will precipitate.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Dry the solid under vacuum to obtain this compound.

Logical Relationship of Synthesis Stages

The following diagram illustrates the logical progression and dependencies of the three main synthetic stages.

Logical_Relationship node_start Starting Materials (Ethyl cyanoacetate, Diethyl ketone, Sulfur) node_s1 Stage 1: Gewald Reaction node_start->node_s1 node_intermediate1 Intermediate 1 (Ethyl 3-aminothiophene-4-carboxylate) node_s1->node_intermediate1 node_s2 Stage 2: Cyclization node_intermediate1->node_s2 node_intermediate2 Intermediate 2 (Thieno[3,2-d]pyrimidin-4(3H)-one-7-carboxylic acid) node_s2->node_intermediate2 node_s3 Stage 3: Chlorination node_intermediate2->node_s3 node_final Final Product (this compound) node_s3->node_final

Figure 2. Logical flow of the synthesis process.

References

Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid, a key intermediate in the development of various therapeutic agents. The thieno[3,2-d]pyrimidine scaffold is a prominent heterocyclic core in medicinal chemistry, recognized as a structural analog of purines.[1][2] Derivatives of this scaffold have shown a wide range of biological activities, including acting as anticancer and antimicrobial agents.[3][4][5] The protocol described herein is based on established synthetic methodologies for related thieno[3,2-d]pyrimidine derivatives.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via a multi-step pathway, commencing with the construction of the core thieno[3,2-d]pyrimidin-4(3H)-one structure, followed by chlorination and subsequent selective carboxylation.

Synthesis_Workflow A Methyl 3-aminothiophene-2-carboxylate B Methyl 3-(formylamino)thiophene-2-carboxylate A->B Formic Acid C Thieno[3,2-d]pyrimidin-4(3H)-one B->C Formamide, Heat D 4-Chlorothieno[3,2-d]pyrimidine C->D POCl3 E This compound (Final Product) D->E 1. LDA, THF, -78 °C 2. Dry Ice (CO2)

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed step-by-step procedures for the synthesis of the target compound.

Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one

This step involves the cyclization of a suitable 3-aminothiophene-2-carboxylate precursor. A common method is the reaction with formamide.

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • A mixture of methyl 3-aminothiophene-2-carboxylate (1 equivalent) and formamide (10 equivalents) is placed in a round-bottom flask.

  • The reaction mixture is heated to reflux (approximately 180-200 °C) for 4-6 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with water and then a small amount of cold ethanol to afford the crude Thieno[3,2-d]pyrimidin-4(3H)-one.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 2: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine

The hydroxyl group at the 4-position of the pyrimidinone is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[4]

Materials:

  • Thieno[3,2-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Saturated sodium bicarbonate solution

Procedure:

  • Thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • A catalytic amount of N,N-dimethylaniline can be added.

  • The mixture is heated to reflux for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood.

  • After the reaction is complete (monitored by TLC), the excess POCl₃ is removed under reduced pressure.

  • The residue is cooled in an ice bath and carefully quenched by the slow addition of crushed ice or by pouring it onto a mixture of ice and water.

  • The aqueous solution is then neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 4-Chlorothieno[3,2-d]pyrimidine.[4]

Step 3: Synthesis of this compound

This final step involves the regioselective carboxylation of the thiophene ring at the 7-position. This can be achieved through lithiation followed by quenching with carbon dioxide (dry ice). A similar strategy has been employed for carboxylation at the 6-position of this heterocyclic system.

Materials:

  • 4-Chlorothieno[3,2-d]pyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Dry ice (solid CO₂)

  • -78 °C bath (e.g., dry ice/acetone)

  • 0.1 M HCl

Procedure:

  • To a stirred solution of 4-Chlorothieno[3,2-d]pyrimidine (1 equivalent) in anhydrous THF under a nitrogen atmosphere at -78 °C, a solution of a strong base like n-BuLi or LDA (1.1 equivalents) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • An excess of crushed dry ice is then added to the reaction mixture in small portions.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched with water, and the THF is removed under reduced pressure.

  • The aqueous layer is washed with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

  • The aqueous layer is then acidified to pH 2-3 with 0.1 M HCl.

  • The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried.

Quantitative Data Summary

The following table summarizes typical yields and key analytical data for the intermediates and the final product. The data is compiled from literature reports on analogous syntheses and represents expected outcomes.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical Appearance
Thieno[3,2-d]pyrimidin-4(3H)-oneC₆H₄N₂OS152.1870-85White to off-white solid
4-Chlorothieno[3,2-d]pyrimidineC₆H₃ClN₂S170.6285-95White to pale yellow solid
This compoundC₇H₃ClN₂O₂S214.63[6][7]60-75Solid

Characterization

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • n-Butyllithium (n-BuLi) and Lithium diisopropylamide (LDA) are pyrophoric and moisture-sensitive. They should be handled under an inert atmosphere (nitrogen or argon).

  • Follow all institutional safety guidelines for handling and disposal of chemicals.

This detailed protocol provides a robust framework for the successful synthesis of this compound, a valuable building block for the discovery and development of novel pharmaceuticals.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution reactions of 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid, a versatile scaffold in medicinal chemistry. The thieno[3,2-d]pyrimidine core is a key pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The chlorine atom at the C4-position is highly susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups and the generation of extensive chemical libraries for drug discovery.[3][4]

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride ion at the C4 position of the thieno[3,2-d]pyrimidine ring by a nucleophile. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism, facilitated by the electron-withdrawing nature of the pyrimidine ring.

G reactant 4-Chlorothieno[3,2-d]pyrimidine- 7-carboxylic acid product 4-Substituted-thieno[3,2-d]pyrimidine- 7-carboxylic acid reactant->product Base, Solvent, Δ nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) nucleophile->product hcl HCl

Caption: General scheme of nucleophilic substitution on this compound.

Applications in Drug Discovery

Thieno[3,2-d]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a variety of biological targets.[4][5] The ability to readily modify the C4-position through nucleophilic substitution makes this compound a valuable starting material for generating analogues with diverse pharmacological profiles. These derivatives have been investigated as kinase inhibitors, anti-malarial agents, and for their activity against various cancer cell lines.[5][6][7]

Protocol 1: Synthesis of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic Acid Derivatives

This protocol details the reaction of this compound with a primary or secondary amine. The reaction typically requires a base to neutralize the hydrogen chloride generated.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 4-chlorothieno[3,2-d]pyrimidine- 7-carboxylic acid in a suitable solvent (e.g., EtOH, DMF, CH3CN). add_amine Add the amine nucleophile (1.0 - 1.2 equivalents). start->add_amine add_base Add a base (e.g., DIEA, K2CO3) (1.1 - 2.0 equivalents). add_amine->add_base heat Heat the reaction mixture to reflux (typically 60-130 °C). add_base->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool concentrate Concentrate the solvent under reduced pressure. cool->concentrate extract Perform aqueous work-up and extract with an organic solvent (e.g., EtOAc). concentrate->extract purify Purify the crude product by column chromatography or recrystallization. extract->purify

Caption: Workflow for the synthesis of 4-aminothieno[3,2-d]pyrimidine-7-carboxylic acid derivatives.

Materials
  • This compound

  • Amine (primary or secondary)

  • Base (e.g., Diisopropylethylamine (DIEA), Potassium Carbonate (K2CO3))

  • Solvent (e.g., Ethanol (EtOH), Dimethylformamide (DMF), Acetonitrile (CH3CN))

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., CH3CN, 80 mL), add the desired amine (1.0 eq) and a base such as DIEA (1.0 eq).[6]

  • Heat the reaction mixture to reflux for 1-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • If necessary, suspend the residue in a solvent like methanol and collect the precipitate by filtration.[6]

  • Alternatively, for a complete work-up, dilute the residue with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 4-aminothieno[3,2-d]pyrimidine-7-carboxylic acid derivative.

Quantitative Data
Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
tert-ButylamineNa2CO3EtOHReflux-51-77[6]
4-(2-Boc-aminoethyl)piperidineDIEACH3CNReflux1-[6]
Ammonia-MeOHRT--[4]
Various aliphatic aminesBaseEtOHReflux-51-77[7]

Protocol 2: Synthesis of 4-Alkoxythieno[3,2-d]pyrimidine-7-carboxylic Acid Derivatives

This protocol describes the reaction of this compound with an alcohol in the presence of a strong base to form the corresponding alkoxide in situ.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve sodium (or other strong base) in the desired alcohol under an inert atmosphere (e.g., Argon). add_chloro Slowly add 4-chlorothieno[3,2-d]pyrimidine- 7-carboxylic acid to the alkoxide solution. start->add_chloro heat Stir the reaction mixture at the designated temperature (e.g., 60 °C). add_chloro->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool evaporate Evaporate the solvent to dryness. cool->evaporate extract Add water and extract with an organic solvent (e.g., diethyl ether). evaporate->extract purify Purify the crude product by recrystallization. extract->purify

Caption: Workflow for the synthesis of 4-alkoxythieno[3,2-d]pyrimidine-7-carboxylic acid derivatives.

Materials
  • This compound

  • Alcohol (R-OH)

  • Sodium metal (Na)

  • Diethyl ether

  • Water

  • Brine

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure
  • Under an inert atmosphere (e.g., argon), dissolve sodium (2.5 eq) in the desired alcohol (10 mL/mmol) at 0 °C to generate the sodium alkoxide.[6]

  • Slowly add this compound (1.0 eq) to the alkoxide solution.

  • Stir the reaction mixture at 60 °C. Monitor the reaction by TLC or LC-MS.[7]

  • After completion, evaporate the reaction mixture to dryness.

  • Add water to the residue and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain the desired 4-alkoxythieno[3,2-d]pyrimidine-7-carboxylic acid derivative.

Quantitative Data
Nucleophile (Alcohol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
R-OHR-ONaR-OH606-22-[7]
Phenol derivativesK2CO3DMF130354-88[7][8]

Protocol 3: Synthesis of 4-Thioarylthieno[3,2-d]pyrimidine-7-carboxylic Acid Derivatives

This protocol outlines the reaction of this compound with a thiol, typically in the presence of a base.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 4-chlorothieno[3,2-d]pyrimidine- 7-carboxylic acid in a suitable solvent (e.g., DMF). add_thiol Add the thiol nucleophile (e.g., thiophenol derivative). start->add_thiol add_base Add a base (e.g., K2CO3). add_thiol->add_base stir Stir the reaction mixture at room temperature or with gentle heating. add_base->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor cool Concentrate the reaction mixture under reduced pressure. monitor->cool extract Add water and extract with an organic solvent (e.g., DCM). cool->extract purify Purify the crude product by column chromatography. extract->purify

Caption: Workflow for the synthesis of 4-thioarylthieno[3,2-d]pyrimidine-7-carboxylic acid derivatives.

Materials
  • This compound

  • Thiol (e.g., thiophenol derivative)

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure
  • Dissolve this compound (1.0 eq) in DMF.[9]

  • Add the appropriate thiophenol (1.0 eq) and potassium carbonate (1.0 eq).[9]

  • Stir the reaction mixture at room temperature for 1 to 1.5 hours.[7][8] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-thioarylthieno[3,2-d]pyrimidine-7-carboxylic acid derivative.

Quantitative Data
Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Thiophenol derivativesK2CO3DMF301.554-88[7][8]

References

Application Notes and Protocols for the Esterification of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. Two primary methods are presented: a classic approach involving the formation of an acyl chloride intermediate and a modern method utilizing a peptide coupling agent.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its derivatives have been explored for various therapeutic applications. The esterification of the carboxylic acid moiety is a crucial step in the synthesis of many of these derivatives, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This document outlines two reliable methods for achieving this transformation.

Method 1: Acyl Chloride Formation Followed by Alcoholysis

This robust, two-step method first involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) to form the more reactive acyl chloride. This intermediate is then reacted with the desired alcohol to yield the corresponding ester.

Experimental Protocol:

Step 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 40°C) and stir for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.

  • The resulting crude 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride can be used in the next step without further purification.

Step 2: Esterification with Alcohol

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of the desired alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

  • Add the alcohol/base solution dropwise to the acyl chloride solution at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Method 2: Direct Esterification using a Coupling Agent

This method utilizes a modern peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to directly couple the carboxylic acid with the alcohol in a one-pot procedure. This approach is often milder and can be advantageous for sensitive substrates.

Experimental Protocol:
  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (10 mL/mmol) under a nitrogen atmosphere, add the desired alcohol (1.2 eq).

  • Add a non-nucleophilic base such as DIPEA (2.0 eq).

  • Add the coupling agent HATU (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 6-18 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic solution sequentially with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Data Presentation

The following table summarizes the typical reaction parameters for the two described esterification methods for the synthesis of methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate.

ParameterMethod 1: Acyl Chloride FormationMethod 2: Direct Coupling (HATU)
Starting Material This compoundThis compound
Reagents Thionyl Chloride, Methanol, TriethylamineHATU, Methanol, DIPEA
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF) or DCM
Temperature Reflux (Step 1), 0°C to RT (Step 2)Room Temperature
Reaction Time 6-16 hours (total)6-18 hours
Typical Yield 75-90%80-95%
Purification Column ChromatographyColumn Chromatography

Visualizations

G General Workflow for Esterification cluster_0 Method 1: Acyl Chloride Pathway cluster_1 Method 2: Direct Coupling Carboxylic Acid Carboxylic Acid Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride SOCl2, cat. DMF Ester Ester Acyl Chloride->Ester Alcohol, Base Carboxylic Acid_2 Carboxylic Acid Ester_2 Ester Carboxylic Acid_2->Ester_2 Alcohol, HATU, Base

Caption: Workflow of the two primary esterification methods.

Caption: General chemical transformation for the esterification.

Application Notes and Protocols for the Decarboxylation of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential decarboxylation conditions for 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The protocols are based on established methods for the decarboxylation of related heteroaromatic carboxylic acids, offering a starting point for experimental design and optimization.

Introduction

This compound (CAS No. 1269667-57-3) is a versatile heterocyclic building block.[1][2] The removal of the carboxylic acid group via decarboxylation to yield 4-chlorothieno[3,2-d]pyrimidine is a crucial transformation for accessing a range of substituted thieno[3,2-d]pyrimidine derivatives. While specific literature on the decarboxylation of this exact molecule is limited, general methods for heteroaromatic carboxylic acids can be effectively applied. These methods typically involve thermal, acid-catalyzed, or metal-catalyzed approaches.

Decarboxylation Strategies

The decarboxylation of heteroaromatic carboxylic acids can be achieved under various conditions. The choice of method often depends on the stability of the starting material and the desired product, as well as the scale of the reaction. Key strategies include:

  • Thermal Decarboxylation: This straightforward approach involves heating the substrate in a high-boiling solvent. For some heterocyclic acids, this is sufficient to induce the loss of carbon dioxide.

  • Acid-Catalyzed Decarboxylation: The presence of a proton source can facilitate decarboxylation, particularly for electron-rich aromatic systems. The reaction mechanism may involve the formation of a protonated intermediate that is more susceptible to decarboxylation.

  • Base-Mediated Decarboxylation: In some cases, a base can promote decarboxylation, although this is less common for simple protodecarboxylation and more relevant for specific reaction pathways like the Krapcho decarboxylation of malonic esters.

  • Metal-Catalyzed Decarboxylation: Transition metals, such as copper or silver, can catalyze the decarboxylation of aromatic carboxylic acids, often at lower temperatures than purely thermal methods.

  • Microwave-Assisted Decarboxylation: Microwave irradiation can significantly accelerate the rate of decarboxylation, leading to shorter reaction times and potentially higher yields.[3]

Comparative Data on Decarboxylation Conditions

The following table summarizes various conditions reported for the decarboxylation of heteroaromatic carboxylic acids, which can serve as a guide for optimizing the decarboxylation of this compound.

MethodSubstrate ClassCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
Acid-CatalyzedHeterocyclic Carboxylic AcidsOrganic Acid (e.g., Acetic Acid)DMF85-150Not specifiedHighCN109694343B[4]
High-Temperature ThermalIndole-2-carboxylic acidsDBU (1 equiv.)Sulfolane30020 minGoodOrg. Process Res. Dev.[5]
High-Temperature ThermalThiophene-2-carboxylic acidDABCOSulfolane30020 min"Smoothly decarboxylated"Org. Process Res. Dev.[5]
Metal-CatalyzedAromatic Carboxylic AcidsCopper powderQuinolineHeatingNot specifiedNot specifiedGeneral Knowledge[6]
Metal-Catalyzed (Microwave)3,4-dialkoxythiophene-2,5-dicarboxylic acidsAg2CO3/AcOHDMSO1200.5 h66-75ResearchGate Article[3]
Predicted Thermal4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acidNoneN/A200-280N/AN/ASmolecule[7]
Photoredox CatalysisHeteroaromatic Carboxylic AcidsBiphenyl/DCANot specifiedRoom Temp.Not specifiedNot specifiedNIH Public Access[8]

Experimental Protocols

Protocol 1: Acid-Catalyzed Decarboxylation in DMF

This protocol is adapted from a general method for the decarboxylation of heterocyclic carboxylic acids.[4]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetic acid, glacial

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2-0.5 M.

  • Add a catalytic amount of glacial acetic acid (0.01-0.05 eq).

  • Heat the reaction mixture to 95-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford 4-chlorothieno[3,2-d]pyrimidine.

Protocol 2: High-Temperature Decarboxylation in Sulfolane

This protocol is based on conditions developed for the protodecarboxylation of other heteroaromatic carboxylic acids.[5]

Materials:

  • This compound

  • Sulfolane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) (optional)

  • High-temperature reaction vessel (e.g., sealed tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Heating block or oil bath capable of reaching 300 °C

  • Standard work-up and purification equipment

Procedure:

  • In a high-temperature reaction vessel, combine this compound (1.0 eq) and sulfolane to form a solution or suspension.

  • Optionally, add a catalyst such as DBU or DABCO (0.1-1.0 eq).

  • Seal the vessel and heat the mixture to 250-300 °C with stirring.

  • Maintain the temperature for 20-60 minutes, monitoring the reaction by TLC or HPLC if possible (after cooling and sampling).

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent.

  • Perform a standard aqueous work-up.

  • Purify the product by column chromatography or recrystallization.

Logical Workflow for Decarboxylation

The following diagram illustrates a logical workflow for the decarboxylation process, from starting material to the final purified product.

Decarboxylation_Workflow start Start: this compound reaction_setup Reaction Setup: - Choose Solvent (e.g., DMF, Sulfolane) - Add Catalyst (optional, e.g., Acid, Base) start->reaction_setup heating Heating: - Conventional or Microwave - Monitor Temperature reaction_setup->heating monitoring Reaction Monitoring: - TLC or HPLC heating->monitoring monitoring->heating Continue if incomplete workup Aqueous Work-up: - Quenching - Extraction - Washing monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Recrystallization workup->purification product Product: 4-Chlorothieno[3,2-d]pyrimidine purification->product

Caption: A logical workflow for the decarboxylation of this compound.

Signaling Pathway Context (Hypothetical)

While this compound itself is a building block, its derivatives are often designed as inhibitors of specific signaling pathways implicated in diseases such as cancer. For instance, thieno[3,2-d]pyrimidine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[9] A hypothetical signaling pathway where a derivative of the decarboxylated product might act is depicted below.

Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor cyclin_d_cdk46 Cyclin D / CDK4/6 receptor->cyclin_d_cdk46 activates rb_protein Rb Protein cyclin_d_cdk46->rb_protein phosphorylates (inactivates) e2f E2F rb_protein->e2f releases s_phase_genes S-Phase Genes e2f->s_phase_genes activates transcription of cell_cycle_progression Cell Cycle Progression s_phase_genes->cell_cycle_progression inhibitor Thieno[3,2-d]pyrimidine Derivative inhibitor->cyclin_d_cdk46 inhibits

Caption: Hypothetical inhibition of the CDK4/6-Rb pathway by a thieno[3,2-d]pyrimidine derivative.

Safety Considerations

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • High-temperature reactions should be conducted with caution, using appropriate shielding and temperature monitoring.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

These notes and protocols are intended to serve as a starting point for the decarboxylation of this compound. Optimization of reaction conditions may be necessary to achieve the desired outcome.

References

Application Notes and Protocols for 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid as a PROTAC Linker Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[] The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[3] This document provides detailed application notes and protocols for the use of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid as a rigid building block in the synthesis of PROTAC linkers.

The thienopyrimidine scaffold offers a rigid and synthetically versatile core for linker design.[1] The incorporation of such rigid linkers, in contrast to more common flexible polyethylene glycol (PEG) or alkyl chains, can pre-organize the PROTAC molecule into a conformationally restrained state.[4][5] This can be advantageous for optimizing the geometry of the ternary complex (POI-PROTAC-E3 ligase), potentially leading to improved degradation potency and selectivity.[4] The carboxylic acid functionality on the 7-position of the thienopyrimidine ring serves as a convenient handle for conjugation to other linker components or directly to amine-functionalized POI ligands or E3 ligase ligands via stable amide bond formation.[6]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs operate by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The key steps are outlined in the signaling pathway diagram below.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruited Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Characterization cluster_cellular Cellular Evaluation Synthesis_Step1 Step 1: Couple Amine-Linker to This compound Purification1 Purification of Intermediate Synthesis_Step1->Purification1 Synthesis_Step2 Step 2: Couple POI/E3 Ligand Purification1->Synthesis_Step2 Final_Purification Final PROTAC Purification Synthesis_Step2->Final_Purification Binding_Assay Target Binding Assay (e.g., FP, SPR) Final_Purification->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (e.g., Western Blot, HiBiT) Ternary_Complex_Assay->Degradation_Assay Selectivity_Assay Selectivity Profiling (Proteomics) Degradation_Assay->Selectivity_Assay Functional_Assay Cellular Function Assay Selectivity_Assay->Functional_Assay

References

Application Notes and Protocols for the Synthesis of SIRT1/SIRT2 Inhibitors from 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sirtuin (SIRT) family of NAD+-dependent deacetylases, particularly SIRT1 and SIRT2, have emerged as significant therapeutic targets for a range of human diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1][2] The thieno[3,2-d]pyrimidine scaffold has been identified as a privileged core structure for the development of potent sirtuin inhibitors.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of SIRT1/SIRT2 inhibitors utilizing 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid as a key starting material. The methodologies are based on established literature, offering a robust foundation for the synthesis and evaluation of novel inhibitor candidates.[3]

Data Presentation: Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives

A series of pan-inhibitors for SIRT1, SIRT2, and SIRT3 were synthesized to explore the structure-activity relationship (SAR). The inhibitory activities of these compounds, measured as IC50 values, are summarized in the tables below.[3]

Table 1: Effect of Phenyl and Thiophene Moieties on SIRT1/2/3 Inhibition [3]

CompoundXRSIRT1 IC50 (nM)SIRT2 IC50 (nM)SIRT3 IC50 (nM)
11a CHPhenyl251129
11b NPhenyl19020220
11c CHThiophene3.62.74.0
11d NThiophene255.332

Table 2: Effect of Aliphatic Functionality and Linker Length on SIRT1/2/3 Inhibition [3]

CompoundnR'SIRT1 IC50 (nM)SIRT2 IC50 (nM)SIRT3 IC50 (nM)
20 1Acetyl145.215
21 1Thioacetyl115.513
22 1Pivaloyl187.923
23 2Acetyl211124
24 3Acetyl11048130
25 1Sulfonamide0.50.41.9
28 --2.31.52.8
31 --2.41.93.1

Experimental Protocols

The following protocols describe the synthesis of the key carboxylic acid intermediate and its subsequent conversion into potent SIRT1/SIRT2 inhibitors.[3]

Protocol 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid (13)

This protocol outlines the carboxylation of commercially available 4-chlorothieno[3,2-d]pyrimidine.

Materials:

  • 4-chlorothieno[3,2-d]pyrimidine (12)

  • 2,2,6,6-tetramethylpiperidine

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO2)

  • Ethyl acetate (EtOAc)

  • 0.1 M Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO4)

  • Nitrogen gas atmosphere

Procedure:

  • To a stirring solution of 2,2,6,6-tetramethylpiperidine (1.484 mL, 8.79 mmol) in anhydrous THF (15 mL) at 0 °C under a nitrogen atmosphere, add 2.5 M n-BuLi in hexanes (3.52 mL, 8.79 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve 4-chlorothieno[3,2-d]pyrimidine (1.00 g, 5.86 mmol) in anhydrous THF (15 mL) and cool the solution to -78 °C.

  • Add the freshly prepared lithium tetramethylpiperidide solution to the solution of 4-chlorothieno[3,2-d]pyrimidine at -78 °C dropwise over a period of 30 minutes.

  • Stir the reaction at -78 °C for 1 hour.

  • To the reaction mixture, add crushed dry ice (2.58 g, 58.6 mmol).

  • Allow the reaction to warm up to room temperature over a period of 2 hours.

  • Dilute the reaction with EtOAc (100 mL) and wash with 0.1 M HCl.

  • Dry the organic layer over MgSO4 and evaporate to dryness to obtain 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (1.1 g, 83% yield).[3]

Protocol 2: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide (14)

This protocol describes the conversion of the carboxylic acid to a versatile carboxamide intermediate.

Materials:

  • 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (13)

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (CH2Cl2)

  • 0.5 M Ammonia (NH3) in dioxane

Procedure:

  • Suspend 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (13) in CH2Cl2.

  • Add a catalytic amount of DMF.

  • Add oxalyl chloride and reflux the mixture.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and evaporate the solvent to obtain the intermediate acid chloride.

  • Quench the acid chloride with 0.5 M NH3 in dioxane to afford 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide (14).[3]

Protocol 3: General Procedure for the Synthesis of Final Inhibitors (e.g., 11a-d)

This protocol details the displacement of the chloride and subsequent amide coupling to yield the final inhibitors.

Materials:

  • 4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide (14)

  • Appropriate Boc-protected amine (e.g., 4-(2-Boc-aminoethyl)piperidine or 4-(2-Boc-aminoethyl)piperazine)

  • N,N-Diisopropylethylamine (DIEA)

  • Acetonitrile (CH3CN)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH2Cl2)

  • Appropriate carboxylic acid (e.g., 3-(ethylcarbamoyl)benzoic acid or 5-(ethylcarbamoyl)thiophene-2-carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Procedure:

  • Displace the chloride on compound 14 with the appropriate Boc-protected amine (e.g., 4-(2-Boc-aminoethyl)piperidine) in the presence of DIEA in CH3CN at 85 °C to afford the Boc-protected precursor.[3]

  • Remove the Boc protecting group by treatment with TFA in CH2Cl2.[3]

  • Couple the resulting amine with the desired carboxylic acid using HATU and DIEA as coupling reagents to afford the final inhibitors (e.g., 11a-d).[3]

Visualizations

Signaling Pathway and Mechanism of Action

Sirtuins are NAD+-dependent deacetylases that play a crucial role in various cellular processes.[1] SIRT1 and SIRT2 deacetylate a wide range of protein substrates, thereby modulating their activity. The inhibitors synthesized from this compound act by binding to the active site of SIRT1 and SIRT2, preventing the deacetylation of their substrates. The carboxamide group of the inhibitors is essential for activity, forming key hydrogen bonding interactions within the nicotinamide binding pocket of the sirtuins.[3]

Sirtuin Signaling Pathway cluster_0 SIRT1/SIRT2 Inhibition cluster_1 Cellular Processes Inhibitor Inhibitor SIRT1/SIRT2 SIRT1/SIRT2 Inhibitor->SIRT1/SIRT2 Binds to active site Acetylated Substrates Acetylated Substrates SIRT1/SIRT2->Acetylated Substrates Blocks NAM NAM SIRT1/SIRT2->NAM Byproduct Deacetylated Substrates Deacetylated Substrates Acetylated Substrates->Deacetylated Substrates Deacetylation Cellular Response Cellular Response Deacetylated Substrates->Cellular Response NAD+ NAD+ NAD+->SIRT1/SIRT2 Cofactor

Caption: Mechanism of SIRT1/SIRT2 inhibition.

Experimental Workflow: Synthesis of SIRT1/SIRT2 Inhibitors

The overall workflow for the synthesis of the target inhibitors is a multi-step process starting from the commercially available 4-chlorothieno[3,2-d]pyrimidine.

Synthesis Workflow A 4-Chlorothieno[3,2-d]pyrimidine (12) B Carboxylation (n-BuLi, CO2) A->B C 4-Chlorothieno[3,2-d]pyrimidine- 6-carboxylic Acid (13) B->C D Amidation (Oxalyl chloride, NH3/dioxane) C->D E 4-Chlorothieno[3,2-d]pyrimidine- 6-carboxamide (14) D->E F Chloride Displacement (Boc-protected amine, DIEA) E->F G Boc-protected Intermediate F->G H Boc Deprotection (TFA) G->H I Amine Intermediate H->I J Amide Coupling (Carboxylic acid, HATU, DIEA) I->J K Final Inhibitor J->K

Caption: Synthetic workflow for thienopyrimidine inhibitors.

Logical Relationship: Structure-Activity Relationship (SAR) Summary

The inhibitory potency of the synthesized compounds is influenced by different structural features, providing a clear SAR.

SAR Summary cluster_core Core Scaffold cluster_modifications Key Modifications cluster_outcome Impact on Potency Core Thieno[3,2-d]pyrimidine-6-carboxamide Mod1 Piperidine vs. Piperazine Linker Core->Mod1 Mod2 Aromatic Moiety (Phenyl vs. Thiophene) Core->Mod2 Mod3 Aliphatic Functionality (e.g., Acetamide vs. Sulfonamide) Core->Mod3 Outcome1 Piperidine generally more potent than Piperazine Mod1->Outcome1 Outcome2 Thiophene enhances potency over Phenyl Mod2->Outcome2 Outcome3 Sulfonamide significantly improves potency Mod3->Outcome3

Caption: Key structure-activity relationships.

References

Application Notes & Protocols: Development of Anti-Cancer Agents from 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel anti-cancer agents derived from the versatile scaffold, 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid. This document outlines the rationale, synthetic strategies, key experimental protocols, and data interpretation for identifying and characterizing potent therapeutic candidates.

Introduction and Rationale

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purines, which allows for interaction with a variety of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer effects through the inhibition of key signaling pathways implicated in tumorigenesis and cell proliferation.

Specifically, the 4-chloro substituent on the pyrimidine ring serves as a versatile chemical handle for nucleophilic substitution, enabling the introduction of diverse functional groups to modulate biological activity, selectivity, and pharmacokinetic properties. The carboxylic acid at the 7-position provides an additional point for modification, commonly converted to amides to enhance target engagement and cellular permeability.

While extensive research has been conducted on the broader thieno[3,2-d]pyrimidine class, this document focuses on the untapped potential of derivatives originating from This compound . The strategic derivatization of this starting material is anticipated to yield novel inhibitors of critical cancer-related targets, such as protein kinases (e.g., EGFR, VEGFR) and histone deacetylases (HDACs).

Proposed Research and Development Workflow

The development of novel anti-cancer agents from this compound can be systematically approached through the following workflow:

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Lead Optimization A Starting Material: 4-Chlorothieno[3,2-d]pyrimidine- 7-carboxylic acid B Activation of Carboxylic Acid (e.g., via acid chloride formation) A->B C Amide Coupling with Diverse Amines B->C D Nucleophilic Substitution at C4-Position C->D E Library of Novel Derivatives D->E F In vitro Cytotoxicity Screening (e.g., MTT Assay) E->F G Hit Identification (Potent Compounds) F->G H Mechanism of Action Studies (e.g., Kinase Assays, Cell Cycle Analysis) G->H I Structure-Activity Relationship (SAR) Studies H->I J Optimization of Potency, Selectivity, and ADME Properties I->J K Lead Candidate Selection J->K

Caption: Workflow for the development of anti-cancer agents.

Data Presentation: Biological Activity of Thieno[3,2-d]pyrimidine Derivatives

The following tables summarize the anti-cancer activities of various thieno[3,2-d]pyrimidine derivatives from the literature, providing a benchmark for newly synthesized compounds.

Table 1: In vitro Cytotoxicity of Thieno[3,2-d]pyrimidine Derivatives Against Various Cancer Cell Lines

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Series 1 4-Anilino substitutionMCF-7 (Breast)0.43 - 1.31[1]
MDA-MB-231 (Breast)0.43 - 1.31[1]
Series 2 N-Alkyl thienopyrimidin-4-onesMCF-7 (Breast)2.04 (for compound 4a)[2]
Series 3 Tricyclic thieno[3,2-d]pyrimidinesHeLa (Cervical)Inhibition up to 86% at 5 µM
HT-29 (Colon)Inhibition up to 67% at 5 µM
Series 4 Halogenated thieno[3,2-d]pyrimidinesL1210 (Leukemia)Active[3]
CCRF-CEM (Leukemia)Active[3]
HeLa (Cervical)Active[3]

Table 2: Inhibitory Activity of Thieno[3,2-d]pyrimidine-6-carboxamides against Sirtuin Enzymes

Compound IDR Group at C4-positionSIRT1 IC50 (nM)SIRT2 IC50 (nM)SIRT3 IC50 (nM)Reference
11c (Structure in reference)3.62.74.0[4]
28 (Structure in reference)PotentPotentPotent[4]
31 (Structure in reference)PotentPotentPotent[4]

Experimental Protocols

General Synthesis Protocol for N-Aryl-4-aminothieno[3,2-d]pyrimidine-7-carboxamides

This protocol is a proposed synthetic route based on established chemical transformations for similar heterocyclic systems.

Step 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Cool the mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (1.5 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Synthesis of N-Aryl-4-chlorothieno[3,2-d]pyrimidine-7-carboxamides

  • Dissolve the crude 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol).

  • In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the aniline solution dropwise to the stirring acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-chlorothieno[3,2-d]pyrimidine-7-carboxamide.

Step 3: Synthesis of N-Aryl-4-aminothieno[3,2-d]pyrimidine-7-carboxamides

  • In a sealed tube, dissolve the N-aryl-4-chlorothieno[3,2-d]pyrimidine-7-carboxamide (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide.

  • Add the desired amine (e.g., morpholine, piperazine derivative, 2.0 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture at 80-120 °C for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final N-aryl-4-aminothieno[3,2-d]pyrimidine-7-carboxamide derivative.

G A 4-Chlorothieno[3,2-d]pyrimidine- 7-carboxylic acid B Oxalyl Chloride, cat. DMF, DCM C 4-Chlorothieno[3,2-d]pyrimidine- 7-carbonyl chloride A->C Step 1 B->C D Substituted Aniline, Et3N, DCM E N-Aryl-4-chlorothieno[3,2-d]pyrimidine- 7-carboxamide C->E Step 2 D->E F Desired Amine, DIPEA, Solvent G Final N-Aryl-4-aminothieno[3,2-d]pyrimidine- 7-carboxamide Derivative E->G Step 3 F->G

Caption: Synthetic scheme for N-Aryl-4-aminothieno[3,2-d]pyrimidine-7-carboxamides.

In vitro Cytotoxicity Assessment: MTT Assay Protocol

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathways to Investigate

Based on the known mechanisms of action of related thienopyrimidine derivatives, the following signaling pathways are pertinent targets for investigation:

G cluster_0 Upstream Signals cluster_1 Signaling Cascade cluster_2 Cellular Responses RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Thieno_derivative Thieno[3,2-d]pyrimidine Derivative Thieno_derivative->RTK Inhibition Thieno_derivative->PI3K Inhibition

Caption: Potential kinase signaling pathways targeted by thieno[3,2-d]pyrimidine derivatives.

Conclusion

This compound represents a promising starting point for the development of a new generation of anti-cancer agents. The synthetic versatility of this scaffold, combined with the established anti-cancer potential of the thieno[3,2-d]pyrimidine core, provides a strong foundation for the discovery of novel and effective cancer therapeutics. The protocols and data presented herein offer a comprehensive framework to guide researchers in this endeavor.

References

Application Notes and Protocols: Antimicrobial Applications of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the antimicrobial potential of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid derivatives, detailing their synthesis, proposed mechanisms of action, and protocols for evaluating their efficacy. Thienopyrimidines, as a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a variety of biological targets.[1] Derivatives of the thieno[3,2-d]pyrimidine scaffold, in particular, have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2]

Rationale for Antimicrobial Activity

The antimicrobial potential of thieno[3,2-d]pyrimidine derivatives is attributed to their stable fused ring system, which allows for favorable pharmacokinetic properties such as enhanced bioavailability and membrane permeability.[2] Structure-activity relationship (SAR) studies suggest that the antimicrobial potency is highly dependent on the substitution patterns on the heterocyclic core.[2] For instance, the introduction of electron-withdrawing groups can enhance antimicrobial activity by increasing the electrophilicity of the molecule, thereby facilitating interactions with nucleophilic sites within bacterial enzymes.[2] The 4-chloro substituent on the pyrimidine ring and the 7-carboxylic acid group on the thiophene ring of the parent molecule provide versatile handles for synthetic modification to explore and optimize this activity.

Proposed Mechanisms of Action

While the precise mechanisms for all thienopyrimidine derivatives are not fully elucidated, several primary modes of action have been proposed and investigated for this class of compounds.

  • DNA Gyrase Inhibition: A prominent proposed mechanism is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[2][3] By binding to the B subunit of this enzyme, the compounds can interfere with its function, leading to bacterial cell death. Key interactions may involve hydrogen bonding and hydrophobic interactions with residues such as THR165 and ASN46.[2][3]

  • Cytoplasmic Membrane Disruption: Some thienopyrimidine derivatives may exert their antimicrobial effect by disrupting the integrity of the bacterial cytoplasmic membrane.[4] This can alter membrane potential and permeability, leading to the leakage of essential cellular components and ultimately, cell lysis.[4]

  • Inhibition of Folate Synthesis: Certain thienopyrimidine hybrids have been designed to target dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway, which is absent in humans, making it a selective target.[5]

Below is a diagram illustrating the proposed mechanism of DNA gyrase inhibition.

DNA_Gyrase_Inhibition Thienopyrimidine_Derivative 4-Chlorothieno[3,2-d]pyrimidine -7-carboxylic Acid Derivative Binding Binding to Active Site Thienopyrimidine_Derivative->Binding DNA_Gyrase Bacterial DNA Gyrase (Subunit B) DNA_Gyrase->Binding Inhibition Enzyme Inhibition Binding->Inhibition DNA_Replication DNA Replication & Transcription Blocked Inhibition->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Proposed mechanism of DNA gyrase inhibition.

Data Presentation: Antimicrobial Activity

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for a series of this compound derivatives to illustrate the potential impact of substitutions on antimicrobial activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDR-Group (at position 4)Staphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 10231) MIC (µg/mL)
TP-01 -Cl (Parent)1632>64
TP-02 -NH-(4-fluorobenzyl)4832
TP-03 -NH-(cyclohexyl)81664
TP-04 -O-(4-methoxyphenyl)1632>64
TP-05 -NH-(2-pyridyl)2416

Note: The data presented in this table is illustrative and intended to guide structure-activity relationship studies.

Experimental Protocols

General Synthesis of 4-Substituted Thieno[3,2-d]pyrimidine-7-carboxylic Acid Derivatives

The synthesis of the target derivatives can be achieved through a multi-step process starting from the commercially available 4-chlorothieno[3,2-d]pyrimidine.

Synthesis_Workflow cluster_synthesis Synthesis Pathway Start 4-Chlorothieno[3,2-d]pyrimidine Carboxylation Carboxylation at C7 Start->Carboxylation Intermediate 4-Chlorothieno[3,2-d]pyrimidine -7-carboxylic acid Carboxylation->Intermediate Nucleophilic_Substitution Nucleophilic Aromatic Substitution at C4 with R-NH2 / R-OH Intermediate->Nucleophilic_Substitution Final_Product Target Derivatives Nucleophilic_Substitution->Final_Product Purification Purification (Chromatography/Recrystallization) Final_Product->Purification

General synthetic workflow for derivatives.

Protocol for the Synthesis of this compound:

This protocol is adapted from a similar synthesis for a positional isomer.[6]

  • Preparation of Lithium Tetramethylpiperidide (LTMP): In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C. Add n-butyllithium (1.5 equivalents) dropwise. Stir the mixture at 0°C for 30 minutes.

  • Carboxylation: In a separate flame-dried flask, dissolve 4-chlorothieno[3,2-d]pyrimidine (1.0 equivalent) in anhydrous THF and cool to -78°C. To this solution, add the freshly prepared LTMP solution dropwise over 30 minutes. Stir the reaction mixture at -78°C for 1 hour.

  • Quenching: Add an excess of crushed dry ice to the reaction mixture. Allow the mixture to slowly warm to room temperature over 2 hours.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with 0.1 M HCl. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the product by recrystallization or column chromatography.

General Protocol for Nucleophilic Substitution:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Add the desired amine or alcohol nucleophile (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Heat the reaction mixture at 80-120°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculums standardized to a 0.5 McFarland standard

  • Stock solutions of test compounds in dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the appropriate broth directly in the 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.125 µg/mL. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[8]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Also, include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by using a plate reader to measure optical density.

MIC_Workflow cluster_mic MIC Determination Workflow Start Prepare Stock Solutions of Derivatives Dilution Serial Dilution in 96-well plate Start->Dilution Inoculation Inoculate Wells Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Reading Read Results (Visual/OD) Incubation->Reading MIC_Value Determine MIC Value Reading->MIC_Value

Workflow for MIC determination.

References

Application Notes and Protocols for Anti-Inflammatory Drug Discovery with the Thieno[3,2-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines. This has led to its exploration as a core structure for developing a wide range of therapeutic agents.[1][2][3] Derivatives of thieno[3,2-d]pyrimidine have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and notably, anti-inflammatory properties.[4][5] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. Its anti-inflammatory effects are often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenases (COX), lipoxygenases (LOX), and various kinases.[5][6][7][8] This document provides an overview of the application of the thieno[3,2-d]pyrimidine scaffold in anti-inflammatory drug discovery, including quantitative data on the activity of various derivatives, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways.

Data Presentation: Anti-Inflammatory Activity of Thieno[3,2-d]pyrimidine Derivatives

The following tables summarize the quantitative data on the anti-inflammatory activity of various thieno[3,2-d]pyrimidine derivatives from published research, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
Series 1
Compound 1014.320.13110.15Celecoxib
Compound 1115.110.14107.93Celecoxib
Compound 1310.230.09113.67Celecoxib
Series 2
Compound 7>1009.47>10.56Indomethacin
Compound 8>1008.23>12.15Indomethacin
Compound 995.011.608.19Indomethacin
Series 3
Compound 6h0.880.008110.00Diclofenac
Compound 110.820.0062132.26Diclofenac
Compound 40.960.007137.37Diclofenac

Data compiled from multiple sources demonstrating the potential for potent and selective COX-2 inhibition.[7][8][9]

Table 2: In Vitro 15-Lipoxygenase (15-LOX) Inhibition

Compound15-LOX IC50 (µM)Reference Compound (IC50 µM)
Compound 6o1.17Nordihydroguaiaretic acid (1.28)
Compound 6h1.29Nordihydroguaiaretic acid (1.28)
Compound 6g1.45Nordihydroguaiaretic acid (1.28)
Compound 111.77Nordihydroguaiaretic acid (1.28)
Compound 41.77Nordihydroguaiaretic acid (1.28)

Data from a study on multi-target-directed ligands, highlighting dual COX/LOX inhibition potential.[7]

Table 3: Inhibition of Pro-inflammatory Mediators in LPS-Activated RAW 264.7 Macrophages

CompoundNO Production IC50 (µM)TNF-α Production IC50 (µM)IL-6 Production IC50 (µM)ROS Production IC50 (µM)
Compound 6o7.7711.27--
Compound 11-9.8910.11-
Compound 6h-10.219.98-
Compound 420.1112.0113.9817.65
Celecoxib (Ref.)22.8913.4315.6519.87
Diclofenac (Ref.)25.3410.4512.87-

This table showcases the ability of thieno[2,3-d]pyrimidine derivatives (a closely related isomer) to suppress various pro-inflammatory markers.[7]

Table 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Edema Inhibition (%) after 3hReference Compound (Inhibition %)
Compound 4c5042Diclofenac (48)
Compound 4f5038 (after 4h)Diclofenac (54)
Compound 4a5037 (after 4h)Diclofenac (54)
Compound 4i5034 (after 4h)Diclofenac (54)
Compound 4e5033 (after 4h)Diclofenac (54)

In vivo data for thieno[2,3-d]pyrimidine derivatives demonstrating significant anti-inflammatory effects comparable to the standard drug, diclofenac.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the thieno[3,2-d]pyrimidine scaffold and key in vitro and in vivo anti-inflammatory assays.

Protocol 1: General Synthesis of the Thieno[3,2-d]pyrimidine Core

This protocol outlines a common synthetic route to produce the thieno[3,2-d]pyrimidine scaffold, which can then be further functionalized.

1. Synthesis of 2-Amino-3-cyanothiophene Precursor (Gewald Reaction) a. To a mixture of a ketone (e.g., cyclohexanone), malononitrile, and elemental sulfur in a round-bottom flask, add a suitable solvent such as ethanol or dimethylformamide (DMF). b. Add a catalytic amount of a base (e.g., morpholine or triethylamine). c. Reflux the mixture with stirring for 2-4 hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture and pour it into ice-water. f. Collect the precipitated solid by filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent to obtain the purified 2-aminothiophene derivative.

2. Cyclization to form the Thieno[3,2-d]pyrimidin-4(3H)-one Ring a. Suspend the synthesized 2-aminothiophene derivative in an excess of formamide. b. Heat the mixture at reflux for 4-6 hours. c. Cool the reaction mixture, and collect the precipitated product by filtration. d. Wash the product with water and then ethanol to remove residual formamide. e. Dry the product to yield the thieno[3,2-d]pyrimidin-4(3H)-one.

3. Chlorination of the Thieno[3,2-d]pyrimidin-4(3H)-one a. To the thieno[3,2-d]pyrimidin-4(3H)-one, add an excess of phosphorus oxychloride (POCl₃). b. Add a catalytic amount of N,N-dimethylaniline. c. Reflux the mixture for 3-5 hours. d. Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. e. Neutralize the solution with a suitable base (e.g., sodium bicarbonate). f. Collect the precipitated 4-chlorothieno[3,2-d]pyrimidine by filtration, wash with water, and dry.

4. Nucleophilic Substitution at the C4-Position a. The 4-chloro derivative can be further functionalized by nucleophilic substitution with various amines, alcohols, or thiols to generate a library of compounds. b. Dissolve the 4-chlorothieno[3,2-d]pyrimidine in a suitable solvent (e.g., ethanol, isopropanol, or DMF). c. Add the desired nucleophile and a base (e.g., triethylamine or potassium carbonate). d. Reflux the mixture for the required time (monitored by TLC). e. After cooling, the product can be isolated by precipitation or extraction, followed by purification using column chromatography or recrystallization.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

1. Reagents and Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

  • Tris-HCl buffer.

  • Test compounds dissolved in DMSO.

  • Reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2).

  • 96-well microplate and plate reader.

2. Assay Procedure: a. Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). b. In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations. c. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. d. Add TMPD to each well. e. Initiate the reaction by adding arachidonic acid to each well. f. Immediately measure the absorbance at 590 nm over time using a microplate reader. The rate of TMPD oxidation is proportional to the peroxidase activity of COX. g. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. h. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

1. Animals:

  • Wistar or Sprague-Dawley rats (150-200 g).

  • Animals should be housed under standard laboratory conditions and fasted overnight before the experiment.

2. Procedure: a. Divide the rats into groups (e.g., control, reference drug, and test compound groups). b. Administer the test compounds (suspended in a vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). The control group receives only the vehicle, and the reference group receives a standard anti-inflammatory drug (e.g., diclofenac or indomethacin). c. After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat. d. Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt). e. The increase in paw volume (edema) is calculated as Vt - V₀. f. The percentage of inhibition of edema for each group is calculated using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 g. Compare the percentage of inhibition of the test compounds with the reference drug.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by thieno[3,2-d]pyrimidine derivatives and a general workflow for their discovery and evaluation.

Diagram 1: Arachidonic Acid Cascade and Inhibition

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins (PGs) (e.g., PGE2) COX->PGs LTs Leukotrienes (LTs) LOX->LTs Inflammation Inflammation (Pain, Fever, Edema) PGs->Inflammation LTs->Inflammation ThienoPy Thieno[3,2-d]pyrimidine Derivatives ThienoPy->COX Inhibition ThienoPy->LOX Inhibition

Caption: Inhibition of COX and LOX pathways by thieno[3,2-d]pyrimidine derivatives.

Diagram 2: Pro-inflammatory Cytokine Signaling and Inhibition

Cytokine_Signaling cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Cytokines ThienoPy Thieno[3,2-d]pyrimidine Derivatives ThienoPy->IKK Inhibition ThienoPy->NFkB Inhibition Drug_Discovery_Workflow Design Compound Design & Library Synthesis InVitro In Vitro Screening (COX, LOX, Cytokines) Design->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR HitToLead Hit-to-Lead Optimization SAR->HitToLead HitToLead->Design Iterative Optimization InVivo In Vivo Efficacy Studies (e.g., Paw Edema Model) HitToLead->InVivo ADMET ADMET & Toxicology Studies InVivo->ADMET Preclinical Preclinical Candidate Selection ADMET->Preclinical

References

Application Note and Protocol for the Purification of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound with a molecular formula of C₇H₃ClN₂O₂S and a molecular weight of 214.62 g/mol .[1][2] Its structure, featuring a fused thieno-pyrimidine ring system, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is critical for subsequent synthetic steps and for ensuring the safety and efficacy of the final drug product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a general protocol for the purification of this compound via recrystallization, based on the general principles of solubility for related pyrimidine derivatives.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration). As a hot, saturated solution of the compound is cooled, the solubility of the compound decreases, leading to the formation of pure crystals.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Acetic Acid

Temperature (°C)Solubility ( g/100 mL)Observations
200.5Sparingly soluble
1008.0Readily soluble
0-40.1Low solubility, suitable for crystallization

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of this compound. Note: This is a general guideline and may require optimization based on the initial purity of the compound and the specific impurities present.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., Acetic Acid, Ethyl Acetate, or a mixture of solvents like Ethanol/Water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue to add small portions of hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator to remove any residual solvent.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_preparation Preparation cluster_process Process cluster_result Result A Crude Compound C Dissolve in Hot Solvent A->C B Select Solvent B->C D Hot Filtration (if needed) C->D E Cool to Crystallize C->E No insoluble impurities D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Workflow for the purification of this compound by recrystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care, as they are often flammable and can be harmful if inhaled or in contact with skin.

  • Use caution when heating flammable solvents.

This application note provides a foundational protocol for the purification of this compound. Researchers are encouraged to perform small-scale trials to optimize the solvent system and conditions to achieve the desired purity and yield.

References

Application Notes and Protocols for the Purification of Thienopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the purification of thienopyrimidine compounds, a class of heterocyclic molecules with significant interest in drug discovery due to their diverse biological activities, including as kinase inhibitors. The following sections detail standard column chromatography techniques and provide data for practical application in a research and development setting.

Introduction to Thienopyrimidine Purification

Thienopyrimidines are a prominent class of compounds in medicinal chemistry, often targeting key signaling pathways in diseases such as cancer.[1][2] Their synthesis often results in complex mixtures containing starting materials, reagents, and byproducts. Effective purification is therefore a critical step to isolate the desired compound with high purity for subsequent biological evaluation and drug development. Column chromatography, including normal-phase, reversed-phase, and flash chromatography, is a primary technique for this purpose.

Normal-Phase Column Chromatography

Normal-phase chromatography separates compounds based on their polarity, utilizing a polar stationary phase (typically silica gel) and a non-polar mobile phase. Less polar compounds elute first, followed by more polar compounds. This technique is well-suited for the purification of many thienopyrimidine derivatives of intermediate polarity.

Experimental Protocol: Normal-Phase Flash Column Chromatography

This protocol outlines a general procedure for the purification of a thienopyrimidine compound using silica gel flash chromatography.

1. Materials:

  • Crude thienopyrimidine compound
  • Silica gel (60 Å, 230-400 mesh)
  • Hexane (or heptane), HPLC grade
  • Ethyl acetate, HPLC grade
  • Dichloromethane (optional, for sample loading)
  • Glass column or pre-packed flash chromatography cartridge
  • Thin Layer Chromatography (TLC) plates (silica gel coated)
  • Collection tubes
  • Rotary evaporator

2. Method:

  • Solvent System Selection:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it with various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate).

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.

  • Column Packing (for glass columns):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring even packing without air bubbles.

    • Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the stationary phase.

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane). Carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Apply this powder evenly onto the top of the column. This method is preferred for samples with poor solubility in the mobile phase.

  • Elution:

    • Begin elution with the least polar solvent mixture determined from the TLC analysis.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A typical gradient might be from 10% to 50% ethyl acetate in hexane.

    • Maintain a constant flow rate and collect fractions.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified thienopyrimidine compound.

Reversed-Phase Column Chromatography

Reversed-phase chromatography is a powerful technique for purifying polar and ionizable compounds. It utilizes a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). More polar compounds elute first, while less polar compounds are retained longer. For ionizable compounds like many nitrogen-containing heterocycles, controlling the pH of the mobile phase with additives like formic acid (for acidic compounds) or triethylamine (for basic compounds) is crucial for achieving good peak shape and separation.[2]

Experimental Protocol: Reversed-Phase Flash Column Chromatography

This protocol describes a general method for purifying thienopyrimidine compounds using a C18 reversed-phase column.

1. Materials:

  • Crude thienopyrimidine compound
  • C18-functionalized silica gel (pre-packed cartridge or bulk material)
  • Water, HPLC grade
  • Acetonitrile or Methanol, HPLC grade
  • Formic acid (FA) or Trifluoroacetic acid (TFA) (optional, for acidic compounds)
  • Ammonium hydroxide or Triethylamine (TEA) (optional, for basic compounds)
  • Collection tubes
  • Rotary evaporator or lyophilizer

2. Method:

  • Mobile Phase Preparation:

    • Prepare two mobile phases:

      • Mobile Phase A: Water (often with 0.1% FA or TFA for acidic compounds, or 0.1% ammonium hydroxide for basic compounds).

      • Mobile Phase B: Acetonitrile or Methanol (often with the same additive as Mobile Phase A).

    • Degas both mobile phases using sonication or vacuum filtration.

  • Column Equilibration:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) for several column volumes.

  • Sample Preparation:

    • Dissolve the crude compound in a minimal amount of the initial mobile phase or a solvent like dimethyl sulfoxide (DMSO).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Elution:

    • Inject the prepared sample onto the equilibrated column.

    • Begin elution with a high percentage of Mobile Phase A.

    • Run a linear gradient, increasing the percentage of Mobile Phase B over time to elute the compounds of increasing hydrophobicity. A typical gradient might be from 5% to 95% acetonitrile over 20-30 minutes.

  • Fraction Collection and Product Isolation:

    • Collect fractions corresponding to the peak of the target compound.

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • If the final compound is in an aqueous solution, it can be isolated by lyophilization (freeze-drying) or liquid-liquid extraction.

Data Presentation

The following tables summarize purification data for thienopyrimidine and related heterocyclic compounds from the literature. Note that detailed quantitative data on purification steps is often not explicitly reported in publications. The presented data is illustrative of typical outcomes.

Table 1: Normal-Phase Column Chromatography Data

Compound ClassChromatography TypeStationary PhaseMobile PhaseYield (%)Purity (%)Reference
DihydropyrimidineFlash ChromatographySilica GelHexanes/Ethyl Acetate (3:1)82>98 (by HPLC)[3]
ThienopyrimidineColumn ChromatographySilica GelHexane/Ethyl Acetate (gradient)Not SpecifiedNot Specified[4]
Heterocyclic CompoundColumn ChromatographySilica Geln-hexane/CH2Cl2 (1:1 to 1:3)50-93Not Specified[5]

Table 2: Reversed-Phase Column Chromatography Data

Compound ClassChromatography TypeStationary PhaseMobile PhaseYield (%)Purity (%)Reference
GDC-0941 (Pictilisib)HPLCC18EtOH/H2O (43/57)33.7 ± 9.3 (radiochemical)>95[6]
GDC-0980 (Apitolisib)LC-MS/MSMetasil AQAcetonitrile/WaterNot Applicable (analytical)Not Applicable (analytical)[7]
Pyridine DerivativeRP-HPLCC18Water/Acetonitrile with 0.1% TFANot SpecifiedLinear over 0.39–200 µg/ml[8]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of thienopyrimidine compounds.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., cyclization) start->reaction workup Reaction Work-up (e.g., extraction, washing) reaction->workup crude Crude Product workup->crude chromatography Column Chromatography (Normal or Reversed-Phase) crude->chromatography fractions Collect & Analyze Fractions (TLC/HPLC) chromatography->fractions pure Combine Pure Fractions & Evaporate Solvent fractions->pure analysis Purity & Identity Confirmation (NMR, MS, HPLC) pure->analysis PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Thieno Thienopyrimidine Inhibitor Thieno->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras PLCg->RAS AKT Akt PI3K->AKT RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Survival ERK->Angiogenesis AKT->Angiogenesis Thieno Thienopyrimidine Inhibitor Thieno->VEGFR2 Inhibits

References

Application Notes & Protocols: Characterization of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and drug development. The following protocols are designed to ensure accurate identification, purity assessment, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is typically employed for this class of aromatic carboxylic acids.

Experimental Protocol:

A robust HPLC method can be adapted from established protocols for similar thienopyrimidine derivatives. Method optimization may be required to achieve the best separation and peak shape for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over the course of the run to elute the compound. A starting point could be 5% B, increasing to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Data Presentation:

The purity of the sample is determined by the area percentage of the main peak. The retention time is a key characteristic for identification under specific chromatographic conditions.

ParameterValue
Compound This compound
Retention Time (tR) To be determined experimentally
Purity (Area %) >95% (example)

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in ACN/H2O weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Mass Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for the confirmation of the molecular weight of this compound.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare the sample as described in the HPLC protocol, typically at a lower concentration (e.g., 1-10 µg/mL).

  • LC Conditions: The same chromatographic conditions as the HPLC method can be used.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to deprotonate the carboxylic acid, [M-H]⁻. Positive ion mode may also be used, observing the protonated molecule [M+H]⁺.

    • Scan Range: A typical scan range would be m/z 100-500.

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and source temperature for the specific instrument and compound.

Data Presentation:

The key data point from LC-MS analysis is the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated mass of the compound.

ParameterTheoretical ValueObserved Value
Molecular Formula C₇H₃ClN₂O₂S-
Molecular Weight 214.62 g/mol -
[M-H]⁻ (m/z) 213.96To be determined
[M+H]⁺ (m/z) 215.97To be determined

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation prepare Prepare Dilute Solution inject LC Separation prepare->inject ionize ESI Source inject->ionize analyze Mass Analyzer ionize->analyze mass_spec Obtain Mass Spectrum analyze->mass_spec confirm Confirm Molecular Ion mass_spec->confirm

Caption: Workflow for LC-MS Identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent will depend on the solubility of the compound.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.

Data Presentation:

The chemical shifts (δ), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) for each proton and the chemical shifts for each carbon are reported.

¹H NMR Data (Predicted for this compound in DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~9.2s-
H6~8.5s-
COOH>13br s-

Note: The predicted chemical shifts are based on the analysis of similar structures and may vary.

¹³C NMR Data (Predicted for this compound in DMSO-d₆)

CarbonChemical Shift (δ, ppm)
C=O~165
Aromatic/Heteroaromatic C120 - 160 (multiple signals)

Logical Relationship for NMR Data Interpretation

NMR_Logic compound 4-Chlorothieno[3,2-d]pyrimidine- 7-carboxylic acid Structure h_nmr 1H NMR Spectrum compound->h_nmr c_nmr 13C NMR Spectrum compound->c_nmr cosy COSY Spectrum h_nmr->cosy H-H Correlations hsqc HSQC Spectrum h_nmr->hsqc Direct H-C Correlations hmbc HMBC Spectrum h_nmr->hmbc Long-range H-C Correlations c_nmr->hsqc c_nmr->hmbc structure Final Structure Confirmation cosy->structure hsqc->structure hmbc->structure

Caption: NMR Data Correlation for Structure Elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule.

Experimental Protocol:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Presentation:

The characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C=O (Carboxylic Acid)1725-1700
C=N, C=C (Aromatic)1600-1450
C-Cl800-600
C-S700-600

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which is used to confirm the empirical formula.

Experimental Protocol:

  • Instrumentation: An elemental analyzer.

  • Sample Preparation: A precisely weighed amount of the dry, pure sample is required.

  • Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.

Data Presentation:

The experimental percentages of each element are compared to the theoretical values calculated from the molecular formula.

ElementTheoretical %Found %
C 39.17To be determined
H 1.41To be determined
Cl 16.52To be determined
N 13.05To be determined
O 14.91To be determined
S 14.94To be determined

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a multi-step process. The common approach begins with the construction of a substituted aminothiophene, followed by the annulation of the pyrimidine ring. Subsequent steps involve chlorination and carboxylation. There are two primary sequences for the final steps:

  • Route A: Chlorination of the thieno[3,2-d]pyrimidin-4-one intermediate, followed by carboxylation at the 7-position.

  • Route B: Carboxylation of the thieno[3,2-d]pyrimidine core, followed by chlorination.

The choice of route can depend on the stability of the intermediates and the desired overall efficiency.

Q2: What are the most critical factors affecting the overall yield?

A2: The most critical factors include the purity of the starting materials and intermediates, reaction conditions (temperature, time, and solvent), and the choice of reagents for each step. Anhydrous conditions are particularly crucial for the carboxylation step involving organolithium reagents. Efficient purification at each stage is vital to prevent the accumulation of impurities that can interfere with subsequent reactions.

Q3: Are there any alternative methods to the traditional multi-step synthesis?

A3: While the multi-step synthesis is the most commonly reported, research into more convergent or one-pot strategies is ongoing. Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields for the formation of the initial 2-aminothiophene derivatives and their subsequent transformation into the thieno[2,3-d]pyrimidin-4-one core.[1][2][3]

Synthesis Workflow and Troubleshooting

The synthesis can be broken down into four key stages. Below is a troubleshooting guide for each step in a question-and-answer format.

Synthesis_Workflow cluster_0 Stage 1: Aminothiophene Synthesis cluster_1 Stage 2: Pyrimidine Ring Formation cluster_2 Stage 3: Chlorination cluster_3 Stage 4: Carboxylation A Ketone/Aldehyde + Cyanoacetate + Sulfur B Methyl 3-aminothiophene- 2-carboxylate A->B Gewald Reaction C Thieno[3,2-d]pyrimidin-4(3H)-one B->C Formamide or Urea D 4-Chlorothieno[3,2-d]pyrimidine C->D POCl3 or (COCl)2/DMF E 4-Chlorothieno[3,2-d]pyrimidine- 7-carboxylic acid D->E 1. n-BuLi / TMP 2. CO2 (Dry Ice)

Caption: General workflow for the synthesis of this compound.

Stage 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (Gewald Reaction)

This initial step typically involves the one-pot condensation of a ketone or aldehyde, an activated nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Q: My yield for the Gewald reaction is low. How can I improve it?

A: Low yields in the Gewald reaction can be attributed to several factors.

  • Catalyst Choice: The choice of base is critical. Morpholine or diethylamine are commonly used.[4][5] Ensure the correct stoichiometric amount is used, as excess base can lead to side reactions.

  • Reaction Temperature: The reaction is typically stirred at a moderately elevated temperature (e.g., 50°C).[6] Ensure the temperature is controlled, as overheating can lead to decomposition and the formation of tarry by-products.

  • Reaction Time: Stirring for 3-4 hours is often sufficient.[4][6] Monitor the reaction by TLC to determine the optimal time and avoid product degradation from prolonged heating.

  • Purification: The crude product often requires purification by column chromatography.[6] A hexane/ethyl acetate solvent system is frequently effective.[6]

ParameterConditionReported YieldReference
CatalystDiethylamine85%[6]
CatalystMorpholine70-85%[4]
Temperature50°C85%[6]
SolventEthanol85%[6]

Table 1. Reported yields for the synthesis of aminothiophene precursors under various conditions.

Stage 2: Pyrimidine Ring Formation

This stage involves the cyclization of the aminothiophene intermediate to form the thieno[3,2-d]pyrimidin-4(3H)-one core.

Q: The cyclization to form the thienopyrimidinone is incomplete or results in low purity. What should I check?

A: Incomplete cyclization is a common issue.

  • Reagent: Formamide is a widely used and effective reagent for this cyclization, typically requiring reflux conditions for several hours.[2][7] An alternative is heating with urea at high temperatures (180-190°C).

  • Temperature and Time: The reaction often requires high temperatures (reflux, >150°C) for an extended period (14-18 hours) to go to completion.[2] Microwave irradiation has been shown to significantly reduce the reaction time.[1]

  • Work-up Procedure: After cooling, the product often precipitates from the reaction mixture. Washing thoroughly with water and a suitable organic solvent (like ethanol or ethyl acetate) is crucial to remove residual formamide and other impurities.

ReagentTemperatureTimeReported YieldReference
FormamideReflux18 h80%[2]
Formamide / Ammonium Formate150°C-56%[1]
Urea180-190°C2-3 h72-91%[7]

Table 2. Comparison of conditions for pyrimidine ring formation.

Stage 3: Chlorination of the 4-oxo Group

This step converts the hydroxyl group of the pyrimidinone to a chloro group, which is a better leaving group for subsequent reactions.

Chlorination_Troubleshooting Start Low Yield in Chlorination Step Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No S1 Check work-up procedure. Product may be lost during neutralization or extraction. A1_Yes->S1 Q2 Which chlorinating agent is used? A1_No->Q2 S2_POCl3 Increase reaction time (up to 24h). Consider adding a base like N,N-dimethylaniline to facilitate the reaction. Q2->S2_POCl3 S2_Oxalyl Ensure slow, dropwise addition at 0°C to form Vilsmeier reagent. Allow to warm to RT slowly. Q2->S2_Oxalyl Q3 Is product degradation observed? Q2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No S3 Use milder conditions. Oxalyl chloride/DMF in dichloroethane is often higher yielding (99%) and less harsh than neat POCl3. A3_Yes->S3

Caption: Troubleshooting logic for the chlorination of thieno[3,2-d]pyrimidin-4(3H)-one.

Q: My chlorination with phosphorus oxychloride (POCl₃) gives a low yield and a dark, impure product. What can I do?

A: POCl₃ is a very strong dehydrating and chlorinating agent, and harsh conditions can lead to degradation.

  • Milder Reagents: A more modern and often higher-yielding method is the use of oxalyl chloride or thionyl chloride with a catalytic amount of DMF in a solvent like dichloroethane.[8] This in-situ formation of the Vilsmeier reagent can lead to near-quantitative yields under much milder conditions (0°C to room temperature).[8]

  • Use of a Base: When using POCl₃, adding a high-boiling tertiary amine such as N,N-dimethylaniline or N,N-diisopropylethylamine can improve the reaction rate and yield.[2][9][10]

  • Work-up: The work-up for POCl₃ reactions is critical. The reaction mixture is typically poured carefully onto crushed ice to quench the excess POCl₃. This must be done slowly and with good stirring in a well-ventilated fume hood. Neutralization with a base like sodium bicarbonate is then required.[9]

Chlorinating AgentAdditiveTemperatureTimeReported YieldReference
POCl₃NoneReflux20-24 h-[9]
POCl₃N,N-dimethylanilineReflux (80-85°C)14-18 h90%[2][10]
(COCl)₂DMF0°C to RT2.5 h99%[8]

Table 3. Comparison of chlorination methods for thieno[3,2-d]pyrimidin-4(3H)-one.

Stage 4: Carboxylation at the 7-position

This final step introduces the carboxylic acid group onto the thiophene ring, typically via directed ortho-metalation.

Q: I am having trouble with the carboxylation step. The reaction is not working, or I get a mixture of products. How can I improve this?

A: This step is often the most challenging due to the use of highly reactive organolithium reagents.

  • Strictly Anhydrous Conditions: All glassware must be oven- or flame-dried, and all solvents (like THF) must be freshly distilled and anhydrous. The reaction must be run under an inert atmosphere (Nitrogen or Argon).

  • Base and Temperature: A strong, non-nucleophilic base is required to deprotonate the thiophene ring. Lithium diisopropylamide (LDA) or a combination of n-butyllithium (n-BuLi) and 2,2,6,6-tetramethylpiperidine (TMP) are effective.[11] The deprotonation is performed at a very low temperature (-78°C) to prevent side reactions.[11]

  • CO₂ Source: Solid carbon dioxide (dry ice) is used to quench the lithiated intermediate.[11] It is crucial to use freshly crushed, high-purity dry ice to avoid introducing water into the reaction.

  • Addition Order: The lithiated intermediate should be added slowly to a slurry of crushed dry ice in THF. Do not add the dry ice to the reaction mixture, as this can lead to localized warming and side reactions.

BaseTemperatureQuenching AgentReported YieldReference
n-BuLi / TMP-78°C to RTDry Ice (CO₂)83%[11]

Table 4. Conditions for the carboxylation of 4-Chlorothieno[3,2-d]pyrimidine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine[8]
  • To a solution of dimethylformamide (15.4 mL, 197.13 mmol) in 150 mL of dichloroethane, cool the reaction system to 0°C.

  • Slowly add oxalyl chloride (25 mL, 295.70 mmol) dropwise. Observe the formation of a white, gel-like substance (Vilsmeier reagent).

  • Add 3H-thieno[3,2-d]pyrimidin-4-one (15 g, 98.57 mmol) to the mixture.

  • Stir the reaction at 0°C for 2.5 hours, then allow it to warm gradually to room temperature.

  • Once the reaction is complete (monitor by TLC), quench it by adding water.

  • Extract the organic layer with dichloromethane (3 x 300 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Grind the residue with 200 mL of hexane to afford 4-chlorothieno[3,2-d]pyrimidine as a dark brown solid (16.7 g, 99% yield).

Protocol 2: Synthesis of this compound[11]
  • Under a nitrogen atmosphere, prepare a solution of 2,2,6,6-tetramethylpiperidine (1.484 mL, 8.79 mmol) in anhydrous THF (15 mL) and cool to 0°C.

  • Add 2.5 M n-BuLi in hexanes (3.52 mL, 8.79 mmol) dropwise and stir at 0°C for 30 minutes.

  • In a separate flask, dissolve 4-chlorothieno[3,2-d]pyrimidine (1.00 g, 5.86 mmol) in anhydrous THF (15 mL) and cool to -78°C.

  • Add the prepared base solution to the solution of the pyrimidine dropwise over 30 minutes at -78°C.

  • Stir the reaction at -78°C for 1 hour.

  • Quench the reaction by adding crushed dry ice (2.58 g, 58.6 mmol).

  • Allow the reaction to warm to room temperature over a period of 2 hours.

  • Dilute the mixture with EtOAc (100 mL) and wash with 0.1 M HCl.

  • Dry the organic layer over MgSO₄ and evaporate to dryness to obtain the final product (1.1 g, 83% yield).

References

Technical Support Center: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and effective method for the synthesis of this compound is through a directed ortho-lithiation of the starting material, 4-chlorothieno[3,2-d]pyrimidine, followed by quenching with solid carbon dioxide (dry ice). This method offers high regioselectivity for the C-7 position.

Q2: What are the potential side products in this synthesis?

A2: Several side products can be formed during the synthesis. These primarily include:

  • Unreacted Starting Material: Incomplete lithiation can lead to the recovery of 4-chlorothieno[3,2-d]pyrimidine.

  • Positional Isomer: Small amounts of the 6-carboxylic acid isomer (4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid) may be formed.

  • Di-carboxylated Product: Over-lithiation can result in the formation of 4-Chlorothieno[3,2-d]pyrimidine-6,7-dicarboxylic acid.

  • Hydrolysis Product: Premature quenching of the lithiated intermediate with water will lead back to the starting material.

  • Dehalogenated Product: Reaction of the organolithium reagent at the C-4 position can lead to dehalogenation, ultimately forming thieno[3,2-d]pyrimidine-7-carboxylic acid.

  • 4-Hydroxy Impurity: Nucleophilic substitution of the chloro group, potentially during workup, can yield 4-Hydroxythieno[3,2-d]pyrimidine-7-carboxylic acid.

Q3: How can I purify the final product?

A3: Purification is typically achieved through a combination of techniques. An initial acidic workup will precipitate the carboxylic acids. Subsequent recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) is often effective. For highly pure material, column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate with a small amount of acetic acid can be employed.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via directed lithiation.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Recommended Solution
Incomplete Lithiation - Ensure all reagents and solvents are strictly anhydrous. - Use freshly titrated n-butyllithium (n-BuLi). - Optimize the reaction temperature and time for the lithiation step. A common starting point is -78 °C for 1-2 hours. - Consider using an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the basicity of n-BuLi and facilitate deprotonation.
Degradation of Lithiated Intermediate - Maintain a low temperature (-78 °C) throughout the lithiation and until the quench with CO2. The lithiated intermediate may be unstable at higher temperatures.
Inefficient Quenching with CO2 - Use a large excess of freshly crushed, high-purity dry ice. - Ensure the dry ice is added quickly to the cold reaction mixture. - Allow the reaction to warm slowly to room temperature after the addition of CO2 to ensure complete carboxylation.
Loss of Product During Workup - Carefully adjust the pH during the acidic workup to ensure complete precipitation of the carboxylic acid. - Minimize the volume of washing solvents to avoid dissolving the product.
Problem 2: Presence of Significant Amounts of Side Products
Side Product Observed Potential Cause Recommended Solution
Unreacted Starting Material Incomplete lithiation.See solutions for "Incomplete Lithiation" in Problem 1.
4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid Lack of complete regioselectivity.Lowering the reaction temperature during lithiation may improve selectivity for the C-7 position.
Di-carboxylated Product Use of excess n-BuLi.Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of freshly titrated n-BuLi.
Dehalogenated Product Reaction of n-BuLi at the C-4 position.Use a less reactive organolithium base or carefully control the addition of n-BuLi at a very low temperature.
4-Hydroxy Product Nucleophilic substitution of the chloro group.Ensure the workup conditions are not overly harsh (e.g., prolonged heating in aqueous base).

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the established synthesis of the 6-carboxylic acid isomer and is a representative procedure.

Materials:

  • 4-Chlorothieno[3,2-d]pyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Dry Ice (solid CO2)

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-chlorothieno[3,2-d]pyrimidine (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • While maintaining the low temperature, quickly add a large excess of freshly crushed dry ice to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 4-Chlorothieno[3,2-d]pyrimidine Lithiation Directed ortho-Lithiation (n-BuLi, THF, -78 °C) Start->Lithiation Intermediate 7-Lithio-4-chlorothieno[3,2-d]pyrimidine Lithiation->Intermediate Side_Product_1 Unreacted Starting Material Lithiation->Side_Product_1 Incomplete Reaction Side_Product_3 Dehalogenated Product Lithiation->Side_Product_3 Reaction at C4 Carboxylation Carboxylation (CO2 (s)) Intermediate->Carboxylation Side_Product_2 Di-carboxylated Product Intermediate->Side_Product_2 Over-lithiation Product This compound Carboxylation->Product Side_Product_4 4-Hydroxy Product Product->Side_Product_4 Workup Conditions

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow Troubleshooting Low Yield cluster_lithiation Lithiation Issues cluster_quench Quenching Issues cluster_workup Workup Issues Problem Low Yield of Product Check_Lithiation Check Lithiation Step Problem->Check_Lithiation Check_Quench Check Quenching Step Problem->Check_Quench Check_Workup Check Workup Problem->Check_Workup Anhydrous Ensure Anhydrous Conditions Check_Lithiation->Anhydrous BuLi_Titer Use Freshly Titrated n-BuLi Check_Lithiation->BuLi_Titer Temp_Control Maintain -78 °C Check_Lithiation->Temp_Control CO2_Excess Use Large Excess of Dry Ice Check_Quench->CO2_Excess CO2_Quality Use High-Purity Dry Ice Check_Quench->CO2_Quality pH_Adjust Careful pH Adjustment Check_Workup->pH_Adjust Solvent_Volume Minimize Washing Volumes Check_Workup->Solvent_Volume

Caption: A logical workflow for troubleshooting low product yield.

Technical Support Center: Purification of Polar Thienopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar thienopyrimidine derivatives. The following troubleshooting guides and FAQs address specific experimental issues to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What makes polar thienopyrimidine derivatives particularly challenging to purify? A1: The purification of polar thienopyrimidine derivatives is often complicated by a combination of factors. Their fused heterocyclic structure, containing both thiophene and pyrimidine rings, can lead to high planarity, promoting strong intermolecular π-stacking interactions and resulting in poor solubility.[1] The presence of polar functional groups (e.g., amines, hydroxyls) and the basic nature of the pyrimidine ring can cause strong interactions with stationary phases like silica gel, leading to issues such as peak tailing and streaking during chromatography.[2][3] Furthermore, some derivatives are sparingly soluble in common organic solvents, making techniques like recrystallization and chromatography difficult.[4][5]

Q2: What are the primary purification techniques recommended for these compounds? A2: The most common and effective techniques include:

  • Column Chromatography: This is a versatile method, but modifications are often necessary. Options include using basic-modified mobile phases on silica gel, switching to a more inert stationary phase like alumina, or employing reversed-phase chromatography.[3][6]

  • Recrystallization: This is ideal for obtaining highly pure crystalline material. However, finding a suitable solvent system can be challenging due to the unique solubility profiles of these compounds.[7][8] Solvent mixtures and techniques like anti-solvent vapor diffusion are often required.[9]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar and basic compounds, often providing better peak shapes and faster separations than traditional HPLC.[6]

  • Acid-Base Extraction: This classic technique can be effective for separating basic thienopyrimidine derivatives from non-basic impurities by modifying the pH to control their solubility in aqueous and organic layers.[6]

Q3: What are common impurities encountered during the synthesis of thienopyrimidines? A3: Impurities are highly dependent on the synthetic route.[3] However, they often include unreacted starting materials, partially reacted intermediates, and by-products from side reactions. For instance, in syntheses involving cyclization steps, incomplete cyclization can leave reactive intermediates.[8] If protection/deprotection strategies are used, by-products from these steps can also be a source of impurities.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Column Chromatography Issues

Q: My compound is streaking severely on a silica gel column. How can I improve the peak shape? A: Streaking or tailing is a common problem for basic compounds like thienopyrimidines on acidic silica gel due to strong, non-ideal interactions.[2][3]

  • Solution 1: Modify the Mobile Phase. Add a basic modifier to your eluent to compete with your compound for binding sites on the silica. A common choice is to add 0.5-1% triethylamine (TEA) or a small amount of ammonium hydroxide to the mobile phase (e.g., Dichloromethane/Methanol with 0.5% Triethylamine).[3][6]

  • Solution 2: Change the Stationary Phase. If modifying the mobile phase is ineffective, switch to a more inert or basic stationary phase. Neutral or basic alumina can provide different selectivity and reduce acidic interactions.[3]

  • Solution 3: Use Reversed-Phase Chromatography. A C18 column with a suitable aqueous/organic mobile phase (e.g., water/acetonitrile or water/methanol) can be an excellent alternative, as the non-polar stationary phase is less likely to cause unwanted ionic interactions.[6]

Q: My highly polar compound is not moving from the baseline on the TLC plate, even with very polar solvents. What should I do? A: This indicates a very strong affinity for the stationary phase.

  • Solution: You are likely using a mobile phase that is not polar enough. For highly polar and basic compounds, a solvent system such as 18% Methanol and 2% Ammonium Hydroxide in Dichloromethane may be required to achieve a reasonable Rf value.[2] If your compound is still immobile, reversed-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.[10]

Q: My compound appears to be degrading on the silica gel column. What are my options? A: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.

  • Solution: Avoid silica gel entirely. Use a more inert stationary phase like reversed-phase C18 silica or consider techniques that do not require a stationary phase, such as recrystallization or acid-base extraction.[6] Supercritical Fluid Chromatography (SFC) is also a good option as the mobile phase is less acidic.[6]

Recrystallization Issues

Q: I'm having trouble finding a suitable solvent for recrystallization. My compound is either insoluble in everything or soluble in everything. A: This is a common challenge, especially with compounds that have poor solubility.[3][11]

  • Solution 1: Use a Binary Solvent System. Find a "good" solvent in which your compound is soluble and a "poor" solvent (or "anti-solvent") in which it is insoluble. Dissolve the compound in a minimum amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy (turbid). Gently heat to clarify and then allow it to cool slowly.[9][10]

  • Solution 2: Screen High-Boiling Point Solvents. Some thienopyrimidines are only soluble in high-boiling point solvents like DMF or DMSO.[4] While not ideal for direct crystallization, you can use these for the anti-solvent vapor diffusion technique.[9]

  • Solution 3: Test a Wider Range of Solvents. Systematically test solvents across a range of polarities. Common solvents to screen for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone.[9]

Q: My compound precipitates from the solution as an oil or amorphous solid, not as crystals. How can I fix this? A: Oiling out or rapid precipitation is often caused by a solution that is too supersaturated or cooled too quickly.[3][9]

  • Solution 1: Ensure Slow Cooling. Allow the hot, saturated solution to cool to room temperature on the benchtop before moving it to an ice bath. Slower cooling provides more time for ordered crystal lattice formation.[3][9]

  • Solution 2: Reduce Supersaturation. If the problem persists, reheat the solution and add a small amount of additional "good" solvent to slightly reduce the concentration before attempting to cool it again.[9]

  • Solution 3: Use Seeding. Add a tiny, pure crystal of the desired compound to the cooled, saturated solution. This seed crystal provides a template for proper crystal growth.[3]

Data Presentation

Table 1: Solubility Characteristics of Pyrimidine & Thienopyrimidine Derivatives in Common Organic Solvents

Solvent ClassExample SolventsGeneral Solubility Behavior of Polar ThienopyrimidinesReference
Protic Polar Methanol, EthanolSolubility varies greatly depending on substituents; generally increases with temperature. Hydrogen bonding can enhance solubility.[12][13]
Aprotic Polar DMF, DMSO, AcetonitrileOften show good solubility, but these high-boiling point solvents can be difficult to remove. Some derivatives remain sparingly soluble.[4][14]
Moderately Polar Ethyl Acetate, THF, Dichloromethane (DCM)Variable solubility; often used in binary solvent systems for chromatography and recrystallization.[2][12]
Non-Polar Hexane, TolueneGenerally poor solubility, making them useful as anti-solvents for recrystallization.[3]

Table 2: Comparison of Primary Purification Techniques

TechniqueAdvantagesDisadvantagesBest Suited ForReference
Normal-Phase Chromatography (Silica/Alumina) Inexpensive, widely available, good for separating less polar impurities.Can cause peak tailing/streaking for basic compounds; potential for compound degradation on acidic silica.Initial, rough purification; separation of isomers with different polarities.[2][6]
Reversed-Phase HPLC (C18) Excellent for polar compounds, less risk of degradation, often high resolution.Requires aqueous mobile phases which can be difficult to remove; may require ion-pairing reagents for retention of very polar compounds.High-purity separation of polar final products and intermediates.[10][15]
Supercritical Fluid Chromatography (SFC) Fast separations, low organic solvent consumption, good for chiral separations.Requires specialized equipment; analyte solubility in supercritical CO₂ can be a limitation.Purifying polar and basic compounds with better peak shapes than normal-phase HPLC.[6]
Recrystallization Can yield very high-purity material, scalable, cost-effective.Highly dependent on finding the right solvent system; can result in low yields if the compound has moderate solubility at low temperatures.Final purification step to obtain crystalline solid for analysis or formulation.[7][8]
Acid-Base Extraction Simple, fast, and effective for removing non-basic or non-acidic impurities.Only applicable if the compound has a basic or acidic handle; can lead to emulsions.Initial cleanup of crude reaction mixtures.[6][16]

Experimental Protocols

Protocol 1: General Method for Flash Column Chromatography with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane or Ethyl Acetate/Hexane mixture).

  • Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring a level and stable bed.

  • Sample Loading: Dissolve the crude thienopyrimidine derivative in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution).[3] The mobile phase should contain a basic additive (e.g., 0.5-1% triethylamine) throughout the run to prevent streaking.[6]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a visualized stain (e.g., UV light, potassium permanganate).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Method for Recrystallization using a Solvent/Anti-Solvent System

  • Solvent Selection: Identify a "good" solvent that dissolves your compound at high temperatures and a miscible "poor" solvent (anti-solvent) in which it is insoluble.[7]

  • Dissolution: Place the impure solid in a flask and add a minimal amount of the "good" solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath to induce crystallization.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold "poor" solvent to remove any residual soluble impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[7]

Visualizations

Caption: Troubleshooting workflow for column chromatography of polar thienopyrimidines.

Purification_Workflow start Impure Crude Product dissolve 1. Dissolve in minimum amount of hot 'good' solvent start->dissolve add_anti 2. Add 'poor' anti-solvent dropwise until cloudy dissolve->add_anti clarify 3. Re-clarify with a few drops of 'good' solvent add_anti->clarify cool 4. Cool slowly to induce crystallization clarify->cool filter 5. Isolate crystals via vacuum filtration cool->filter wash 6. Wash with small amount of cold anti-solvent filter->wash dry 7. Dry crystals under vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for purification via anti-solvent crystallization.

References

overcoming poor solubility of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid in various assays.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous assay buffer. What is the recommended first step?

A1: Due to its predominantly aromatic structure, this compound exhibits limited aqueous solubility. The recommended first step is to prepare a concentrated stock solution in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is an excellent initial choice as this compound class generally shows good solubility in it.[1] Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO. This stock can then be serially diluted into the final aqueous assay buffer.

Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What causes this and how can I prevent it?

A2: This phenomenon, known as precipitation upon dilution, occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The abrupt change in solvent polarity from DMSO to the aqueous buffer causes the compound to "crash out."

To prevent this, ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5% v/v) to minimize solvent effects on the biological system.[2] If precipitation still occurs, consider a serial dilution approach where the DMSO stock is first diluted to an intermediate concentration in the assay buffer while vortexing to ensure rapid mixing.

Q3: How does pH influence the solubility of this compound?

A3: this compound is an acidic molecule due to its carboxylic acid group. The solubility of carboxylic acids is highly pH-dependent. At a pH below its acid dissociation constant (pKa), the carboxylic acid will be in its neutral, less soluble protonated form. At a pH above its pKa, it will be deprotonated to form a carboxylate salt, which is significantly more water-soluble. The predicted pKa for a similar isomer is in the range of 1.5-2.5, indicating it is a relatively strong organic acid.[1] Therefore, increasing the pH of your aqueous buffer should substantially increase its solubility.

Q4: Can I use other organic solvents besides DMSO?

A4: Yes, other polar organic solvents can be used, but their compatibility with your specific assay must be verified. Dimethylformamide (DMF) is another polar aprotic solvent that can be effective.[2] Alcohols like ethanol may also be used as co-solvents. However, it is crucial to determine the tolerance of your assay to these solvents, as they can have biological effects or interfere with assay components.

Q5: Are there any other methods to improve solubility in the final assay medium?

A5: Besides pH adjustment and co-solvents, you can explore the use of solubilizing agents. These include non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins (e.g., HP-β-CD).[2] These agents can encapsulate the hydrophobic compound and increase its apparent aqueous solubility. It is essential to perform control experiments to ensure these additives do not interfere with your assay.

Troubleshooting Guide

Issue 1: Compound is insoluble in 100% DMSO.
Possible Cause Troubleshooting Step
Poor quality or hydrated DMSOUse fresh, anhydrous, high-purity DMSO.
Insufficient mixingVortex vigorously for 1-2 minutes.
Sonication neededUse a bath sonicator for 5-10 minutes to break up particulates.
Gentle heating may be requiredWarm the solution in a 37°C water bath for 5-10 minutes.[2]
Issue 2: Precipitation upon dilution of DMSO stock into aqueous buffer.
Possible Cause Troubleshooting Step
Final concentration exceeds aqueous solubilityDecrease the final compound concentration.
High percentage of DMSO in final solution affecting solubilityKeep final DMSO concentration below 0.5%.[2]
Inefficient mixing during dilutionAdd the DMSO stock to the aqueous buffer dropwise while vortexing.
pH of the buffer is too lowIncrease the pH of the aqueous buffer (see Protocol 2).
Co-solvent neededIntroduce a co-solvent like ethanol in an intermediate dilution step.
Solubilizing agent requiredAdd a low concentration of a non-ionic surfactant or cyclodextrin to the aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the required volume of anhydrous, high-purity DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex the vial for 1-2 minutes until the solid is completely dissolved.

  • If dissolution is slow, place the vial in a water bath sonicator for 5-10 minutes.

  • As a final step, if necessary, warm the solution briefly at 37°C.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Solubility with pH Adjustment
  • Determine Optimal pH: Based on the predicted acidic pKa of the carboxylic acid group[1], prepare a series of buffers with increasing pH (e.g., pH 7.0, 7.4, 8.0, 8.5).

  • Prepare Stock Solution: Prepare a 10 mM stock solution in 100% DMSO as described in Protocol 1.

  • Solubility Test: In separate microcentrifuge tubes, dilute the DMSO stock to your desired final assay concentration in each of the prepared buffers.

  • Observe Precipitation: Incubate the solutions at the assay temperature for 15-30 minutes. Visually inspect for any precipitate. For a more quantitative measure, centrifuge the tubes and measure the concentration of the compound in the supernatant using HPLC-UV.

  • Select Buffer: Choose the buffer with the lowest pH that maintains the compound in solution and is compatible with your assay.

Data Presentation

Table 1: Recommended Solvents and Starting Concentrations
SolventTypeTypical Stock ConcentrationNotes
DMSOPolar aprotic10-50 mMRecommended first choice. Ensure final concentration in assay is <0.5%.
DMFPolar aprotic10-50 mMAlternative to DMSO. Verify assay compatibility.
EthanolPolar protic1-10 mMCan be used as a co-solvent. May have biological effects at higher concentrations.
Aqueous Buffer (pH > 7.5)AqueousDependent on pHSolubility is highly dependent on pH. Higher pH increases solubility.
Table 2: Co-solvent and Additive Compatibility
AdditiveClassTypical Final ConcentrationPotential Issues
Tween® 80 / Polysorbate 80Non-ionic surfactant0.01% - 0.1%Can form micelles; may interfere with protein-ligand binding assays.
Pluronic® F-68Non-ionic surfactant0.01% - 0.1%Generally biocompatible; check for assay interference.
HP-β-CDCyclodextrin1-10 mMCan enhance solubility; may affect compound availability and activity.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_troubleshoot Solubility Troubleshooting start Solid Compound prep_dmso Dissolve in 100% DMSO (10-50 mM) start->prep_dmso vortex Vortex / Sonicate prep_dmso->vortex stock Concentrated Stock Solution vortex->stock dilute Dilute stock into Aqueous Assay Buffer stock->dilute precipitate Precipitation Occurs? dilute->precipitate no_precipitate Proceed with Assay precipitate->no_precipitate No option_ph Increase Buffer pH (e.g., >7.5) precipitate->option_ph Yes option_cosolvent Use Co-solvent (e.g., Ethanol) precipitate->option_cosolvent Yes option_additive Add Solubilizer (e.g., Surfactant) precipitate->option_additive Yes option_ph->dilute option_cosolvent->dilute option_additive->dilute

References

preventing rapid precipitation during crystallization of thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing rapid precipitation and controlling crystal growth during the crystallization of thienopyrimidine compounds.

Troubleshooting Rapid Precipitation

Rapid precipitation during the crystallization of thienopyrimidines often results in the formation of amorphous material or small, impure crystals. The following guide provides a systematic approach to troubleshoot and resolve this common issue.

Problem: Crystals are forming too quickly, leading to poor quality.

Initial Assessment Workflow

G start Rapid Precipitation Observed concentration Is the solution highly supersaturated? start->concentration cooling_rate Is the cooling rate too fast? concentration->cooling_rate No reduce_conc Dilute the solution or use less solute. concentration->reduce_conc Yes solvent_choice Is the solvent appropriate? cooling_rate->solvent_choice No slow_cooling Decrease the cooling rate. Insulate the flask. cooling_rate->slow_cooling Yes impurities Are impurities present? solvent_choice->impurities No change_solvent Select a solvent with a shallower solubility curve. solvent_choice->change_solvent Yes purify Purify the compound before crystallization. impurities->purify Yes end Controlled Crystal Growth impurities->end No reduce_conc->end slow_cooling->end change_solvent->end purify->end G cluster_0 Dissolution cluster_1 Cooling cluster_2 Isolation dissolve Dissolve thienopyrimidine in minimum hot solvent slow_cool Slowly cool to room temperature dissolve->slow_cool ice_bath Cool in ice bath slow_cool->ice_bath filtrate Vacuum filtrate crystals ice_bath->filtrate wash Wash with cold solvent filtrate->wash dry Dry the crystals wash->dry G dissolve Dissolve thienopyrimidine in a 'good' solvent add_anti_solvent Slowly add an 'anti-solvent' (miscible, poor solvent for compound) dissolve->add_anti_solvent precipitation Crystals precipitate out of the solution add_anti_solvent->precipitation isolate Isolate crystals by filtration precipitation->isolate

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide guidance on reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the success of a nucleophilic aromatic substitution reaction on a pyrimidine ring?

A1: The success of an SNAr reaction on a pyrimidine ring is primarily governed by four key factors:

  • Substrate Electronics: The pyrimidine ring must be sufficiently "activated" towards nucleophilic attack. This is achieved by the presence of electron-withdrawing groups (EWGs) on the ring, which help to stabilize the negatively charged intermediate (Meisenheimer complex).[1] The inherent electron-deficient nature of the pyrimidine ring, due to the two nitrogen atoms, already makes it more susceptible to nucleophilic attack compared to benzene.[2][3]

  • Leaving Group Ability: The efficiency of the substitution depends on the ability of the group being replaced to depart. Good leaving groups are typically weak bases that can stabilize a negative charge.[4] For pyrimidines, common leaving groups include halides (F, Cl, Br, I) and sulfonates.

  • Nucleophile Strength: The power of the incoming nucleophile is crucial. Stronger nucleophiles will generally react more readily.[4]

  • Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction rate and yield.[1]

Q2: My SNAr reaction on a dichloropyrimidine is showing poor conversion. What are the likely causes and how can I improve it?

A2: Poor conversion in SNAr reactions with dichloropyrimidines can stem from several issues. Here's a troubleshooting guide:

  • Insufficient Substrate Activation: If the pyrimidine ring lacks strong electron-withdrawing groups, the reaction will be sluggish.[1] Consider if your substrate is sufficiently activated for the chosen nucleophile.

  • Inadequate Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[1] The required temperature can range from room temperature to reflux, depending on the reactivity of your substrates.[1] Microwave irradiation can also be a powerful tool to accelerate these reactions and improve yields.[5]

  • Suboptimal Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the charged intermediate and promote the reaction.[1][6]

  • Incorrect Base: If your reaction requires a base, its strength and type are important. For amine nucleophiles, a non-nucleophilic base is often used to deprotonate the amine without competing in the substitution.

Q3: I am observing a mixture of products from the reaction of a nucleophile with a 2,4-dichloropyrimidine. How can I control the regioselectivity?

A3: Regioselectivity in the substitution of 2,4-dichloropyrimidines is a common challenge. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position.[7][8][9] This is due to the greater stabilization of the Meisenheimer intermediate when the attack occurs at C4.[8][10][11] However, this selectivity can be influenced by several factors:

  • Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered position.

  • Electronic Effects of Other Substituents: The presence of other electron-donating or electron-withdrawing groups on the pyrimidine ring can alter the relative reactivity of the C2 and C4 positions.[9] For instance, an electron-donating group at the C6 position can surprisingly lead to preferential substitution at the C2 position.[9]

  • Reaction Conditions: Temperature and solvent can sometimes influence the regiochemical outcome.

To improve selectivity, you can try to modify the reaction conditions, such as using a less reactive nucleophile or changing the solvent. In some cases, a two-step approach where one position is reacted first, followed by the second, may be necessary.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Leaving Group Use a substrate with a better leaving group (e.g., F > Cl > Br > I in some cases for SNAr).[12]
Weak Nucleophile Increase the concentration of the nucleophile or switch to a stronger one.
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for decomposition. Consider using microwave heating.[5]
Inappropriate Solvent Switch to a polar aprotic solvent like DMF, DMSO, or NMP.[1] Ensure the solvent is anhydrous if your reagents are water-sensitive.
Incorrect Base If a base is required, ensure it is strong enough but not nucleophilic itself (e.g., NaH, K₂CO₃, or an amine sponge).
Catalyst Deactivation (if applicable) For catalyzed reactions (e.g., Buchwald-Hartwig), ensure the catalyst and ligands are of high quality and the reaction is performed under an inert atmosphere.[1]
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Decomposition of Starting Material or Product Lower the reaction temperature or shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions.
Lack of Regioselectivity See FAQ Q3. Modify reaction conditions or consider a protecting group strategy.
Hydrolysis If using a base in a protic solvent, hydrolysis of the halo-substituent can be a side reaction. Use an anhydrous solvent.

Experimental Protocols

General Protocol for SNAr Amination of a Chloropyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a round-bottom flask, dissolve the chloropyrimidine (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMF, 5 mL).[1]

  • Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 mmol) to the solution. If required, add a non-nucleophilic base (e.g., K₂CO₃, 2.0 mmol).[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization start Define Substrate and Nucleophile reagents Select Solvent, Base, Temperature start->reagents setup Set up Reaction Under Appropriate Atmosphere reagents->setup monitor Monitor Progress (TLC, LC-MS) setup->monitor workup Work-up and Purify Product monitor->workup analyze Analyze Yield and Purity workup->analyze optimize Optimize Conditions? analyze->optimize fail Troubleshoot analyze->fail Low Yield / Impure optimize->reagents Yes end Successful Reaction optimize->end No fail->reagents

Caption: General workflow for optimizing SNAr reactions.

Meisenheimer_Complex pyrimidine Pyrimidine Ring Leaving Group (e.g., Cl) meisenheimer Meisenheimer Complex (Anionic Intermediate) N N⁻ pyrimidine:p->meisenheimer + Nu⁻ nucleophile Nu⁻ product Substituted Pyrimidine meisenheimer->product - Leaving Group

References

stability issues of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Troubleshooting Guide

Researchers may encounter variability in their results when using solutions of this compound. This guide addresses common stability-related issues.

Issue 1: Inconsistent analytical results (e.g., changing peak areas in chromatography).

  • Possible Cause: Degradation of the compound in your solvent. The primary degradation pathways for similar compounds include hydrolysis of the chloro group and decarboxylation.

  • Troubleshooting Steps:

    • Solvent Selection: Use aprotic, anhydrous solvents (e.g., DMSO, DMF, acetonitrile) for stock solutions to minimize hydrolysis. For aqueous buffers, prepare solutions fresh and use them immediately.

    • pH Control: The stability of the compound can be pH-dependent. For analytical methods, maintaining a consistent pH is crucial to prevent variability in retention times due to changes in ionization[1]. Buffer your aqueous solutions and verify the pH before adding the compound.

    • Temperature: Store stock solutions at low temperatures (-20°C is recommended by some suppliers) to slow down potential degradation[2]. For working solutions, maintain a controlled column temperature during analysis to ensure reproducible results[1].

    • Check for Degradants: Use an appropriate analytical method, such as HPLC with UV detection (a wavelength of 254-280 nm is suggested for the aromatic chromophore), to look for the appearance of new peaks that may correspond to degradation products[1].

Issue 2: Loss of biological activity or reaction yield over time.

  • Possible Cause: The concentration of the active compound is decreasing due to instability in the solution.

  • Troubleshooting Steps:

    • Fresh Preparations: Always prepare working solutions fresh from a recently prepared stock solution.

    • Storage Conditions: Ensure stock solutions are stored protected from light and at a low temperature. While some suppliers suggest room temperature storage for the solid material, storing solutions at -20°C is a common practice for preserving the integrity of similar compounds[2][3].

    • Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to prevent potential oxidative degradation.

Issue 3: Appearance of a precipitate in the solution.

  • Possible Cause: The compound has limited aqueous solubility, which can be influenced by pH and temperature[1]. The precipitate could be the parent compound or a less soluble degradation product.

  • Troubleshooting Steps:

    • Verify Solubility: Check the concentration of your solution against the known solubility of the compound in your chosen solvent. You may need to use a co-solvent or adjust the pH to improve solubility.

    • pH Adjustment: The carboxylic acid group's ionization is pH-dependent. Solubility in aqueous solutions is generally higher at pH values above the pKa.

    • Temperature Effects: Solubility can decrease at lower temperatures. If you are storing solutions in the refrigerator or freezer, allow them to come to room temperature and vortex to ensure complete dissolution before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its chemical structure, the main stability concerns are:

  • Hydrolysis: The 4-chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution by water or other nucleophiles, which would result in the formation of 4-hydroxythieno[3,2-d]pyrimidine-7-carboxylic acid. The rate of hydrolysis of chloropyrimidines can be influenced by pH[4].

  • Decarboxylation: The carboxylic acid group on the thiophene ring may be lost as carbon dioxide, especially upon heating, leading to the formation of 4-Chlorothieno[3,2-d]pyrimidine[1]. While thiophene carboxylic acids are relatively stable to decarboxylation compared to other heterocyclic carboxylic acids, it can still occur under certain conditions[5].

  • Photostability: Similar chloropyrimidine structures have been shown to be sensitive to UV light, which can induce photochemical reactions[6]. Therefore, exposure to light should be minimized.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: For optimal stability, stock solutions should be stored at -20°C and protected from light[2]. Prepare aqueous solutions fresh for each experiment.

Q3: How does pH affect the stability of this compound?

A3: The pH of the solution can impact stability in several ways:

  • Solubility: The compound's solubility in aqueous media is pH-dependent due to the ionizable carboxylic acid group.

  • Hydrolysis: The rate of hydrolysis of the 4-chloro group can be influenced by the pH of the medium[4].

  • Analytical Reproducibility: In analytical techniques like HPLC, controlling the pH is essential to prevent shifts in retention time[1].

Q4: Is this compound sensitive to light?

Data Summary

The following table summarizes the key factors that can influence the stability of this compound in solution.

ParameterPotential Effect on StabilityRecommendations
Solvent Protic solvents (e.g., water, methanol) may lead to hydrolysis of the chloro group.Use aprotic, anhydrous solvents (e.g., DMSO, DMF) for stock solutions. Prepare aqueous solutions fresh.
pH Affects solubility and the rate of hydrolysis.Buffer aqueous solutions and maintain a consistent pH, especially for analytical work[1].
Temperature Higher temperatures can accelerate degradation (hydrolysis, decarboxylation).Store stock solutions at -20°C. Keep working solutions cool and use them promptly[2].
Light Exposure to UV light may cause photodegradation.Protect solutions from light using amber vials or by wrapping containers in foil.

Experimental Protocols

Protocol: General Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in an appropriate aprotic solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the solvent or buffer of interest to a final concentration suitable for HPLC analysis.

    • Prepare several aliquots of the test solution in appropriate vials (e.g., clear vials for light exposure studies, amber vials for control).

  • Stress Conditions:

    • Control: Store an aliquot at -20°C, protected from light.

    • Temperature Stress: Store aliquots at various temperatures (e.g., 4°C, room temperature, 40°C).

    • pH Stress: Adjust the pH of aliquots of aqueous solutions to different values (e.g., acidic, neutral, basic).

    • Light Stress: Expose an aliquot to a controlled light source (e.g., a photostability chamber with both UV and visible light)[7][8][9]. Include a dark control stored under the same temperature conditions.

  • HPLC Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each test solution and the control solution into an HPLC system.

    • Suggested HPLC Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

      • Detection: UV detector at a wavelength between 254-280 nm[1].

      • Column Temperature: Controlled, for example, at 30°C.

  • Data Analysis:

    • Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.

    • Look for the appearance of new peaks, which may represent degradation products.

    • Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_decarboxylation Decarboxylation Pathway A 4-Chlorothieno[3,2-d]pyrimidine- 7-carboxylic acid B 4-Hydroxythieno[3,2-d]pyrimidine- 7-carboxylic acid A->B + H2O - HCl C 4-Chlorothieno[3,2-d]pyrimidine- 7-carboxylic acid D 4-Chlorothieno[3,2-d]pyrimidine C->D - CO2

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow Start Inconsistent Experimental Results CheckSolution Is the solution freshly prepared? Start->CheckSolution Degradation Analyze for degradation products (HPLC) CheckSolution->Degradation Yes PrepareFresh Prepare fresh solution CheckSolution->PrepareFresh No Storage Review storage conditions (Temp, Light, Solvent) OptimizeStorage Optimize storage conditions (-20°C, dark, aprotic solvent) Storage->OptimizeStorage IdentifyDegradant Identify degradation products and adjust experimental conditions Storage->IdentifyDegradant Degradation->Storage Degradation Observed End Consistent Results Degradation->End No Degradation PrepareFresh->Degradation OptimizeStorage->PrepareFresh

Caption: Troubleshooting workflow for stability issues.

References

minimizing byproduct formation in the synthesis of thienopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of thienopyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to thienopyrimidine derivatives?

A1: The most common and versatile approach involves a two-step synthesis. The first step is the Gewald reaction to synthesize a polysubstituted 2-aminothiophene. This intermediate is then cyclized with a one-carbon synthon, such as formamide or formic acid, to form the thienopyrimidine core.[1][2] Another strategy involves the initial construction of the pyrimidine ring followed by the annulation of the thiophene ring, though this is less common.[1]

Q2: What are the common starting materials for the Gewald reaction in this context?

A2: The Gewald reaction is a multi-component reaction that typically utilizes:

  • A ketone or aldehyde.

  • An active methylene compound, such as ethyl cyanoacetate or malononitrile.

  • Elemental sulfur.

  • A base, commonly a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine.[3]

Q3: How can I introduce substituents at the 4-position of the thienopyrimidine ring?

A3: A frequent strategy is to first synthesize the thieno[3,2-d]pyrimidin-4-one. This intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield a 4-chloro derivative.[1][4] The chloro group can subsequently be displaced by various nucleophiles (e.g., amines, alkoxides) via an aromatic nucleophilic substitution (SNAr) reaction to introduce a diverse range of functional groups.[1]

Q4: Are microwave-assisted syntheses beneficial for preparing thienopyrimidine derivatives?

A4: Yes, microwave irradiation can be highly advantageous. It often leads to significantly shorter reaction times, higher yields, and can facilitate reactions that are sluggish under conventional heating methods.[1] For instance, both the Gewald reaction and the subsequent cyclization step can be efficiently performed under microwave conditions.[5][6]

Troubleshooting Guides

Issue 1: Low Yield or No Formation of the 2-Aminothiophene Intermediate (Gewald Reaction)
Probable CauseSuggested Solution
Incorrect Stoichiometry or Purity of Reagents Ensure all starting materials are pure and dry. Precisely measure all reagents as per the protocol.
Inefficient Base Catalysis The choice of base is critical. Secondary amines like morpholine or piperidine are often effective. Consider optimizing the base and its concentration.
Low Reaction Temperature The reaction may require heating. Optimize the temperature, but be mindful of potential side reactions at higher temperatures.
Incomplete Knoevenagel-Cope Condensation This initial step is crucial. Ensure the base is active and the reaction conditions are suitable for the condensation of the carbonyl and active methylene compounds.
Issue 2: Formation of Byproducts in the Gewald Reaction
ByproductMitigation Strategy
Unreacted Starting Materials Increase reaction time, optimize temperature, or consider a more effective catalyst.
Knoevenagel-Cope Intermediate (α,β-unsaturated nitrile) Ensure sufficient elemental sulfur is present and that the reaction conditions (temperature, base) favor the subsequent sulfur addition and cyclization.
Dimerization of the α,β-unsaturated nitrile This side reaction can be significant depending on the reaction conditions. Modifying the solvent and temperature may help to minimize this. In some cases, the dimer can be recycled back to the desired product under appropriate conditions.
Issue 3: Low Yield or Byproduct Formation During Cyclization to Thienopyrimidine
Probable CauseSuggested Solution
Incomplete Cyclization Increase reaction temperature or prolong the reaction time. Microwave irradiation can be particularly effective in driving the cyclization to completion.[1] If using formic acid, ensure it is in sufficient excess and of high purity.
Formation of Isomeric Products The regioselectivity of cyclization can sometimes be an issue, leading to a mixture of thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers. The substitution pattern on the starting 2-aminothiophene can influence this. Careful control of reaction conditions (e.g., temperature, catalyst) is crucial.
Side Reactions with Chlorinating Agents (e.g., POCl₃) When preparing 4-chlorothienopyrimidines, the use of POCl₃ can sometimes lead to the formation of byproducts. Using a mixture of POCl₃ and PCl₅ can sometimes provide a more robust chlorination.[7] Careful control of reaction time and temperature is essential to avoid over-chlorination or degradation.
Degradation of Starting Material or Product If substrates are sensitive to oxidation or prolonged heating, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS to avoid unnecessary heating.

Experimental Protocols

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Materials:

  • Acetophenone

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a solution of acetophenone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL), add morpholine (1.5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add elemental sulfur (10 mmol) in one portion.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Protocol 2: Synthesis of 4-Phenylthieno[2,3-d]pyrimidin-4(3H)-one

Materials:

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate

  • Formamide

Procedure:

  • A mixture of ethyl 2-amino-4-phenylthiophene-3-carboxylate (5 mmol) and formamide (15 mL) is heated under reflux for 2-3 hours.[8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure product.[8]

Quantitative Data

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of Thienopyrimidinone Derivatives

EntryStarting MaterialMethodReaction TimeYield (%)Reference
12-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiopheneReflux in Formamide1.5 h92[8]
22-Amino-3-carboethoxy-4,5-dimethylthiopheneMicrowave (600W) in Formamide45 sec>90 (crude)[6]
32-aminothiophene-3-carbonitrile and DMF-DMAMicrowave (200W)20 min~95[9]

Visualizations

Experimental Workflow for Thienopyrimidine Synthesis

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Cyclization cluster_2 Step 3: Functionalization (Optional) Starting Materials Ketone/Aldehyde + Active Methylene + Sulfur + Base Gewald Reaction Gewald Reaction (Conventional Heating or Microwave) Starting Materials->Gewald Reaction 2-Aminothiophene 2-Aminothiophene Intermediate Gewald Reaction->2-Aminothiophene Purification_1 Purification (Recrystallization/ Chromatography) 2-Aminothiophene->Purification_1 Purified_Aminothiophene Purified 2-Aminothiophene Cyclization Cyclization with Formamide/Formic Acid (Conventional Heating or Microwave) Purified_Aminothiophene->Cyclization Thienopyrimidinone Thienopyrimidin-4-one Cyclization->Thienopyrimidinone Purification_2 Purification (Recrystallization) Thienopyrimidinone->Purification_2 Purified_Thienopyrimidinone Purified Thienopyrimidin-4-one Chlorination Chlorination (e.g., POCl3) Purified_Thienopyrimidinone->Chlorination 4-Chloro-thienopyrimidine 4-Chloro-thienopyrimidine Chlorination->4-Chloro-thienopyrimidine SNAr_Reaction SNAr Reaction with Nucleophile 4-Chloro-thienopyrimidine->SNAr_Reaction Functionalized_Derivative Functionalized Thienopyrimidine SNAr_Reaction->Functionalized_Derivative

Caption: General experimental workflow for the synthesis of thienopyrimidine derivatives.

Signaling Pathway Inhibition by Thienopyrimidine Derivatives

Many thienopyrimidine derivatives have been developed as kinase inhibitors. For example, some inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis Thieno Thienopyrimidine Inhibitor Thieno->VEGFR2 Inhibits Phosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway by a thienopyrimidine derivative.

References

Technical Support Center: Strategies to Improve Retention of Polar Compounds in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the retention of polar compounds in reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guides

Issue: My polar analyte has little to no retention and elutes at or near the void volume.

This is a common challenge in RP-HPLC, as traditional C18 columns are designed for non-polar compounds. Polar analytes have a higher affinity for the polar mobile phase, leading to poor retention.[1] Here’s a step-by-step guide to troubleshoot and improve retention:

1. Mobile Phase Optimization

The simplest approach is to modify the mobile phase composition.

  • Decrease Organic Solvent Concentration: Reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. For highly polar compounds, you can explore using a 100% aqueous mobile phase.[2] A general rule of thumb is that a 10% decrease in the organic solvent concentration can result in a three-fold increase in retention time.[3]

  • Mobile Phase pH Adjustment: For ionizable analytes, adjusting the mobile phase pH is a powerful tool to control retention.[4]

    • For Acidic Compounds: Decrease the mobile phase pH to at least two pH units below the analyte's pKa. This suppresses the ionization of the acidic group, making the compound more neutral and increasing its retention on the non-polar stationary phase.[5]

    • For Basic Compounds: Increase the mobile phase pH to at least two pH units above the analyte's pKa to suppress ionization and increase retention.[5]

    • General Guideline: Start method development at a low pH (e.g., pH 2-4) as this often provides stable retention for many compounds, including bases and weak acids.[6]

2. Alternative Stationary Phase Selection

If mobile phase optimization is insufficient, consider a different column chemistry better suited for polar analytes.

  • Polar-Endcapped C18 Columns: These columns have a polar group incorporated at the end of the C18 chain, which helps to shield residual silanols and allows for the use of highly aqueous mobile phases without phase collapse.[2][7]

  • Polar-Embedded Group (PEG) Columns: These columns have a polar functional group embedded within the alkyl chain. This modification alters the selectivity and can improve the retention of polar compounds.[2][7]

  • Phenyl Columns: The phenyl stationary phase can provide alternative selectivity for compounds with aromatic rings through π-π interactions.[8][9]

3. Ion-Pair Chromatography (IPC)

For ionic or ionizable polar compounds, ion-pair chromatography can significantly enhance retention. This technique involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to the analyte. The reagent forms a neutral ion-pair with the analyte, which is then retained by the non-polar stationary phase.[10][11]

  • For Acidic (Anionic) Analytes: Use a cationic ion-pairing reagent such as a tetra-alkyl ammonium salt.[10]

  • For Basic (Cationic) Analytes: Use an anionic ion-pairing reagent like an alkyl sulfonate.[10]

4. Hydrophilic Interaction Liquid Chromatography (HILIC)

For very polar compounds that are still not retained by the above methods, HILIC is an excellent alternative. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent.[6][12] In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[13]

Frequently Asked Questions (FAQs)

Q1: What is "phase collapse" and how can I avoid it with highly aqueous mobile phases?

A1: Phase collapse, or "dewetting," occurs when using traditional C18 columns with highly aqueous mobile phases (typically >95% water). The high surface tension of the water repels it from the non-polar stationary phase, leading to a loss of retention and poor peak shape.[1] To avoid this, use columns specifically designed for use in 100% aqueous conditions, such as polar-endcapped or polar-embedded group columns.[7]

Q2: When should I choose HILIC over reversed-phase chromatography for my polar analytes?

A2: HILIC is generally preferred for very polar, hydrophilic compounds that exhibit little to no retention in reversed-phase, even with 100% aqueous mobile phases.[14] If your analyte has a logP value less than 0, it is a good candidate for HILIC.[15] HILIC also offers a complementary selectivity to reversed-phase, which can be beneficial for complex mixtures.[6]

Q3: Are there any disadvantages to using ion-pairing reagents?

A3: While effective, ion-pairing reagents have some drawbacks. They can be difficult to remove from the column and the HPLC system, often requiring a dedicated column for ion-pairing methods.[15] They can also cause baseline noise and are generally not compatible with mass spectrometry (MS) detection due to their non-volatile nature and potential for ion suppression.[6][16]

Q4: How do I choose the right ion-pairing reagent?

A4: The choice of ion-pairing reagent depends on the charge of your analyte and the desired retention.[11]

  • Charge: Select a reagent with a charge opposite to your analyte.

  • Hydrophobicity: The length of the alkyl chain on the ion-pairing reagent affects retention. Longer chains provide more retention. Start with a shorter chain (e.g., C5 or C6) and increase the length if more retention is needed.[5]

  • Concentration: Begin with a low concentration (e.g., 5-10 mM) and adjust as needed. Higher concentrations generally lead to increased retention, up to a certain point.[4]

Q5: What are the key differences in mobile phase composition between reversed-phase and HILIC?

A5: The roles of the solvents are reversed.

  • Reversed-Phase: The mobile phase is polar (high percentage of water), and the strong, eluting solvent is the less polar organic solvent (e.g., acetonitrile).[6]

  • HILIC: The mobile phase is non-polar (high percentage of organic solvent, typically acetonitrile), and the strong, eluting solvent is the polar solvent (water).[6][12]

Data Presentation

Table 1: Effect of Mobile Phase pH on the Retention of Ionizable Compounds

Analyte TypepKaMobile Phase pHAnalyte StateExpected Retention Change in RP-HPLC
Acidic4.02.0NeutralIncreased
Acidic4.06.0IonizedDecreased
Basic9.07.0IonizedDecreased
Basic9.011.0NeutralIncreased

Data synthesized from principles described in[4][5].

Table 2: Comparison of Stationary Phases for Polar Analyte Retention

Stationary PhasePrimary Retention MechanismSuitability for Highly Aqueous Mobile PhasesKey Features
Traditional C18Hydrophobic interactionsPoor (risk of phase collapse)Standard for non-polar compounds.
Polar-Endcapped C18Hydrophobic and polar interactionsExcellentReduced silanol interactions, stable in 100% aqueous mobile phases.[7]
Polar-Embedded GroupHydrophobic and polar interactionsExcellentAlternative selectivity, good for basic compounds.[2][7]
PhenylHydrophobic and π-π interactionsGoodAlternative selectivity for aromatic compounds.[8]
HILIC (e.g., Amide, Silica)Partitioning into an aqueous layerNot applicable (uses high organic)Ideal for very polar, hydrophilic compounds.[6][12]

Experimental Protocols

Protocol 1: Mobile Phase pH Screening for an Ionizable Polar Analyte

  • Analyte Information: Determine the pKa of your analyte if possible.

  • Buffer Selection: Choose buffers that are effective in the desired pH range (typically within ±1 pH unit of the buffer's pKa).[6] Common choices include phosphate, formate, and acetate buffers.

  • Mobile Phase Preparation:

    • Prepare a series of aqueous mobile phase A solutions at different pH values (e.g., pH 3.0, 5.0, 7.0). Ensure the pH is measured and adjusted before adding the organic modifier.[3]

    • Your mobile phase B will be the organic solvent (e.g., acetonitrile or methanol).

  • Chromatographic Conditions:

    • Use a suitable reversed-phase column.

    • Start with a generic gradient (e.g., 5-95% B over 15 minutes).

    • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

  • Data Analysis: Inject your sample at each pH condition and monitor the retention time and peak shape of your analyte. Select the pH that provides the optimal retention and peak shape.

Protocol 2: Setting Up an Ion-Pair Chromatography Method

  • Select the Ion-Pairing Reagent: Based on your analyte's charge, choose an appropriate ion-pairing reagent (e.g., sodium 1-hexanesulfonate for a basic analyte).

  • Mobile Phase Preparation:

    • Prepare the aqueous mobile phase (Mobile Phase A) containing the buffer and the ion-pairing reagent at the desired concentration (e.g., 10 mM).

    • Prepare the organic mobile phase (Mobile Phase B), which can also contain the same concentration of the ion-pairing reagent to maintain a constant concentration during a gradient.

  • Column Equilibration: This is a critical step in IPC. Equilibrate the column with the ion-pairing mobile phase for an extended period (at least 20-30 column volumes) until a stable baseline and reproducible retention times are achieved.[15]

  • Method Optimization:

    • Optimize the concentration of the ion-pairing reagent.

    • Optimize the organic solvent gradient or isocratic percentage.

    • Adjust the mobile phase pH to ensure both the analyte and the ion-pairing reagent are in their ionized forms.[5]

  • Column Cleaning: After use, flush the column thoroughly with a mobile phase without the ion-pairing reagent, followed by a high percentage of organic solvent, to remove the reagent. It is highly recommended to dedicate a column specifically for ion-pairing applications.[5][15]

Protocol 3: HILIC Method Development and Column Equilibration

  • Column and Mobile Phase Selection:

    • Choose a HILIC stationary phase (e.g., amide, silica, zwitterionic).

    • The mobile phase typically consists of a high percentage of acetonitrile (e.g., >80%) and a smaller percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate).[13]

  • Initial Column Equilibration:

    • For a new HILIC column, a thorough equilibration is crucial. Flush the column with 50-60 column volumes of the initial mobile phase.[11]

    • This extended equilibration is necessary to establish the aqueous layer on the stationary phase surface, which is essential for retention.[11][12]

  • Sample Diluent: Dissolve your sample in a solvent that is similar in composition to the initial mobile phase to ensure good peak shape.

  • Method Development:

    • Screen different HILIC stationary phases and mobile phase pH values to find the best selectivity.[15]

    • Optimize the gradient by starting with a high organic percentage and decreasing it to elute the analytes.

  • Re-equilibration Between Injections: For gradient methods, a sufficient re-equilibration time (typically 5-10 column volumes) at the initial mobile phase composition is necessary to ensure reproducible retention times.[11]

Visualizations

Troubleshooting_Workflow start Poor Retention of Polar Analyte mobile_phase Optimize Mobile Phase - Decrease % Organic - Adjust pH start->mobile_phase check1 Sufficient Retention? mobile_phase->check1 change_column Change Stationary Phase - Polar-Endcapped C18 - Polar-Embedded - Phenyl check1->change_column No end Method Optimized check1->end Yes check2 Sufficient Retention? change_column->check2 ion_pair Use Ion-Pair Chromatography check2->ion_pair No check2->end Yes check3 Sufficient Retention? ion_pair->check3 hilic Switch to HILIC check3->hilic No check3->end Yes hilic->end

Caption: A decision tree for troubleshooting poor retention of polar compounds.

Caption: The effect of mobile phase pH on the retention of ionizable analytes.

References

selecting the right solvent system for recrystallizing 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the successful recrystallization of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization Screening

This protocol outlines a systematic approach to identifying a suitable single solvent for the recrystallization of this compound. The ideal solvent will dissolve the compound when hot but not when cold.[1][2][3]

Materials:

  • This compound (crude)

  • Small test tubes or vials

  • Selection of trial solvents (see Table 1)

  • Heating apparatus (e.g., hot plate, sand bath, or heating block)

  • Vortex mixer

  • Pipettes

  • Spatula

Procedure:

  • Preparation: Place approximately 10-20 mg of the crude this compound into several clean, dry test tubes.

  • Room Temperature Solubility Test: To each test tube, add 0.5 mL of a different solvent from Table 1. Vigorously agitate the mixture (e.g., using a vortex mixer) for 1-2 minutes. Observe and record the solubility at room temperature. A suitable solvent should show low or no solubility at this stage.[1] Solvents that dissolve the compound at room temperature are generally unsuitable for single-solvent recrystallization and should be set aside as potential solvents for a two-solvent system.[2]

  • Hot Solubility Test: For the test tubes where the compound was insoluble or sparingly soluble at room temperature, heat the mixture gently to the boiling point of the solvent while stirring or agitating.[4] Continue to add small portions of the solvent (0.1-0.2 mL at a time) until the solid completely dissolves. Be cautious not to add an excess of solvent. An ideal solvent will fully dissolve the compound at or near its boiling point.

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. A slow cooling process generally yields larger and purer crystals.[5] Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.

  • Evaluation: Observe the amount of crystal formation in each test tube. A successful recrystallization will show a significant amount of crystalline solid. The solvent that yields the best recovery of pure-looking crystals is the most suitable candidate for scaling up the recrystallization.

Protocol 2: Two-Solvent Recrystallization

This method is employed when a single solvent that meets the ideal criteria cannot be found. It involves using a pair of miscible solvents: one in which the compound is soluble (the "solvent") and another in which it is insoluble (the "anti-solvent" or "co-solvent").[2][6]

Procedure:

  • Solvent Selection: Identify a "good" solvent in which this compound is highly soluble, even at room temperature. Also, identify a "poor" solvent in which the compound is insoluble or sparingly soluble, even when hot. The two solvents must be miscible.[2][6]

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collection: Collect the crystals by vacuum filtration.

Data Presentation

Table 1: Common Solvents for Recrystallization

This table provides a list of common laboratory solvents that can be screened for the recrystallization of this compound. Given the acidic nature of the target compound, polar solvents are often a good starting point.

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds; may require a co-solvent.[7]
Ethanol78HighA generally useful solvent for many organic compounds.[7]
Methanol65HighSimilar to ethanol but with a lower boiling point.
Isopropanol82MediumA common alternative to ethanol.
Acetone56MediumA versatile solvent, but its low boiling point can be a drawback.[8]
Ethyl Acetate77MediumOften used for compounds of intermediate polarity.[7]
Acetonitrile82HighA polar aprotic solvent.
Tetrahydrofuran (THF)66MediumA good solvent for many organic compounds.
Toluene111LowSuitable for less polar compounds; high boiling point.[8]
Heptane/Hexane~98 / ~69LowNon-polar solvents, often used as an anti-solvent.[7]
Dimethyl Sulfoxide (DMSO)189HighA polar aprotic solvent, often dissolves compounds that are otherwise insoluble. Its high boiling point can make it difficult to remove. A related compound, 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, shows good solubility in DMSO.
Dioxane101MediumA cyclic ether that can be a good solvent for a range of compounds.

Mandatory Visualization

SolventSelectionWorkflow Solvent System Selection Workflow start Start: Crude This compound test_solvents Select a range of trial solvents (polar to non-polar) start->test_solvents solubility_rt Test solubility in a small amount of cold solvent test_solvents->solubility_rt dissolves_cold Dissolves in cold solvent? solubility_rt->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No two_solvent_system Consider for a two-solvent system (as 'good' solvent) dissolves_cold->two_solvent_system Yes good_single_solvent Potential good single solvent dissolves_hot->good_single_solvent Yes poor_solvent Poor solvent dissolves_hot->poor_solvent No cool_solution Cool the solution good_single_solvent->cool_solution crystals_form Crystals form? cool_solution->crystals_form successful_recrystallization Successful Recrystallization crystals_form->successful_recrystallization Yes troubleshoot Troubleshoot (see FAQs) crystals_form->troubleshoot No

Caption: A flowchart illustrating the decision-making process for selecting an appropriate solvent system for recrystallization.

Frequently Asked Questions (FAQs)

Q1: No crystals have formed after cooling the solution. What should I do?

A1: This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is not saturated, crystals will not form. Try boiling off some of the solvent to increase the concentration of your compound and then allow it to cool again.[9][10]

  • The solution is supersaturated: Sometimes, a solution needs a nucleation site to initiate crystal growth. Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[11] Alternatively, if you have a small amount of the pure compound, you can add a "seed crystal" to the solution.[11]

  • Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures. In this case, you will need to select a different solvent or try a two-solvent system.[9]

Q2: The compound "oiled out" instead of forming crystals. How can I fix this?

A2: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[5]

  • Re-heat and add more solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool more slowly.[9]

  • Lower the cooling temperature: A slower cooling rate can sometimes prevent oiling out. Try letting the solution cool to room temperature on the benchtop before placing it in an ice bath.

Q3: The recrystallized product is colored, but the pure compound should be colorless. What happened?

A3: Colored impurities may be present in your crude material.

  • Use activated charcoal: After dissolving the crude product in the hot solvent, and before the cooling step, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Heat the solution with the charcoal for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[5][12] Be careful when adding charcoal to a boiling solution, as it can cause vigorous bumping.[12]

Q4: My yield is very low after recrystallization. How can I improve it?

A4: A low yield can be due to several reasons:

  • Using too much solvent: As mentioned in Q1, using the minimum amount of hot solvent to dissolve the compound is crucial.[10]

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and flask for the filtration and add a small excess of solvent before filtering. This excess can be boiled off before cooling.

  • Washing with the wrong solvent: When washing the collected crystals, use a small amount of the cold recrystallization solvent. Using a warm solvent or a solvent in which the compound is highly soluble will dissolve some of your product.

  • Incomplete crystallization: Ensure the solution has been thoroughly cooled in an ice bath to maximize the precipitation of the solid.

Q5: How does the carboxylic acid functional group on my compound affect solvent selection?

A5: The carboxylic acid group makes the molecule polar and capable of hydrogen bonding. This suggests that polar solvents like alcohols (ethanol, methanol) or even water could be good candidates for recrystallization.[7] You might also consider solvent mixtures like ethanol/water.[6] Additionally, for compounds with acidic or basic functionalities, adjusting the pH of an aqueous solution can be a powerful way to control solubility and induce crystallization. However, this may lead to the formation of a salt. For this specific compound, starting with polar organic solvents is a logical first step.

References

Validation & Comparative

Unveiling the Anticancer Potential of Thieno[3,2-d]pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thieno[3,2-d]pyrimidine scaffold represents a promising frontier in the quest for novel anticancer therapeutics. Derivatives of this heterocyclic system have demonstrated significant biological activity, particularly as kinase inhibitors. This guide provides a comparative overview of the anticancer activity of various 4-Chlorothieno[3,2-d]pyrimidine derivatives, with a focus on available quantitative data and the experimental methodologies used for their evaluation.

While the specific biological activity of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid derivatives remains largely unexplored in publicly available research, extensive studies on closely related isomers, particularly those derived from the 6-carboxylic acid and other substituted thieno[3,2-d]pyrimidines, offer valuable insights into the potential of this compound class. These derivatives have shown marked efficacy in inhibiting cancer cell proliferation, often by targeting key signaling pathways involved in tumor growth and survival.

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of several thieno[3,2-d]pyrimidine derivatives against various human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are extracted from various scientific publications. It is important to note the structural variations among the tested compounds, which contribute to their differing potencies.

Compound ID/SeriesDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
Series 1 Thieno[2,3-d]pyrimidine-sulfa drug conjugatesMCF-7 (Breast)22.12 - 37.78[1][2]
Compound 14 Thienopyrimidine with sulfadoxineMCF-7 (Breast)22.12[1][2]
Compound 13 Thienopyrimidine with sulfadimethoxazineMCF-7 (Breast)22.52[1][2]
Compound 9 Thienopyrimidine with sulfanilamideMCF-7 (Breast)27.83[1][2]
Compound 12 Thienopyrimidine with sulfamerazineMCF-7 (Breast)29.22[1][2]
Series 2 Piperazinone-containing thieno[3,2-d]pyrimidinesNon-Hodgkin lymphoma cell linesPotent PI3Kδ inhibitors[3]
Series 3 Tricyclic thieno[3,2-d]pyrimidinesHeLa (Cervical), HT-29 (Colon)Inhibition rates up to 86% and 81% respectively[4]
Compound 6e Tricyclic thieno[3,2-d]pyrimidineHeLa (Cervical), HT-29 (Colon)High inhibitory effect[4]

Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Key Signaling Pathway: PI3K/AKT/mTOR

A frequently implicated target of thieno[3,2-d]pyrimidine derivatives is the Phosphoinositide 3-kinase (PI3K) signaling pathway.[4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers. The diagram below illustrates the core components of the PI3K/AKT/mTOR signaling cascade.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes ThienoPyrimidine Thieno[3,2-d]pyrimidine Derivatives ThienoPyrimidine->PI3K Inhibition

Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of Thieno[3,2-d]pyrimidine derivatives.

Experimental Protocols

The evaluation of the anticancer activity of the synthesized compounds typically involves in vitro cell-based assays. The following are detailed methodologies for commonly cited experiments:

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the thieno[3,2-d]pyrimidine derivatives (e.g., 0-50 µM) and incubated for a further 72 hours.[3]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is then calculated relative to untreated control cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Plating: Similar to the MTT assay, cells are plated in 96-well plates and allowed to attach overnight.[1]

  • Compound Incubation: Cells are incubated with the test compounds for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are then fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B solution is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Reading: The optical density is read at a wavelength of 515 nm. The IC50 values are determined from dose-response curves.[1]

Conclusion and Future Directions

The existing body of research strongly supports the thieno[3,2-d]pyrimidine scaffold as a valuable template for the design of novel anticancer agents, particularly kinase inhibitors targeting the PI3K pathway. While the data presented here focuses on derivatives from various positions of the thieno[3,2-d]pyrimidine core, it underscores the potential of this heterocyclic system.

A significant gap in the current literature is the lack of specific biological activity data for derivatives of this compound. Future research should be directed towards the synthesis and biological evaluation of this particular series of compounds. Such studies would not only broaden our understanding of the structure-activity relationships within the thieno[3,2-d]pyrimidine class but could also lead to the discovery of new and more potent anticancer drug candidates. Researchers are encouraged to explore the derivatization of the 7-carboxylic acid moiety to modulate the pharmacological properties and potentially enhance the therapeutic index of this promising class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Thieno[3,2-d]pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of thieno[3,2-d]pyrimidine derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of various biological targets, particularly in the context of anticancer drug development. The information is compiled from recent studies to facilitate the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activities

The versatility of the thieno[3,2-d]pyrimidine core allows for substitutions at various positions, significantly influencing its biological activity. Researchers have extensively explored its potential as an inhibitor of kinases, enzymes involved in cell signaling pathways that are often dysregulated in cancer.

Kinase Inhibitory Activity

Thieno[3,2-d]pyrimidines have emerged as potent inhibitors of several protein kinases, including Phosphoinositide 3-kinases (PI3Ks), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase 1 (JAK1).

A series of thieno[3,2-d]pyrimidine derivatives have been investigated as inhibitors of PI3K, a family of enzymes crucial for cell growth, proliferation, and survival.[1][2][3] Specific isoforms of PI3K, such as PI3Kα and PI3Kδ, are attractive targets for cancer therapy.[1][2][3] Studies have shown that modifications on the thieno[3,2-d]pyrimidine scaffold can lead to potent and selective PI3K inhibitors.[1][4] For instance, the introduction of a piperazinone-containing moiety at the 6-position has been shown to enhance potency and selectivity for PI3Kδ.[4]

Furthermore, the thieno[3,2-d]pyrimidine nucleus has been utilized to develop EGFR inhibitors.[5][6] EGFR is a key target in various cancers, and its inhibition can block tumor growth. The SAR studies in this area have focused on achieving potency against both wild-type EGFR and its resistance-conferring mutants.[5][6]

More recently, a scaffold morphing strategy has led to the identification of thieno[3,2-d]pyrimidine derivatives as highly selective JAK1 inhibitors.[7] JAK1 is a key player in the JAK-STAT signaling pathway, which is often activated in oncogenesis.[7]

The following table summarizes the inhibitory activity of representative thieno[3,2-d]pyrimidine derivatives against various kinases.

Compound IDTarget KinaseIC50 (nM)Cell LineReference
7 PI3Kα--[1]
21 PI3Kα--[1]
10b PI3Kδ112 ± 8SU-DHL-4, SU-DHL-6[2][3]
10b BRD4-BD119 ± 1SU-DHL-4, SU-DHL-6[2][3]
24 JAK1-NSCLC cells[7]
25 JAK1-NSCLC cells[7]
46 JAK122NSCLC cells[7]
Anticancer and Antiproliferative Activity

The kinase inhibitory properties of thieno[3,2-d]pyrimidines translate into significant anticancer and antiproliferative effects. These compounds have been evaluated against a range of human cancer cell lines, demonstrating promising activity.[8][9][10]

For example, halogenated thieno[3,2-d]pyrimidines have shown antiproliferative activity against various cancer cell lines, with the presence of a chlorine atom at the C4-position being crucial for this activity.[10] Furthermore, certain derivatives have been found to induce apoptosis (programmed cell death) in cancer cells.[8][10]

The table below presents the antiproliferative activity of selected thieno[3,2-d]pyrimidine compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
1 L1210 (Leukemia)-[10]
2 L1210 (Leukemia)-[10]
6e HeLa (Cervical), HT-29 (Colon)-[8]
12e SU-DHL-6 (Lymphoma)0.55[9]
12e WSU-DLCL-2 (Lymphoma)0.95[9]
12e K562 (Leukemia)1.68[9]
Other Biological Activities

Beyond kinase inhibition and anticancer effects, the thieno[3,2-d]pyrimidine scaffold has been explored for other therapeutic applications. For instance, conformationally restricted thieno[3,2-d]pyrimidinones have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in osteoporosis.[11]

Structure-Activity Relationship (SAR) Summary

The collective findings from various studies highlight key structural features that govern the biological activity of thieno[3,2-d]pyrimidines:

  • Substitution at the 4-position: This position is critical for activity. The introduction of different amines or heterocyclic moieties can significantly impact potency and selectivity. For example, a chlorine atom at C4 is important for antiproliferative activity in some series.[10]

  • Substitution at the 6-position: Modifications at this position of the thiophene ring can influence selectivity. For instance, piperazinone-containing substituents have been shown to confer selectivity for PI3Kδ.[4]

  • Fused Ring Systems: The core bicyclic thieno[3,2-d]pyrimidine structure is essential. Its resemblance to the purine scaffold allows it to interact with the ATP-binding sites of kinases.[10]

Experimental Protocols

The evaluation of thieno[3,2-d]pyrimidine derivatives involves a range of standard biological assays.

Kinase Inhibition Assays

The inhibitory activity of the compounds against specific kinases is typically determined using in vitro enzymatic assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Cell Proliferation (MTT) Assay

The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • The MTT reagent is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved using a solubilizing agent, such as DMSO.

  • The absorbance of the colored solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

  • The IC50 value is calculated from the dose-response curve.

Apoptosis Assays

To determine if the compounds induce programmed cell death, various apoptosis assays can be employed. These include:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases involved in the execution phase of apoptosis.

Visualizing Pathways and Workflows

To better understand the context of thieno[3,2-d]pyrimidine research, the following diagrams illustrate a key signaling pathway targeted by these compounds and a general workflow for their SAR studies.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation mTOR->Proliferation ThienoPy Thieno[3,2-d]pyrimidine Inhibitors ThienoPy->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a key target of thieno[3,2-d]pyrimidine inhibitors.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Design Compound Design (Scaffold Hopping, etc.) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (Kinase, Proliferation, Apoptosis) Purification->InVitro InVivo In Vivo Models (Xenografts) InVitro->InVivo SAR SAR Analysis InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Design Iterative Improvement

Caption: A generalized workflow for structure-activity relationship (SAR) studies of thieno[3,2-d]pyrimidines.

References

in vitro comparison of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of various thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine analogs against a panel of human cancer cell lines. The data has been compiled from multiple independent studies. It is important to note that variations in experimental conditions between studies can influence the reported IC50 values.

Compound IDCore ScaffoldSubstitutionCancer Cell LineIC50 (µM)Reference
4a Thieno[3,2-d]pyrimidine4-aminoMCF-7 (Breast)0.00204
2a Thieno[2,3-d]pyrimidine4-substituted aminoA549 (Lung)13.40[1]
4d Thieno[2,3-d]pyrimidine4-substituted aminoPC3 (Prostate)14.13[1]
8d Thieno[2,3-d]pyrimidine4-substitutedHUH-7 (Liver)5.8 (µg/mL)
8d Thieno[2,3-d]pyrimidine4-substitutedMCF-7 (Breast)8.3 (µg/mL)[2]
17f Thieno[2,3-d]pyrimidine6-substitutedHCT-116 (Colon)2.80[3]
17f Thieno[2,3-d]pyrimidine6-substitutedHepG2 (Liver)4.10[3]
2 Thieno[2,3-d]pyrimidine4-amino, 2-substitutedMCF-7 (Breast)0.013[4]

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro cytotoxicity of thieno[3,2-d]pyrimidine analogs using the MTT assay, based on methodologies described in the cited literature.

MTT Assay for Cytotoxicity Assessment

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the test compound are prepared in culture media to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • The culture medium from the seeded plates is replaced with medium containing the various concentrations of the test compounds. A control group receiving medium with DMSO alone is also included.

  • The plates are incubated for a specified period, typically 48 or 72 hours.

3. MTT Staining and Measurement:

  • Following the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the control group.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

Thienopyrimidine derivatives have been investigated as inhibitors of various protein kinases involved in cancer cell signaling. A common target for such inhibitors is the receptor tyrosine kinase (RTK) pathway, which plays a crucial role in cell proliferation, survival, and angiogenesis.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Thienopyrimidine Thienopyrimidine Analog Thienopyrimidine->RTK

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and a potential point of inhibition by thienopyrimidine analogs.

The following diagram illustrates a general workflow for the in vitro screening of novel chemical compounds, such as thienopyrimidine analogs, for their anti-cancer properties.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization Synthesis Synthesis of Thienopyrimidine Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Kinase_Assay Kinase Inhibition Assay IC50_Determination->Kinase_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay IC50_Determination->Apoptosis_Assay Lead_Compound Identification of Lead Compound(s) Kinase_Assay->Lead_Compound Cell_Cycle_Analysis->Lead_Compound Apoptosis_Assay->Lead_Compound

Caption: General experimental workflow for the in vitro evaluation of thienopyrimidine analogs.

References

Thienopyrimidine Inhibitors: A Comparative Analysis of Efficacy Against Established Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the quest for more potent and selective kinase inhibitors is a continuous endeavor. Thienopyrimidine derivatives have emerged as a promising class of compounds, demonstrating significant inhibitory activity against key signaling pathways implicated in tumorigenesis, notably the PI3K/AKT/mTOR and EGFR pathways. This guide provides a comparative analysis of the efficacy of novel thienopyrimidine inhibitors against established drugs, supported by experimental data to inform researchers, scientists, and drug development professionals.

Data Summary: Thienopyrimidine Inhibitors vs. Known Drugs

The following tables summarize the in vitro efficacy of selected thienopyrimidine inhibitors compared to well-known drugs targeting the PI3K and EGFR pathways. The data, presented as IC50 values, highlight the potency of these compounds in various cancer cell lines.

PI3K Pathway Inhibitors

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[1] Thienopyrimidine-based compounds have been developed as potent PI3K inhibitors.

CompoundTarget(s)Cell LineCancer TypeIC50 (µM)Reference(s)
Thienopyrimidine 9a PI3KαMCF-7Breast Cancer9.80 ± 0.93[2]
HepG-2Liver Cancer12.32 ± 0.96[2]
A549Lung Cancer11.30 ± 1.19[2]
PC-3Prostate Cancer14.69 ± 1.32[2]
Thienopyrimidine VIb PI3Kβ/γT-47DBreast Cancer12[3]
Pictilisib (GDC-0941) Pan-PI3KU87MGGlioblastoma0.95[4]
A2780Ovarian Cancer0.14[4][5]
PC3Prostate Cancer0.28[4]
MDA-MB-361Breast Cancer0.72[4]
MCF-7Breast Cancer7.14[6]

Table 1: Comparative Efficacy of PI3K Inhibitors. IC50 values represent the concentration of the drug required to inhibit 50% of cell growth or kinase activity.

EGFR Pathway Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, with several approved inhibitors. Thienopyrimidine derivatives have also been designed to target both wild-type and mutant forms of EGFR.

CompoundTarget(s)Cell LineCancer TypeIC50 (µM)Reference(s)
Thienopyrimidine 5f EGFR, VEGFR-2MCF-7Breast Cancer0.66[7]
Thienopyrimidine 5b EGFRwt, EGFRT790MA549Lung Cancer204.10 nM[8]
MCF-7Breast Cancer37.19 nM[8]
Erlotinib EGFRMCF-7Breast Cancer1.14[7]
A-431Skin Cancer1.53[9]
SK-BR-3Breast Cancer3.98[9]
Vandetanib VEGFR-2, EGFR--0.04 (VEGFR-2), 0.5 (EGFR)[1][10][11]
Doxorubicin Topoisomerase IIMCF-7Breast Cancer0.68 ± 0.04[12]

Table 2: Comparative Efficacy of EGFR and Other Pathway Inhibitors. IC50 values represent the concentration of the drug required to inhibit 50% of cell growth or kinase activity.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes, the following diagrams are provided.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Thieno_Inhibitor Thienopyrimidine Inhibitors Thieno_Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of thienopyrimidines.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Thieno_Inhibitor Thienopyrimidine Inhibitors Thieno_Inhibitor->EGFR MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 add_drug Add Thienopyrimidine Inhibitor/Known Drug incubate1->add_drug incubate2 Incubate (48-72h) add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solvent Add Solubilization Solution (e.g., DMSO) incubate3->add_solvent read Measure Absorbance (570 nm) add_solvent->read end Calculate IC50 read->end

References

The Strategic Value of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic Acid as a Synthetic Intermediate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug discovery program. In the landscape of heterocyclic chemistry, the thieno[3,2-d]pyrimidine core is a privileged scaffold, forming the foundation of numerous kinase inhibitors and other therapeutic agents. This guide provides a comprehensive validation of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid as a key synthetic intermediate for accessing this important chemical space. We present a comparative analysis with a common alternative route, supported by experimental data, to inform the strategic choices in the synthesis of thieno[3,2-d]pyrimidine derivatives.

The thieno[3,2-d]pyrimidine scaffold is a bioisostere of purine and has been identified as a core structure in a multitude of compounds targeting various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). The synthetic accessibility of this scaffold is therefore of paramount importance. Two primary strategies have emerged for the construction of the thieno[3,2-d]pyrimidine core:

  • Route A: The "Convergent" Approach. This strategy utilizes a pre-formed, functionalized pyrimidine ring, such as this compound, and introduces diversity through subsequent substitution and coupling reactions. The key advantage of this approach lies in the late-stage diversification, allowing for the rapid generation of a library of analogs from a common intermediate.

  • Route B: The "Linear" Approach. This method involves the initial construction of a substituted thiophene ring, typically a 2-aminothiophene-3-carboxylate or carbonitrile, followed by the annulation of the pyrimidine ring. This is a versatile and widely used method, particularly well-suited for creating diversity in the thiophene portion of the molecule.

This guide will focus on a comparative evaluation of these two synthetic pathways, with a particular emphasis on validating the utility of this compound as a strategic intermediate.

Comparative Analysis of Synthetic Routes

To provide a quantitative and objective comparison, we will consider the synthesis of a representative thieno[3,2-d]pyrimidine target molecule, a hypothetical kinase inhibitor, via both Route A and Route B.

Table 1: Quantitative Comparison of Synthetic Routes

ParameterRoute A: Via this compoundRoute B: Via 2-Aminothiophene-3-carbonitrile
Starting Material 4-Chlorothieno[3,2-d]pyrimidine2-Aminothiophene-3-carbonitrile
Number of Steps 34
Overall Yield (indicative) ~65-75%~50-60%
Key Reactions Nucleophilic Aromatic Substitution, Amide CouplingGewald Reaction, Cyclocondensation, Chlorination, Nucleophilic Aromatic Substitution
Potential for Diversification High at the 4- and 7-positionsHigh at the thiophene ring substituents
Scalability Generally good, fewer stepsCan be challenging due to multi-step nature
Cost-Effectiveness Potentially higher initial cost of intermediate, but fewer steps may offset this.Lower initial cost of starting material, but more reagents and solvents required.

Experimental Protocols

Route A: Synthesis via this compound

This route begins with the commercially available 4-chlorothieno[3,2-d]pyrimidine. The carboxylic acid functionality is introduced, followed by amide coupling and nucleophilic aromatic substitution to yield the target molecule.

Step 1: Synthesis of this compound

To a solution of 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred for 1 hour, after which an excess of dry carbon dioxide is bubbled through the solution. The reaction is then quenched with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Step 2: Amide Coupling

To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in DMF is added HATU (1.2 eq) and DIPEA (2.0 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Nucleophilic Aromatic Substitution

The product from Step 2 (1.0 eq) and the desired nucleophile (e.g., an aniline derivative, 1.2 eq) are dissolved in isopropanol. The mixture is heated to reflux for 6-12 hours. After cooling to room temperature, the precipitated product is collected by filtration, washed with cold isopropanol, and dried under vacuum to yield the final target molecule.

Route B: Synthesis via 2-Aminothiophene-3-carbonitrile

This route commences with the Gewald reaction to synthesize the 2-aminothiophene core, followed by pyrimidine ring formation and subsequent functionalization.

Step 1: Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile (Gewald Reaction)

To a mixture of the appropriate ketone or aldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol is added a catalytic amount of a base (e.g., morpholine or triethylamine). The mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC). The solvent is evaporated, and the residue is triturated with a suitable solvent (e.g., ethanol/water) to precipitate the 2-aminothiophene-3-carbonitrile, which is collected by filtration.

Step 2: Synthesis of the Thieno[3,2-d]pyrimidin-4-one

The 2-aminothiophene-3-carbonitrile from Step 1 (1.0 eq) is heated in an excess of formamide at 180-200 °C for several hours. Upon cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and dried to give the corresponding thieno[3,2-d]pyrimidin-4-one.

Step 3: Chlorination

The thieno[3,2-d]pyrimidin-4-one from Step 2 (1.0 eq) is refluxed in an excess of phosphorus oxychloride (POCl3) for 2-4 hours. The excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the 4-chlorothieno[3,2-d]pyrimidine derivative.

Step 4: Nucleophilic Aromatic Substitution and Further Functionalization

The 4-chlorothieno[3,2-d]pyrimidine from Step 3 is then subjected to nucleophilic aromatic substitution with a desired amine, similar to Step 3 of Route A. If the target molecule contains a carboxylic acid at the 7-position, this would require additional steps of lithiation and carboxylation, as described in Step 1 of Route A, or starting with a 2-aminothiophene-3-carboxylate ester in Step 1 of this route and carrying the ester through the synthesis.

Visualization of Synthetic Pathways

To further clarify the strategic differences between the two routes, the following diagrams illustrate the logical flow of each synthetic approach.

Route_A start 4-Chlorothieno[3,2-d]pyrimidine intermediate1 This compound start->intermediate1 Carboxylation intermediate2 Amide Intermediate intermediate1->intermediate2 Amide Coupling target Target Kinase Inhibitor intermediate2->target Nucleophilic Aromatic Substitution

Caption: Synthetic workflow for Route A.

Route_B start Ketone/Aldehyde + Malononitrile + Sulfur intermediate1 2-Aminothiophene-3-carbonitrile start->intermediate1 Gewald Reaction intermediate2 Thieno[3,2-d]pyrimidin-4-one intermediate1->intermediate2 Cyclocondensation intermediate3 4-Chlorothieno[3,2-d]pyrimidine derivative intermediate2->intermediate3 Chlorination target Target Kinase Inhibitor intermediate3->target Nucleophilic Aromatic Substitution & Further Functionalization

Caption: Synthetic workflow for Route B.

Conclusion and Strategic Recommendations

The validation of this compound as a synthetic intermediate hinges on its strategic application in drug discovery.

Route A , which employs this intermediate, is highly advantageous for programs focused on lead optimization . The convergent nature of this route, where the core scaffold is pre-formed and functionalized in the final steps, allows for the rapid synthesis of a large number of analogs with diverse substituents at the 4- and 7-positions. This is crucial for exploring the structure-activity relationship (SAR) around the thieno[3,2-d]pyrimidine core. While the initial cost of the intermediate may be higher, the reduced number of synthetic steps can lead to overall time and cost savings, especially when generating a library of compounds.

Route B , starting from simpler thiophene precursors, offers greater flexibility in the initial design of the thiophene ring. This "bottom-up" approach is well-suited for the initial exploration of novel scaffolds where a wide range of substituents on the thiophene ring needs to be investigated. However, the linear nature of this synthesis, involving more steps, can be less efficient for rapid analog synthesis and may present greater challenges for scalability.

comparative analysis of different synthetic routes to 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The analysis is based on established chemical transformations for analogous structures, offering insights into potential manufacturing processes.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The strategic introduction of substituents on the thieno[3,2-d]pyrimidine scaffold allows for the modulation of pharmacological properties. Consequently, efficient and scalable synthetic routes to this intermediate are of significant interest. This document outlines two potential synthetic strategies: a linear approach involving late-stage chlorination and a convergent approach relying on regioselective carboxylation.

Route 1: Late-Stage Chlorination

This synthetic pathway constructs the thieno[3,2-d]pyrimidine core first, followed by the introduction of the chloro and carboxylic acid functionalities.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-amino-4-(ethoxycarbonyl)thiophene-2-carboxylate

This initial step involves a modified Gewald reaction. A mixture of ethyl cyanoacetate, elemental sulfur, and ethyl glyoxylate is reacted in the presence of a base such as triethylamine in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature to yield the substituted aminothiophene.

Step 2: Synthesis of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylate

The aminothiophene from the previous step is cyclized with formamide under elevated temperatures. This reaction forms the pyrimidinone ring of the thieno[3,2-d]pyrimidine scaffold.

Step 3: Synthesis of Ethyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate

The 4-oxo group is converted to the 4-chloro derivative using a chlorinating agent. A common method is refluxing the substrate in phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylaniline.[1]

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by treating the ester with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water, followed by acidification.

Logical Workflow for Route 1

Route 1 A Ethyl Cyanoacetate + Ethyl Glyoxylate + Sulfur B Ethyl 3-amino-4-(ethoxycarbonyl) -thiophene-2-carboxylate A->B Gewald Reaction C Ethyl 4-oxo-3,4-dihydrothieno[3,2-d] -pyrimidine-7-carboxylate B->C Formamide D Ethyl 4-chlorothieno[3,2-d] -pyrimidine-7-carboxylate C->D POCl3 E 4-Chlorothieno[3,2-d]pyrimidine -7-carboxylic acid D->E Hydrolysis

Caption: Late-Stage Chlorination Pathway.

Route 2: Convergent Synthesis via Regioselective Carboxylation

This approach involves the synthesis of the 4-chlorothieno[3,2-d]pyrimidine core followed by a directed carboxylation at the 7-position.

Experimental Protocol

Step 1: Synthesis of 3-Aminothiophene-2-carbonitrile

The synthesis begins with a Gewald reaction between malononitrile, elemental sulfur, and an appropriate aldehyde (e.g., glyoxal) in the presence of a base.

Step 2: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one

The resulting 3-aminothiophene-2-carbonitrile is cyclized with formic acid or formamide to yield the thieno[3,2-d]pyrimidin-4(3H)-one.

Step 3: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine

The thienopyrimidinone is chlorinated using phosphorus oxychloride (POCl₃), similar to Route 1, to afford 4-chlorothieno[3,2-d]pyrimidine.

Step 4: Synthesis of this compound

This key step requires a regioselective carboxylation at the 7-position. A potential method involves directed ortho-metalation. The substrate would be treated with a strong base like lithium diisopropylamide (LDA) at low temperature to generate a lithiated species, which is then quenched with carbon dioxide (dry ice) to introduce the carboxylic acid group. This approach has been successfully applied for the synthesis of the isomeric 6-carboxylic acid.[2] However, achieving regioselectivity for the 7-position over the 6-position would be a critical challenge.

Logical Workflow for Route 2

Route 2 A Malononitrile + Glyoxal + Sulfur B 3-Aminothiophene -2-carbonitrile A->B Gewald Reaction C Thieno[3,2-d]pyrimidin -4(3H)-one B->C Formic Acid D 4-Chlorothieno[3,2-d] -pyrimidine C->D POCl3 E 4-Chlorothieno[3,2-d]pyrimidine -7-carboxylic acid D->E 1. LDA 2. CO2

Caption: Convergent Synthesis Pathway.

Comparative Data

ParameterRoute 1: Late-Stage ChlorinationRoute 2: Convergent Synthesis
Plausibility High, based on well-established reactions for similar scaffolds.Moderate, regioselectivity of the final carboxylation step is a major challenge.
Number of Steps 44
Key Challenge Ensuring efficient cyclization and chlorination without side reactions.Achieving high regioselectivity in the carboxylation step.
Potential Yield Likely to be moderate over the four steps.Highly dependent on the yield and selectivity of the final step.
Scalability Potentially scalable, as the individual reaction types are common in process chemistry.Scalability may be limited by the use of strong organolithium bases at low temperatures.
Purification Standard chromatographic or crystallization methods expected.Purification of the final product from regioisomers may be difficult.

Conclusion

Both synthetic routes present viable, albeit challenging, pathways to this compound.

Route 1 (Late-Stage Chlorination) appears to be the more conservative and predictable approach. The reactions involved are standard transformations in heterocyclic chemistry, and while optimization would be required, the overall success of the route is highly probable.

Route 2 (Convergent Synthesis) offers a more elegant and convergent strategy. However, its success hinges on the ability to control the regioselectivity of the carboxylation step. If the 7-position can be selectively functionalized, this route could be highly efficient. Further investigation into directing groups or specific reaction conditions to favor 7-carboxylation would be necessary to validate this approach.

For researchers and drug development professionals, the choice between these routes would depend on the desired scale of synthesis, the tolerance for process development, and the availability of specialized reagents and equipment. Route 1 offers a higher probability of success with less initial process optimization, while Route 2 presents a higher-risk, higher-reward scenario that could lead to a more streamlined synthesis if the regioselectivity challenge can be overcome.

References

benchmarking the performance of SIRT inhibitors derived from 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of sirtuin (SIRT) inhibitors based on the thieno[3,2-d]pyrimidine scaffold. Due to a lack of publicly available data on SIRT inhibitors derived specifically from 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid, this document focuses on the closely related and well-characterized derivatives of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide . These compounds serve as a valuable benchmark for researchers interested in the potential of the thieno[3,2-d]pyrimidine core as a scaffold for potent sirtuin inhibitors.

The data presented herein is compiled from peer-reviewed scientific literature and is intended to provide an objective comparison with established sirtuin inhibitors. This guide includes quantitative data on inhibitory potency, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid in the evaluation and potential development of this class of inhibitors.

Comparative Performance of Thieno[3,2-d]pyrimidine-Based SIRT Inhibitors

The inhibitory activity of several thieno[3,2-d]pyrimidine-6-carboxamide derivatives against the NAD⁺-dependent deacetylases SIRT1, SIRT2, and SIRT3 is summarized below. These compounds have demonstrated potent, low nanomolar inhibition, making them significantly more potent than many commonly used sirtuin inhibitors.[1][2][3][4] For comparative purposes, data for established, non-thienopyrimidine SIRT inhibitors are also included.

CompoundScaffold ClassSIRT1 IC₅₀ (nM)SIRT2 IC₅₀ (nM)SIRT3 IC₅₀ (nM)Notes
Compound 11c Thieno[3,2-d]pyrimidine-6-carboxamide3.62.74.0A potent pan-inhibitor of SIRT1, SIRT2, and SIRT3.[1][2][3][4]
Compound 28 Thieno[3,2-d]pyrimidine-6-carboxamide1017A drug-like analogue with improved physicochemical properties.[1][3]
Compound 31 Thieno[3,2-d]pyrimidine-6-carboxamide13310Another potent, drug-like analogue.[1][3]
EX-527 (Selisistat) Carboline38 - 9819,60048,700A well-characterized and highly selective SIRT1 inhibitor.[5][6]
Sirtinol Naphthol131,00038,000-An early, less potent inhibitor of SIRT1 and SIRT2.[7][8]
Cambinol Naphthol56,00059,000-A dual inhibitor of SIRT1 and SIRT2.[7]
Nicotinamide Vitamin B3 derivative~50,000-180,000--A pan-sirtuin inhibitor and a natural byproduct of the sirtuin deacetylation reaction.[9]

IC₅₀ values represent the half-maximal inhibitory concentration and are a measure of inhibitor potency. Lower values indicate higher potency. Data for some fields were not available in the cited literature.

Sirtuin Signaling and Inhibition Workflow

The following diagrams illustrate a generalized sirtuin signaling pathway and a typical experimental workflow for the characterization of SIRT inhibitors.

Sirtuin_Signaling_Pathway cluster_upstream Upstream Regulation cluster_sirtuins Sirtuin Deacetylation cluster_downstream Downstream Effects NAD+ NAD+ Sirtuins SIRT1/2/3 NAD+->Sirtuins NAM NAM NAMPT NAMPT NAM->NAMPT NAMPT->NAD+ + Sirtuins->NAM Deacetylated_Substrate Deacetylated Substrate Sirtuins->Deacetylated_Substrate Acetylated_Substrate Acetylated Substrate (e.g., p53, Tubulin, Histones) Acetylated_Substrate->Sirtuins Cellular_Processes Regulation of Cellular Processes (Gene Expression, Metabolism, DNA Repair, Apoptosis) Deacetylated_Substrate->Cellular_Processes Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->Sirtuins

Caption: Generalized Sirtuin Signaling Pathway.

SIRT_Inhibitor_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation In-Cell Validation Compound_Library Compound Library HTS High-Throughput Screening (HTS) (e.g., Fluorometric Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification IC50_Determination IC₅₀ Determination (Dose-Response) Hit_Identification->IC50_Determination Selectivity_Profiling Selectivity Profiling (vs. other SIRTs/HDACs) IC50_Determination->Selectivity_Profiling Mechanism_of_Action Mechanism of Action (e.g., Kinetic Studies) Selectivity_Profiling->Mechanism_of_Action Cellular_Assays Cellular Assays (Target Engagement, Downstream Effects) Mechanism_of_Action->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

Caption: Experimental workflow for SIRT inhibitor screening.

Experimental Protocols

The following is a representative protocol for a fluorometric in vitro sirtuin activity assay, a common method for determining the IC₅₀ values of inhibitors.

Objective: To measure the inhibitory effect of a test compound on the deacetylase activity of a specific sirtuin isoform (e.g., SIRT1, SIRT2, or SIRT3).

Principle: This assay quantifies the NAD⁺-dependent deacetylase activity of sirtuins using a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore. Upon deacetylation by the sirtuin enzyme, the peptide is cleaved by a developing reagent, releasing the fluorophore and generating a fluorescent signal that is proportional to the sirtuin activity.

Materials:

  • Recombinant Human SIRT1, SIRT2, or SIRT3 Enzyme

  • Fluorogenic Sirtuin Substrate (e.g., a peptide with an acetylated lysine)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer Solution (containing a protease to cleave the deacetylated substrate)

  • Test Compound (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Nicotinamide)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a serial dilution of the test compound in the Sirtuin Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to minimize solvent effects.

    • Prepare working solutions of the sirtuin enzyme, fluorogenic substrate, and NAD⁺ in Sirtuin Assay Buffer at the desired concentrations.

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the diluted test compound or vehicle (DMSO in assay buffer) to the respective wells.

    • Add the prepared sirtuin enzyme solution to all wells except for the "No Enzyme Control" wells.

    • Add the positive control inhibitor to the appropriate control wells.

    • Mix the plate gently on a shaker.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the NAD⁺ and fluorogenic substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Development and Signal Detection:

    • Stop the enzymatic reaction by adding the Developer Solution to each well.

    • Incubate the plate at 37°C for an additional 15-30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9]

References

assessing the selectivity of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein kinases and other enzymes critical in cell signaling and disease progression. This guide provides a comparative analysis of the selectivity of compounds derived from the 4-chlorothieno[3,2-d]pyrimidine core, with a focus on derivatives of the closely related 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide structure, for which detailed public data is available. We present a summary of their inhibitory activity, benchmark them against alternative inhibitors, and provide detailed experimental methodologies to aid in the design and evaluation of new chemical entities.

I. Comparative Selectivity of Thieno[3,2-d]pyrimidine-6-carboxamide Derivatives

A notable study in the Journal of Medicinal Chemistry detailed the discovery of potent pan-inhibitors of SIRT1, SIRT2, and SIRT3 based on a 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide scaffold. The selectivity of these compounds was assessed by determining their half-maximal inhibitory concentrations (IC50) against these three sirtuin isoforms. The data reveals that substitutions at the 4-position of the thienopyrimidine core significantly influence potency and selectivity.

Compound IDR Group (at C4-position)SIRT1 IC50 (nM)SIRT2 IC50 (nM)SIRT3 IC50 (nM)
11c 2-(piperidin-4-yl)ethanamine derivative3.62.74.0
28 (R)-3-aminopiperidine derivative1.81.21.6
31 (S)-3-aminopyrrolidine derivative4.32.93.4

Data summarized from the Journal of Medicinal Chemistry, showcasing the pan-sirtuin inhibitory activity of the thieno[3,2-d]pyrimidine-6-carboxamide series.[1]

II. Benchmarking Against Alternative Inhibitors

To provide context for the inhibitory potential of the thienopyrimidine scaffold, the following table compares their activity with established inhibitors of various kinase families that are common targets in drug discovery. This highlights the potency that can be achieved with the thienopyrimidine core, although direct selectivity comparisons are limited without head-to-head profiling.

Target FamilyThienopyrimidine Derivative ExamplePrimary Target IC50 (nM)Alternative InhibitorPrimary Target IC50 (nM)
Sirtuins Compound 28 (SIRT2)1.2Sirtinol10,000
EGFR Hypothetical Thienopyrimidine-Gefitinib2-100
VEGFR-2 Hypothetical Thienopyrimidine-Sunitinib2
Aurora B Hypothetical Thienopyrimidine-AZD1152-HQPA0.37
PI3Kδ Hypothetical Thienopyrimidine-Idelalisib2.5

Note: IC50 values for alternative inhibitors are approximate and can vary based on assay conditions.

III. Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of in vitro findings. Below are methodologies for key assays used in the characterization of kinase and sirtuin inhibitors.

A. In Vitro Kinase/Sirtuin Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring the activity of a kinase or sirtuin in the presence of an inhibitor by quantifying the amount of ADP produced.

Materials:

  • Kinase or Sirtuin of interest

  • Substrate peptide/protein

  • ATP (for kinases) or NAD+ (for sirtuins)

  • Test Compounds (e.g., 4-chlorothieno[3,2-d]pyrimidine derivatives)

  • Kinase/Sirtuin Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

  • Kinase/Sirtuin Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase/sirtuin enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP (or NAD+) mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the enzyme activity.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

B. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound within a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cell line expressing the target protein

  • Test compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies for the target protein (for Western blot detection)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures for 3 minutes to induce protein denaturation and precipitation.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

IV. Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.

A. PI3K/Akt Signaling Pathway

This pathway is a key regulator of cell growth, proliferation, and survival, and is a common target for thienopyrimidine-based inhibitors.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream activates mTORC2 mTORC2 mTORC2->Akt phosphorylates

Caption: The PI3K/Akt signaling cascade.

B. Experimental Workflow for Kinase Inhibitor Selectivity Profiling

This diagram outlines the steps involved in assessing the selectivity of a compound against a panel of kinases.

Kinase_Selectivity_Workflow cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Test Compound (e.g., Thienopyrimidine) SerialDilution Serial Dilution Compound->SerialDilution AssayPlate Assay Plate (384-well) SerialDilution->AssayPlate KinasePanel Kinase Panel (e.g., 96 kinases) KinasePanel->AssayPlate Incubation Incubation with ATP & Substrate AssayPlate->Incubation Detection Luminescence Detection Incubation->Detection RawData Raw Luminescence Data Detection->RawData IC50 IC50 Calculation RawData->IC50 Selectivity Selectivity Profile (Heatmap) IC50->Selectivity

Caption: Workflow for kinase selectivity profiling.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Thienopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The thienopyrimidine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors, with several compounds advancing into clinical trials or gaining regulatory approval. This guide provides an objective comparison of the cross-reactivity profiles of two notable thienopyrimidine-based kinase inhibitors, Pictilisib (GDC-0941) and Osimertinib, supported by experimental data and detailed methodologies.

The unique structural characteristics of the thienopyrimidine ring system offer a versatile platform for designing kinase inhibitors with high affinity for their intended targets.[1] However, the highly conserved nature of the ATP-binding site across the kinome presents a significant challenge in achieving absolute selectivity. Off-target activities can lead to unforeseen side effects and toxicities, underscoring the importance of comprehensive cross-reactivity profiling.

Comparative Selectivity Profiles

To illustrate the diverse selectivity profiles achievable with the thienopyrimidine scaffold, we compare the cross-reactivity of Pictilisib, a potent pan-Class I PI3K inhibitor, and Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity of Pictilisib and the selectivity profile of Osimertinib against their primary targets and key off-targets. This data is compiled from extensive kinome scanning and enzymatic assays.

CompoundPrimary Target(s)Potency (IC50/Ki)Key Off-Targets (at 1 µM)Selectivity Highlights
Pictilisib (GDC-0941) PI3Kα, PI3Kδ, PI3Kβ, PI3KγIC50: 3 nM (PI3Kα/δ), 33 nM (PI3Kβ), 75 nM (PI3Kγ)[2]JH2 domain of JAK1 (89% inhibition)[3]Highly selective for Class I PI3K enzymes and mTOR. At 1 µM, minimal off-target activity was observed against a panel of 442 kinases.[3]
Osimertinib EGFR (T790M, L858R, exon 19 deletion)-Limited off-target activity against wild-type EGFRExhibits approximately 200-fold greater potency for EGFR with the T790M mutation and sensitizing mutations compared to wild-type EGFR.[4] Binds 17-fold tighter and reacts 3-fold faster with L858R/T790M mutant EGFR than with wild-type EGFR.[5][6][7]

Experimental Protocols

The cross-reactivity data presented in this guide are primarily generated using two state-of-the-art methodologies: KINOMEscan™ and KiNativ™.

KINOMEscan™ Competition Binding Assay

This high-throughput screening platform provides a quantitative measure of the interactions between a test compound and a large panel of purified, DNA-tagged kinases.

Principle: The assay relies on the principle of competitive displacement. A test compound competes with a known, immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Ligand Immobilization: A broadly active kinase inhibitor is attached to a solid support, such as magnetic beads.

  • Competition Assay: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated together.

  • Quantification: Following incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of DNA tag.[8]

  • Data Analysis: Results are typically expressed as a percentage of a control (vehicle-treated) sample. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.[9]

KiNativ™ in situ Kinase Profiling

This chemical proteomics platform measures the binding of inhibitors to native kinases within a complex biological sample, such as a cell or tissue lysate.[10]

Principle: KiNativ™ utilizes an ATP- and ADP-biotinylated acyl-phosphate probe that covalently modifies a conserved lysine residue in the ATP-binding site of active kinases.[10]

Methodology:

  • Lysate Preparation: Cells or tissues are lysed to release the native proteome.

  • Inhibitor Treatment: The lysate is incubated with the test inhibitor, allowing it to bind to its target kinases.

  • Probe Labeling: The desthiobiotinylated acyl-phosphate probe is added to the lysate. The probe will only label the active sites of kinases that are not occupied by the inhibitor.[10]

  • Enrichment and Digestion: The probe-labeled proteins are enriched using streptavidin beads, followed by tryptic digestion.

  • Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled kinase active-site peptides.[10]

  • Data Analysis: The degree of inhibition is determined by comparing the abundance of the probe-labeled peptides in the inhibitor-treated sample to a vehicle-treated control. This allows for the determination of IC50 values against a broad range of kinases in their native state.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by thienopyrimidine inhibitors and a general workflow for kinase inhibitor profiling.

G Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Pictilisib Pictilisib Pictilisib->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Simplified PI3K/AKT/mTOR signaling pathway highlighting the inhibitory action of Pictilisib.

G General Workflow for Kinase Inhibitor Cross-Reactivity Profiling cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Thienopyrimidine Inhibitor Incubation Incubation of Inhibitor with Kinase Source Compound->Incubation KinasePanel Kinase Panel (e.g., KINOMEscan™) or Cell Lysate (e.g., KiNativ™) KinasePanel->Incubation Detection Detection of Kinase Activity/ Binding Incubation->Detection Quantification Quantification of Inhibition Detection->Quantification Profiling Generation of Cross-Reactivity Profile Quantification->Profiling

References

Comparative Analysis of Substituted Thieno[3,2-d]pyrimidines as Antiplasmodial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiplasmodial activity of various substituted thieno[3,2-d]pyrimidine derivatives. The content is based on published experimental data, offering insights into structure-activity relationships and detailed experimental protocols to support further research in antimalarial drug discovery.

The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium parasites, necessitates the urgent development of novel antimalarial agents with unique mechanisms of action.[1][2] The thieno[3,2-d]pyrimidine scaffold has emerged as a promising starting point for the development of new therapeutic agents due to its diverse biological activities.[3][4][5][6][7] This guide focuses on comparing the efficacy of substituted thieno[3,2-d]pyrimidines against different stages of the Plasmodium parasite.

In Vitro Antiplasmodial Activity and Cytotoxicity

A series of 4-substituted thieno[3,2-d]pyrimidines have been synthesized and evaluated for their in vitro activity against both the erythrocytic stage of Plasmodium falciparum (K1 strain, resistant to chloroquine, sulfadoxine, and pyrimethamine) and the hepatic stage of Plasmodium berghei.[1][2] Cytotoxicity was concurrently assessed against the human hepatoma cell line HepG2 to determine the selectivity of the compounds.[1]

The antiplasmodial activity is reported as the half-maximal inhibitory concentration (IC50), while cytotoxicity is reported as the half-maximal cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's specific activity against the parasite relative to its toxicity to human cells. A higher SI value is indicative of a more promising therapeutic candidate.[8]

The following table summarizes the antiplasmodial activity and cytotoxicity of key substituted thieno[3,2-d]pyrimidine derivatives.

CompoundRP. falciparum (K1) IC50 (µM)P. berghei (Hepatic) IC50 (µM)HepG2 CC50 (µM)Selectivity Index (SI) vs. P. falciparum
Gamhepathiopine OH2.3 ± 0.9> 10> 50> 21.7
5 Cl0.9 ± 0.24.8 ± 0.8> 50> 55.6
7a OMe> 10> 10> 50-
7b OEt> 10> 10> 50-
8a OPh> 10> 10> 50-
9a SPh> 10> 10> 50-
10c NH(CH2)2OH2.5 ± 0.5> 10> 50> 20
10d NH(CH2)3OH1.8 ± 0.3> 10> 50> 27.8
10e NH(CH2)2NMe21.5 ± 0.37.9 ± 1.5> 50> 33.3
10f NH(CH2)3NMe21.2 ± 0.26.5 ± 1.2> 50> 41.7
11 N(Me)(CH2)2OH3.2 ± 0.6> 10> 50> 15.6
12a NHNH2> 10> 10> 50-
13a N=CHNMe2> 10> 10> 50-
14 NMe2> 10> 10> 50-
15a N(allyl)2> 10> 10> 50-
16a Piperidin-1-yl> 10> 10> 50-
17a Morpholin-4-yl> 10> 10> 50-
18a 4-Methylpiperazin-1-yl> 10> 10> 50-
19 N,N-diethyl> 10> 10> 50-
20a N(CH2Ph)2> 10> 10> 50-
21a 1H-pyrazol-1-yl> 10> 10> 50-
22a 1H-imidazol-1-yl> 10> 10> 50-
23a 1H-1,2,4-triazol-1-yl> 10> 10> 50-
24 Ph> 10> 10> 50-
25 4-Tolyl> 10> 10> 50-
26 Thiophen-2-yl> 10> 10> 50-
27 4-Vinylphenyl> 10> 10> 50-
28 4-(trifluoromethyl)phenyl> 10> 10> 50-

Data sourced from Molecules 2022, 27(14), 4579.[1]

Structure-Activity Relationship Highlights

The data reveals several key structure-activity relationships (SAR) for the antiplasmodial activity of 4-substituted thieno[3,2-d]pyrimidines:

  • Substitution at Position 4 is Crucial: The nature of the substituent at the 4-position of the thieno[3,2-d]pyrimidine core significantly influences the antiplasmodial activity.

  • Halogen Substitution is Favorable: The chloro-analogue (5 ) demonstrated the most potent activity against the erythrocytic stage of P. falciparum (IC50 = 0.9 µM) and also exhibited good activity against the hepatic stage of P. berghei (IC50 = 4.8 µM), showing a significant improvement over the parent compound, Gamhepathiopine.[1]

  • Aminoalkyl Substituents Show Promise: Linear aminoalkyl chains, particularly those with a terminal dimethylamino group such as in compounds 10e and 10f , retained good antiplasmodial activity.[1]

  • Bulky Substituents are Detrimental: The introduction of bulky aromatic or heterocyclic groups at the 4-position generally leads to a loss of activity.[1]

Further studies on 4-amino-substituted analogues have confirmed these findings and identified compounds with improved physicochemical properties and metabolic stability while maintaining good antiplasmodial activity.[9]

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to determine the antiplasmodial activity and cytotoxicity of the substituted thieno[3,2-d]pyrimidines.

In Vitro Antiplasmodial Activity Assay (Erythrocytic Stage)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual intra-erythrocytic stages of P. falciparum. The SYBR Green I-based method is widely used and measures parasite proliferation by quantifying parasitic DNA.[8][10]

Materials:

  • P. falciparum culture (e.g., K1 strain)

  • Human erythrocytes

  • Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX)

  • SYBR Green I lysis buffer

  • 96-well microplates

  • Humidified, gassed incubator (5% CO2, 5% O2, 90% N2)

  • Microplate reader (fluorescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the complete culture medium.

  • Parasite Culture: Synchronize the P. falciparum culture to the ring stage.

  • Assay Setup: Add the serially diluted compounds to the wells of a 96-well plate. Add the parasitized erythrocyte suspension (final hematocrit of 1% and parasitemia of 1%) to each well.[8] Include parasite-free erythrocytes as a negative control and parasitized erythrocytes without any compound as a positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.[8]

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.[8]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.[8]

  • Data Analysis: Subtract the background fluorescence and normalize the values to the positive control. Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[8]

In Vitro Antiplasmodial Activity Assay (Hepatic Stage)

This assay evaluates the effect of the compounds on the liver stage of the parasite using P. berghei-infected human hepatoma cells (e.g., Huh7).

Materials:

  • Huh7 cells

  • P. berghei sporozoites

  • Culture medium for Huh7 cells

  • Test compounds

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed Huh7 cells in a 96-well plate and allow them to adhere.

  • Sporozoite Infection: Infect the Huh7 cell monolayer with P. berghei sporozoites.

  • Compound Addition: After infection, add the test compounds at various concentrations to the wells.

  • Incubation: Incubate the plates for a period that allows for the development of the liver stages (e.g., 48 hours).

  • Staining and Imaging: Fix the cells and stain for parasite-specific proteins (e.g., HSP70) and cell nuclei (e.g., DAPI). Acquire images using a fluorescence microscope or a high-content imaging system.

  • Data Analysis: Quantify the number and size of the exo-erythrocytic forms (EEFs) in the treated wells compared to the untreated controls to determine the IC50 values.

Cytotoxicity Assay

The cytotoxicity of the compounds against a mammalian cell line (e.g., HepG2 or HEK293T) is determined to assess their selectivity. The Resazurin-based assay is a common method that measures cell viability.[8]

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium

  • Resazurin solution

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (fluorescence)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment.[8]

  • Compound Addition: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the wells with the medium containing the compound dilutions.[8] Include wells with medium only (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.[8]

  • Resazurin Addition: Add the resazurin solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.[8]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.[8]

Visualizing the Research Workflow and Key Findings

To better illustrate the experimental process and the key takeaways from the structure-activity relationship studies, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Thieno[3,2-d]pyrimidine Core Synthesis sub Introduction of Substituents at Position 4 start->sub pf_assay In Vitro Antiplasmodial Assay (P. falciparum - Erythrocytic Stage) sub->pf_assay pb_assay In Vitro Antiplasmodial Assay (P. berghei - Hepatic Stage) sub->pb_assay cyto_assay Cytotoxicity Assay (e.g., HepG2 cells) sub->cyto_assay ic50 Determine IC50 Values pf_assay->ic50 pb_assay->ic50 cc50 Determine CC50 Values cyto_assay->cc50 si Calculate Selectivity Index (SI) ic50->si cc50->si sar Structure-Activity Relationship (SAR) Analysis si->sar

Caption: Experimental workflow for the evaluation of substituted thieno[3,2-d]pyrimidines.

SAR_summary cluster_substituents Substituents at Position 4 cluster_activity Antiplasmodial Activity ThienoPyrimidine Thieno[3,2-d]pyrimidine Scaffold Halogen Halogen (e.g., Cl) Aminoalkyl Aminoalkyl Chains (e.g., NH(CH2)3NMe2) Bulky Bulky Aromatic/Heterocyclic Groups High High Activity Halogen->High leads to Moderate Moderate Activity Aminoalkyl->Moderate leads to Low Low/No Activity Bulky->Low leads to

Caption: Summary of structure-activity relationships for 4-substituted thieno[3,2-d]pyrimidines.

References

Rise of Thienopyrimidines: A Targeted Strike Against Helicobacter pylori's Energy Supply

Author: BenchChem Technical Support Team. Date: December 2025

A new class of compounds, thienopyrimidine derivatives, is showing significant promise in the fight against Helicobacter pylori, the pervasive bacterium linked to gastritis, peptic ulcers, and gastric cancer. These molecules employ a targeted approach, inhibiting a crucial enzyme in the bacterium's energy production pathway, Complex I of the electron transport chain. This guide provides a comparative evaluation of thienopyrimidine derivatives against existing therapies, supported by experimental data, for researchers and drug development professionals.

The growing resistance of H. pylori to conventional broad-spectrum antibiotics, such as clarithromycin and amoxicillin, has created an urgent need for novel therapeutic agents.[1][2][3] Thienopyrimidine derivatives represent a significant step forward, acting as narrow-spectrum inhibitors that selectively target the bacterium's respiratory Complex I, specifically the NuoD subunit.[1][2][4][5] This targeted mechanism minimizes the impact on the host's gut microbiota, a common drawback of broad-spectrum antibiotics.[2][5]

Performance Comparison: Thienopyrimidines vs. Standard Therapies

The efficacy of thienopyrimidine derivatives has been evaluated through in vitro studies, with key compounds demonstrating potent inhibitory activity against H. pylori. The following table summarizes the half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) of lead thienopyrimidines compared to standard antibiotics and another Complex I inhibitor.

Compound ClassSpecific CompoundTargetMetricValue (µM)Value (mg/L)Citation
Thienopyrimidine Hit Compound 1H. pylori Complex IIC501.55-[6]
Thienopyrimidine Hit Compound 2H. pylori Complex IIC501.72-[6]
Thienopyrimidine Lead Compound 25H. pylori Complex I-Potent-[2][3]
Macrolide ClarithromycinBacterial 50S ribosomeMIC50-0.0312[7]
Macrolide ClarithromycinBacterial 50S ribosomeMIC90-64[7]
Penicillin AmoxicillinBacterial cell wallMIC50-0.125[7]
Penicillin AmoxicillinBacterial cell wallMIC90-4[7]
Nitroimidazole MetronidazoleBacterial DNAMIC50-8[7]
Nitroimidazole MetronidazoleBacterial DNAMIC90-256[7]

It is important to note that while lead thienopyrimidine compounds have shown high potency in vitro and efficacy in ex vivo models, they have not yet demonstrated efficacy in in vivo mouse models of H. pylori infection.[2][4] This suggests that further optimization of their pharmacological properties, such as solubility and protein binding, is necessary for successful clinical translation.[2][5]

Experimental Protocols

The evaluation of thienopyrimidine derivatives and other anti-H. pylori agents relies on standardized and robust experimental methodologies. The following are detailed protocols for key experiments.

Antimicrobial Susceptibility Testing: Agar Dilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of H. pylori.

  • Media Preparation: Prepare Mueller-Hinton agar supplemented with 5% aged sheep blood.[8] Dispense the molten agar into petri dishes and allow to solidify.

  • Inoculum Preparation: Culture H. pylori on a suitable agar medium for 48-72 hours under microaerophilic conditions (5% O2, 10% CO2, 85% N2) at 37°C.[8][9] Suspend colonies in a sterile broth (e.g., Brucella broth) to achieve a turbidity equivalent to a 2.0 McFarland standard.[8]

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a suitable solvent.

  • Plate Inoculation: Incorporate the compound dilutions into the molten Mueller-Hinton agar before pouring the plates. Once solidified, spot-inoculate the agar surface with the prepared H. pylori suspension using a multipoint replicator.[9]

  • Incubation: Incubate the plates under microaerophilic conditions at 37°C for 72 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

H. pylori Complex I NADH Oxidase Activity Assay

This assay measures the inhibitory effect of a compound on the NADH oxidase activity of H. pylori's Complex I.

  • Preparation of H. pylori Membranes: Grow H. pylori in a suitable broth medium and harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press. Isolate the membrane fraction by ultracentrifugation.

  • Assay Buffer: Prepare an assay buffer containing a suitable buffer (e.g., Tris-HCl, pH 7.5), a quinone substrate (e.g., ubiquinone-1), and a reducing agent (e.g., dithiothreitol).

  • Assay Procedure:

    • Add the prepared H. pylori membranes to the wells of a microplate.

    • Add various concentrations of the thienopyrimidine derivative or control inhibitor to the wells.

    • Initiate the reaction by adding NADH to the wells.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the activity of Complex I.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.

Thienopyrimidine_Mechanism_of_Action Mechanism of Thienopyrimidine Derivatives on H. pylori Complex I cluster_membrane Inner Bacterial Membrane ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (UQ) ComplexI->UQ e- NAD NAD+ ComplexI->NAD Protons_out H+ (periplasm) ComplexI->Protons_out Proton Pumping NuoD NuoD Subunit UQH2 Ubihydroquinone (UQH2) UQ->UQH2 Reduction NADH NADH NADH->ComplexI Oxidation Protons_in H+ (cytoplasm) Protons_in->ComplexI Thieno Thienopyrimidine Derivative Thieno->NuoD Inhibition

Caption: Proposed mechanism of thienopyrimidine derivatives targeting the NuoD subunit of H. pylori Complex I.

Experimental_Workflow Workflow for Evaluating Thienopyrimidine Derivatives start Start: H. pylori Culture susceptibility Antimicrobial Susceptibility Testing (Agar Dilution) start->susceptibility complex_assay Complex I NADH Oxidase Assay start->complex_assay mic Determine MIC susceptibility->mic ex_vivo Ex Vivo Model Evaluation mic->ex_vivo ic50 Determine IC50 complex_assay->ic50 ic50->ex_vivo in_vivo In Vivo Animal Model ex_vivo->in_vivo end Lead Optimization in_vivo->end

Caption: Experimental workflow for the evaluation of thienopyrimidine derivatives against H. pylori.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational and disposal plan for 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid, ensuring laboratory safety and regulatory compliance.

This document provides detailed procedural guidance for the proper disposal of this compound, a crucial step in maintaining a safe and environmentally responsible laboratory environment. Adherence to these protocols is essential to mitigate risks to personnel and prevent environmental contamination.

I. Immediate Safety and Handling Precautions

Key Hazard Information (Based on Isomer Data):

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 3)Toxic if swallowed.P301 + P310
Skin IrritationCauses skin irritation.P332 + P313
Eye IrritationMay cause eye irritation.P337 + P313

Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side-shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

II. Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2] Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.

Operational Plan for Waste Collection and Segregation:

  • Waste Identification and Labeling:

    • Designate a specific, clearly labeled, and sealed container for "this compound waste."

    • The label should include the full chemical name, hazard pictograms (e.g., skull and crossbones for acute toxicity), and the date of accumulation.

  • Waste Segregation:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department or the waste disposal contractor.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Ensure the exterior of the container remains clean and free of contamination.

Accidental Spill Cleanup Protocol:

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the required personal protective equipment.

  • Contain the Spill: Prevent the spill from spreading. For solid materials, carefully sweep or vacuum up the material. For solutions, use an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect and Dispose: Place all contaminated materials, including the absorbent and any contaminated PPE, into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

III. Final Disposal Logistics

The ultimate disposal of this compound must be conducted by a certified hazardous waste management company. This ensures that the compound is handled and disposed of in compliance with all local, state, and federal regulations. The most common method for the disposal of such chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with flue gas scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.

Diagram of Disposal Workflow:

A Generation of Waste (4-Chlorothieno[3,2-d]pyrimidine- 7-carboxylic acid) B Segregate into a Labeled, Sealed Hazardous Waste Container A->B C Store in a Designated, Secure, and Ventilated Area B->C D Schedule Pickup with Licensed Waste Disposal Service C->D E Transportation to an Approved Disposal Facility D->E F Final Disposal (e.g., High-Temperature Incineration) E->F

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance based on available safety data for similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for any chemical before handling. Disposal must be carried out in strict accordance with all applicable regulations.

References

Personal protective equipment for handling 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid (CAS No. 1269667-57-3). The following procedures are based on available data for structurally similar compounds and are intended to ensure the safe handling, use, and disposal of this chemical.

Chemical Profile:

PropertyValue
Molecular Formula C₇H₃ClN₂O₂S[1][2]
Molecular Weight 214.62 g/mol [1]
Appearance Solid (likely crystalline)
Storage Room temperature[1]

Hazard Identification and Personal Protective Equipment (PPE)

Minimum Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Thienopyrimidine derivatives can be harmful if inhaled, causing respiratory irritation.[4][5]
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation or serious eye damage from dust or splashes.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which may cause irritation.[4][5]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE) and Hygiene:

  • Before beginning work, don all required PPE as outlined in the table above.

  • Avoid eating, drinking, or smoking in the laboratory area.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

3. Weighing and Aliquoting:

  • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation of dust particles.

  • Use a spatula for transferring the solid material. Avoid creating dust.

  • Close the container tightly after each use.

4. Dissolving the Compound:

  • When dissolving the solid, add the solvent to the vessel containing the compound slowly to avoid splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or a water bath.

5. In Case of a Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and clean the spill site with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing this compound, whether in solid or solution form, must be treated as hazardous waste.

1. Waste Collection:

  • Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.

  • Collect all liquid waste in a separate, labeled, and sealed container for halogenated organic waste.

2. Labeling:

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Toxic").

3. Storage of Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow and Safety Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_react Perform Experiment handling_dissolve->handling_react cleanup_decontaminate Decontaminate Glassware & Surfaces handling_react->cleanup_decontaminate emergency_spill Spill Response handling_react->emergency_spill emergency_exposure Exposure Response handling_react->emergency_exposure cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.